6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Description
The exact mass of the compound 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGHAZCSMVIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067478 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |
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Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29529-99-5 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29529-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029529995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dibutylamino)-4,6-dimercapto-s-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine, a versatile heterocyclic compound with significant potential in diverse scientific and industrial applications. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the experimental methodologies and the causal relationships that govern the compound's behavior.
Introduction: Unveiling a Multifunctional Scaffold
2-(Dibutylamino)-4,6-dimercapto-s-triazine, also known by its alternative name 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, is a substituted s-triazine characterized by a central triazine ring functionalized with a dibutylamino group and two mercapto (thiol) groups.[1] This unique combination of functional groups imparts a range of valuable properties, including potent metal-chelating capabilities, which are central to its primary applications. The dibutylamino group enhances its solubility in organic media and modulates its electronic properties, while the two thiol groups provide reactive sites for coordination with metal ions and participation in various chemical reactions.[2][3]
The compound has garnered considerable interest for its efficacy as a corrosion inhibitor, particularly for copper and its alloys.[2][4][5] Its ability to form a protective self-assembled film on metal surfaces makes it a valuable asset in the electronics industry for applications such as printed circuit board (PCB) protection.[2] Beyond materials science, its structural motifs suggest potential applications in medicinal chemistry and drug development, where triazine cores are recognized as privileged structures.[6]
This guide will systematically explore the key physicochemical attributes of this compound, providing both established data and the scientific context necessary for its effective application and further research.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to interpreting the physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine.
Structural Confirmation: A Spectroscopic Approach
The structural elucidation of 2-(dibutylamino)-4,6-dimercapto-s-triazine is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. These would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (CH₂) groups. The protons of the N-H groups in the triazine ring may appear as broad signals, and their chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon environments within the molecule. Key resonances would include those for the triazine ring carbons (with those bonded to sulfur appearing at a characteristic downfield shift), and the four distinct carbons of the butyl chains.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands would include:
-
N-H stretching: In the region of 3100-3400 cm⁻¹, characteristic of the secondary amine groups within the triazine ring.
-
C-H stretching: Around 2850-2960 cm⁻¹ due to the alkyl chains of the dibutylamino group.
-
C=N stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, typical for the triazine ring.
-
C-N stretching: In the 1300-1400 cm⁻¹ range.[9]
-
S-H stretching: A weak band may be observed around 2550 cm⁻¹, though it can be broad. The tautomeric equilibrium between the thiol and thione forms will influence the presence and intensity of this peak.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. Under electron impact (EI) ionization, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (272.43 g/mol ).[3] Fragmentation patterns of s-triazines are well-documented and typically involve cleavages of the substituent groups and characteristic ring fissions.[10][11]
Tautomerism: The Thiol-Thione Equilibrium
It is crucial to recognize that 2-(dibutylamino)-4,6-dimercapto-s-triazine can exist in a tautomeric equilibrium between the dithiol and dithione forms. This equilibrium is influenced by factors such as the solvent and the solid-state packing. The dithione form, 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione, is often the more stable tautomer in the solid state. This is an important consideration when interpreting spectroscopic data and understanding the compound's reactivity.
Diagram of Tautomeric Equilibrium
Caption: Experimental workflow for TGA/DSC analysis.
Synthesis and Purification
The synthesis of 2-(dibutylamino)-4,6-dimercapto-s-triazine is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by carefully managing the temperature. [12][13][14][15]
Synthetic Protocol: A Stepwise Approach
Objective: To synthesize 2-(dibutylamino)-4,6-dimercapto-s-triazine from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Dibutylamine
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
Solvents (e.g., acetone, water, tetrahydrofuran)
Methodology:
Step 1: Monosubstitution with Dibutylamine
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of dibutylamine to the cooled solution while maintaining the temperature.
-
Simultaneously, add a base (e.g., an aqueous solution of sodium carbonate) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 0-5 °C for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).
-
The resulting intermediate, 2-chloro-4,6-bis(dibutylamino)-1,3,5-triazine, can be isolated or used directly in the next step.
Step 2: Disubstitution with Mercapto Groups
-
To the solution containing the intermediate from Step 1, add two equivalents of a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
-
Gradually warm the reaction mixture to a higher temperature (e.g., 50-80 °C) to facilitate the substitution of the remaining two chlorine atoms.
-
If thiourea is used, a subsequent hydrolysis step with a base is required to generate the thiol groups.
-
Monitor the reaction by TLC until completion.
-
Upon completion, the product is isolated by precipitation (e.g., by adding the reaction mixture to water) and collected by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
Synthetic Pathway Diagram
Caption: Synthetic route to the target compound.
Analytical Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of 2-(dibutylamino)-4,6-dimercapto-s-triazine.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis. [16]2. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. [17]3. Detection: UV detection at a wavelength where the triazine ring exhibits strong absorbance (e.g., around 220-240 nm).
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications and Field-Proven Insights
The unique physicochemical properties of 2-(dibutylamino)-4,6-dimercapto-s-triazine underpin its utility in several key areas.
Corrosion Inhibition
The primary and most well-documented application is as a corrosion inhibitor, particularly for copper and its alloys. [2][4][5]The two thiol groups can deprotonate and form strong coordinate bonds with copper ions on the metal surface, leading to the formation of a dense, protective self-assembled monolayer. This film acts as a barrier, preventing the ingress of corrosive agents such as chloride ions. [2]The long alkyl chains of the dibutylamino group contribute to the hydrophobicity and packing density of the protective layer, further enhancing its inhibitory effect. Electrochemical studies have demonstrated a significant reduction in corrosion rates in the presence of this compound. [2][4][5]
Potential in Drug Development and Biochemistry
The s-triazine scaffold is a common feature in many biologically active compounds, and the presence of reactive handles (thiol groups) and a lipophilic moiety (dibutylamino group) makes this compound an interesting starting point for medicinal chemistry campaigns. [6]The thiol groups can be used for bioconjugation or as pharmacophores that interact with biological targets. Its metal-chelating properties could also be explored in the context of modulating the activity of metalloenzymes or in the development of metal-based therapeutics.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(dibutylamino)-4,6-dimercapto-s-triazine. It is essential to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
2-(Dibutylamino)-4,6-dimercapto-s-triazine is a compound with a rich set of physicochemical properties that make it highly valuable in materials science and potentially in the life sciences. Its straightforward, temperature-controlled synthesis, coupled with its excellent corrosion inhibition performance, has established its utility in industrial applications. The presence of versatile functional groups on a stable triazine core presents numerous opportunities for further research and development. This guide has provided a comprehensive technical overview to support and inspire future investigations into this promising molecule.
References
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- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in hydrochloric acid solution. (2019).
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Structural Elucidation of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound of significant interest, with applications ranging from materials science to pharmaceutical development.[1][2] Its unique molecular architecture, characterized by a substituted triazine core and reactive dithiol groups, presents a compelling case for detailed structural analysis. A profound understanding of its atomic-level configuration is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutics or functional materials. This guide provides a comprehensive framework for the structural analysis of this molecule, detailing the necessary experimental protocols and the causal reasoning behind methodological choices. We navigate the critical question of its tautomeric identity and present a self-validating workflow for its definitive characterization.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its synonym 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine, is a versatile building block in synthetic chemistry.[1] The presence of a dibutylamino group typically enhances its solubility in organic solvents, while the dithiol functional groups offer pathways for metal chelation, disulfide bond formation, or further substitution reactions.[1][2] These features make it a candidate for evaluation in drug discovery programs, particularly in oncology and as a precursor for herbicides.[1][3]
A critical, yet often overlooked, feature of this molecule is its potential for prototropic tautomerism. The molecule can exist in the dithiol form or the more stable dithione form, 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione.[4] This structural ambiguity directly impacts its hydrogen bonding capabilities, molecular shape, and interaction with biological targets. Therefore, any rigorous analysis must aim to resolve this tautomeric state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29529-99-5 | [1][4][5] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [1][4] |
| Molecular Weight | 272.43 g/mol | [1][4][5] |
| IUPAC Name | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | [2][4] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 141 - 145 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Density | ~1.22 g/cm³ | [6] |
| XLogP3 | ~2.86 | [6] |
Synthesis and Purification: Establishing a High-Quality Analyte
The foundation of any accurate structural analysis is a pure sample. The synthesis of substituted s-triazines typically proceeds from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via sequential nucleophilic substitution. The differential reactivity of the chlorine atoms at varying temperatures is the key to controlled synthesis.
Protocol 2.1: Synthesis of this compound
-
Rationale: This protocol leverages the higher reactivity of the first chlorine atom on the triazine ring at low temperatures for monosubstitution, followed by displacement of the remaining two chlorines at a higher temperature.[7]
-
Monosubstitution:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath. This is critical to prevent disubstitution.
-
Add a solution of dibutylamine (1.0 eq) dropwise over 1 hour, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for an additional 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Dithiolation:
-
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (≥2.0 eq) in a suitable solvent like aqueous THF.
-
Add the NaSH solution to the reaction mixture from the previous step at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl) to precipitate the product.
-
Filter the crude solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid. Purity should be verified by HPLC (>98%) and melting point determination.[1]
-
The Structural Analysis Workflow: An Integrated Spectroscopic and Crystallographic Approach
A multi-faceted approach is essential for an unambiguous structural assignment. No single technique provides a complete picture; instead, data from each method should be used to validate the others.
Caption: Integrated workflow for the structural analysis of this compound.
Mass Spectrometry: Confirming Elemental Composition
-
Objective: To confirm the molecular weight and elemental formula of the synthesized compound.
-
Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively validate the molecular formula, distinguishing it from other potential isomers or byproducts.
Protocol 3.1: HRMS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this class of molecule.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Expected Result: An observed m/z value of approximately 273.1205, corresponding to the calculated exact mass of the [C₁₁H₂₁N₄S₂]⁺ ion. The isotopic pattern, showing contributions from ³³S and ³⁴S, should also match the theoretical distribution.
NMR Spectroscopy: Elucidating the Molecular Skeleton in Solution
-
Objective: To map the proton and carbon framework of the molecule and investigate the tautomeric form in solution.
-
Causality: ¹H and ¹³C NMR are unparalleled for determining the connectivity of atoms. The chemical shifts and coupling patterns provide a fingerprint of the molecule's structure. The presence or absence of exchangeable proton signals (N-H, S-H) can provide strong evidence for the dominant tautomer in a given NMR solvent.
Protocol 3.2: ¹H and ¹³C NMR Analysis
-
Dissolve ~5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons.
-
Acquire a ¹H NMR spectrum. Expected signals would include multiplets for the butyl chain protons (~0.9-3.6 ppm). The N-H protons of the dithione tautomer would likely appear as broad signals at a higher chemical shift (>10 ppm).[8]
-
Acquire a ¹³C NMR spectrum. Expected signals would include those for the butyl chain carbons and the triazine ring carbons. The chemical shift of the C=S carbons (in the dithione form) would be significantly downfield (~175-185 ppm), providing strong evidence for this tautomer.
-
Self-Validation: The integration of the ¹H signals should correspond to the number of protons in the dibutylamino group (20H). The number of distinct signals in both ¹H and ¹³C spectra will confirm the molecule's symmetry.
X-ray Crystallography: The Definitive Solid-State Structure
-
Objective: To unambiguously determine the three-dimensional atomic arrangement, including bond lengths, bond angles, and, most critically, the tautomeric form in the solid state.
-
Causality: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides direct visualization of the electron density of a molecule, allowing for the precise location of all non-hydrogen atoms and often hydrogen atoms as well, thereby resolving any structural ambiguities like tautomerism. While specific data for the title compound is not widely published, the methodology is well-established for s-triazine derivatives.[7][9][10]
Protocol 3.3: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow single, diffraction-quality crystals is itself an indication of high sample purity.
-
Method: Slow evaporation or solvent layering are common techniques.[7] Dissolve the purified compound in a suitable solvent (e.g., THF or ethanol) to near saturation. Place the solution in a loosely capped vial to allow for slow evaporation of the solvent over several days.
-
-
Data Collection:
-
Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.
-
Place the crystal in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.[7]
-
A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
The collected diffraction intensities are processed to determine the unit cell dimensions and symmetry (space group).
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data. The final refined structure will provide precise coordinates for each atom. The location of protons on the triazine ring nitrogens versus the sulfur atoms will definitively confirm the dithione vs. dithiol tautomeric form in the crystal lattice.
-
Integrated Analysis and Conclusion
The power of this workflow lies in the convergence of data. The HRMS confirms the elemental formula predicted by the synthesis. NMR spectroscopy then validates the core structure and connectivity in solution, providing strong evidence for the dominant tautomer. Finally, X-ray crystallography delivers the definitive, high-resolution solid-state structure, confirming the tautomeric form and revealing detailed conformational information and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its behavior in a biological context. For this compound, the combined data will almost certainly confirm the thermodynamically favored 1H-1,3,5-triazine-2,4-dithione tautomer in both solid and solution phases, a critical piece of information for any future drug development or materials science application.
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Semantic Scholar. [Link]
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Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. OMANIAC. [Link]
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Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]
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(PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
This technical guide provides a comprehensive overview of the synthetic pathway for 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, a molecule with significant potential in the fields of agrochemicals and pharmaceuticals.[1] The strategic approach to this synthesis hinges on the principles of sequential nucleophilic aromatic substitution on the 1,3,5-triazine core, a cornerstone of heterocyclic chemistry. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a workflow visualization to support researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a substituted s-triazine characterized by a dibutylamino group at the C6 position and two thiol groups at the C2 and C4 positions. The presence of the dibutylamino moiety enhances its solubility and reactivity, while the dithiol functionality imparts the ability to chelate metal ions.[1] These structural features make it a valuable intermediate in the synthesis of herbicides and a scaffold for the development of novel therapeutic agents.[1]
Synthetic Strategy: A Two-Step Sequential Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a two-step sequential nucleophilic aromatic substitution reaction starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the differential reactivity of the chlorine atoms on the triazine ring, which allows for a controlled, stepwise introduction of different nucleophiles.[2][3][4]
The reactivity of the chlorine atoms is temperature-dependent; the first substitution occurs readily at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures.[5] This principle is harnessed to first introduce the dibutylamino group, followed by the substitution of the remaining two chlorine atoms with a sulfur nucleophile.
Part 1: Synthesis of the Intermediate: 2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine
The initial step involves the monosubstitution of cyanuric chloride with dibutylamine. This reaction must be conducted under carefully controlled temperature conditions to prevent the formation of di- and tri-substituted byproducts.
Experimental Protocol
Materials:
-
Cyanuric chloride (1.0 eq)
-
Dibutylamine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Acetone
-
Crushed ice
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol, 1.84 g) in 50 mL of acetone.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve dibutylamine (10 mmol, 1.29 g) in 20 mL of acetone.
-
To the cyanuric chloride solution, add potassium carbonate (10 mmol, 1.38 g) while stirring vigorously.
-
Add the cold solution of dibutylamine dropwise to the stirring suspension of cyanuric chloride and potassium carbonate over a period of 1 hour, ensuring the temperature is maintained at 0-5 °C.[6]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, pour the mixture onto 200 g of crushed ice with stirring.
-
A white precipitate of 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine will form.
-
Filter the solid product, wash thoroughly with cold distilled water (3 x 50 mL), and dry under vacuum to yield the pure intermediate.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is crucial for achieving selective monosubstitution. At higher temperatures, the reactivity of the second chlorine atom increases, leading to the formation of the undesired disubstituted product.[5][6]
-
Potassium Carbonate: This acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side.
-
Acetone: It serves as a suitable solvent that dissolves the reactants and remains inert under the reaction conditions.
Part 2: Synthesis of the Final Product: this compound
The second and final step is the substitution of the two remaining chlorine atoms on the intermediate with thiol groups. This is achieved by reacting the dichlorotriazine with a sulfur nucleophile, typically sodium hydrosulfide (NaSH).
Experimental Protocol
Materials:
-
2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine (1.0 eq)
-
Sodium hydrosulfide (NaSH) (2.2 eq)
-
Tetrahydrofuran (THF) or a similar inert solvent
-
Dilute hydrochloric acid (HCl)
-
Crushed ice
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the intermediate, 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine (5 mmol, 1.39 g), in 40 mL of THF.
-
In a separate beaker, prepare a solution of sodium hydrosulfide (11 mmol, 0.62 g) in a minimal amount of water and then dilute with 20 mL of THF.
-
Add the sodium hydrosulfide solution to the solution of the dichlorotriazine intermediate at room temperature.
-
Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This will protonate the thiolate salts to form the desired dithiol, which will precipitate out of the solution.
-
Filter the resulting solid, wash it extensively with cold distilled water to remove any inorganic salts, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydrosulfide (NaSH): A common and effective sulfur nucleophile for introducing thiol groups onto electrophilic centers. A slight excess is used to ensure complete substitution of both chlorine atoms.
-
Reflux Conditions: The substitution of the second and third chlorine atoms on the triazine ring is less facile and requires higher temperatures to proceed at a reasonable rate.[5]
-
Acidification: The initial product of the nucleophilic substitution is the disodium salt of the dithiol. Acidification is necessary to protonate the thiolates and precipitate the neutral final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | White crystalline solid |
| Dibutylamine | C₈H₁₉N | 129.24 | Colorless liquid |
| 2,4-Dichloro-6-(dibutylamino)-1,3,5-triazine | C₁₁H₁₈Cl₂N₄ | 277.19 | White solid |
| Sodium Hydrosulfide | NaSH | 56.06 | White crystalline solid |
| This compound | C₁₁H₂₀N₄S₂ | 272.43 | White to off-white solid |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is a well-defined process that leverages the predictable reactivity of cyanuric chloride. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired product can be achieved. This technical guide provides a robust and reliable protocol for researchers and professionals, facilitating the synthesis of this important molecule for further investigation in drug discovery and agrochemical development.
References
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Organic Syntheses Procedure. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]
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Vietnam Journal of Chemistry. (n.d.). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Retrieved from [Link]
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- Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
- Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
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PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
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ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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PubChem. (n.d.). 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol. Retrieved from [Link]
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ResearchGate. (2020). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]
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-
ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and diverse applications of 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS 29529-99-5). This multifaceted triazine derivative, characterized by a dibutylamino group and two reactive thiol functionalities, has garnered significant interest across various scientific and industrial domains. This document delves into its core applications as a potent corrosion inhibitor for metals and alloys, a vulcanization accelerator in the rubber industry, and its emerging potential in agrochemicals and pharmaceuticals. The guide offers detailed experimental protocols, mechanistic insights, and quantitative data to support researchers and professionals in leveraging the unique attributes of this compound.
Introduction
This compound is a sulfur- and nitrogen-containing heterocyclic compound with a central triazine ring.[1] The presence of both a lipophilic dibutylamino group and two nucleophilic thiol groups imparts a unique combination of properties, including enhanced solubility in organic solvents, strong metal-chelating capabilities, and the ability to participate in various chemical transformations.[2][3] These characteristics are central to its utility in diverse fields, from materials science to potential therapeutic applications. This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 29529-99-5 | [4] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [4] |
| Molecular Weight | 272.43 g/mol | [5] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 141.0-145.0 °C | [6] |
| IUPAC Name | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | [4] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis and Reactivity
Synthetic Pathway
The synthesis of this compound typically proceeds via a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) backbone. The significant difference in the reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise reaction.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanuric chloride
-
Dibutylamine
-
Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile
-
Potassium carbonate or other suitable base
-
Methylene chloride or other appropriate solvent
-
Hydrochloric acid (for workup)
Procedure:
-
Step 1: Synthesis of 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine:
-
Dissolve cyanuric chloride in a suitable solvent like methylene chloride and cool the mixture in an ice bath.
-
Slowly add one equivalent of dibutylamine to the solution while stirring. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the monosubstituted product.
-
-
Step 2: Synthesis of this compound:
-
Dissolve the 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine intermediate in a suitable solvent.
-
Add two equivalents of a sulfur nucleophile, such as sodium hydrosulfide (NaSH).[3]
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the two thiol groups, which can exist in tautomeric equilibrium with the thione form. These thiol groups are nucleophilic and can undergo a variety of reactions:
-
Oxidation: The thiol groups can be oxidized to form disulfide bridges, leading to the formation of dimers or polymers.[1]
-
Alkylation and Acylation: The thiol groups can react with electrophiles such as alkyl halides or acyl chlorides to form thioethers or thioesters, respectively.
-
Metal Chelation: The presence of the two thiol groups and the nitrogen atoms in the triazine ring makes it an excellent chelating agent for various metal ions. This property is fundamental to its application as a corrosion inhibitor.[2]
Applications
Corrosion Inhibition
This compound has demonstrated exceptional efficacy as a corrosion inhibitor for various metals and alloys, including aluminum and mild steel, particularly in acidic environments.[3][8]
Mechanism of Action:
The primary mechanism of corrosion inhibition is the adsorption of the molecule onto the metal surface, forming a protective barrier.[1] This adsorption is facilitated by the presence of multiple active centers: the nitrogen atoms of the triazine ring and the sulfur atoms of the thiol groups, which can donate lone pair electrons to the vacant d-orbitals of the metal atoms.[3] This interaction forms a coordinated protective film that isolates the metal from the corrosive medium. The dibutylamino group contributes to the formation of a more compact and hydrophobic layer, further enhancing the protective effect. Quantum chemical studies have shown that the HOMO (Highest Occupied Molecular Orbital) is localized around the triazine ring and the thiol groups, indicating these are the primary sites for electron donation to the metal surface.[3]
Experimental Protocol: Evaluation of Corrosion Inhibition
Method: Weight Loss Measurement
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area.
-
Inhibitor Solution: Prepare a corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immersion Test: Immerse the metal coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Caption: Workflow for evaluating corrosion inhibition using the weight loss method.
Rubber Vulcanization Accelerator
In the rubber industry, this compound functions as a vulcanization accelerator.[6] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains.[9]
Mechanism of Action:
Sulfur vulcanization without accelerators is a slow and inefficient process.[10] Accelerators like this compound increase the rate of vulcanization and improve the properties of the final rubber product.[9] The triazine dithiol derivative participates in the formation of an active sulfurating agent. This complex then reacts with the rubber polymer chains to form cross-links more efficiently than elemental sulfur alone. The presence of the accelerator leads to a more controlled cross-linking process, resulting in improved tensile strength, elasticity, and resistance to aging.[10]
Experimental Protocol: Evaluation of Vulcanization Characteristics
-
Rubber Compounding: Prepare a rubber compound by mixing natural rubber with other ingredients such as fillers (e.g., carbon black), activators (e.g., zinc oxide, stearic acid), and the vulcanizing agent (sulfur) in an internal mixer. Add this compound as the accelerator at a specified dosage.
-
Curing Characteristics: Determine the curing characteristics of the rubber compound using a moving die rheometer (MDR). This will provide data on scorch time (time to onset of vulcanization), cure time, and torque values (which correlate with cross-link density).
-
Vulcanization: Vulcanize the rubber compound in a compression molding press at a specific temperature and for a time determined from the MDR data.
-
Mechanical Property Testing: Evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness, according to standard testing methods (e.g., ASTM).
Potential Applications in Agrochemicals and Pharmaceuticals
The 1,3,5-triazine scaffold is a well-known pharmacophore in medicinal chemistry and a core structure in many herbicides.[2][11] While specific drug development applications for this compound are not extensively documented in publicly available literature, its structural features suggest potential for further investigation. The presence of the triazine ring and the reactive thiol groups allows for the synthesis of novel derivatives that could be explored for various biological activities, including as anticancer or antimicrobial agents.[2][11] In the agricultural sector, it has been identified as a potential precursor for herbicides.[11]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
While a detailed spectrum is not publicly available, the expected NMR signals can be predicted based on the structure. The ¹H NMR spectrum would show characteristic signals for the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups) and a broad signal for the SH protons. The ¹³C NMR spectrum would show signals for the carbon atoms of the butyl groups and the triazine ring.[1][12]
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (272.43 g/mol ). Fragmentation patterns would likely involve the loss of the butyl groups and fragments of the triazine ring.[13]
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the N-H and S-H stretching vibrations (if in the thiol form), C=S stretching (if in the thione form), and C-N and C=N stretching of the triazine ring.[14]
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin and eye irritation and can be harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile chemical with a unique combination of properties that make it valuable in several industrial and research applications. Its primary roles as a corrosion inhibitor and a rubber vulcanization accelerator are well-established, with clear mechanistic underpinnings. The potential for this compound and its derivatives in the fields of agrochemicals and pharmaceuticals presents exciting opportunities for future research and development. This guide provides a foundational understanding of its chemical properties and practical applications, serving as a valuable resource for scientists and engineers working with this compound.
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The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. (2017). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega. Retrieved January 7, 2026, from [Link]
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MEDICAL RUBBER COMPOSITION, MEDICAL RUBBER PART, AND PACKAGING ARTICLE FOR MEDICAL RUBBER PART. (2023). European Patent Office. Retrieved January 7, 2026, from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
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Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved January 7, 2026, from [Link]
-
This compound, 25 grams. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]
-
Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Test Matrix for TLC Inhibition with Thiols. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
1,3,5-[tris-piperazine]-triazine. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]
-
Rubber Vulcanization | Rubber Products. (2022). Associated Rubber Chemicals. Retrieved January 7, 2026, from [Link]
-
The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. (2023). DergiPark. Retrieved January 7, 2026, from [Link]
-
Accelerators. (n.d.). Vagmi Chemicals. Retrieved January 7, 2026, from [Link]
-
This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
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Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
This compound, 100g. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]
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Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE (Digital Academic Repository). Retrieved January 7, 2026, from [Link]
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Introduction: The Versatility of the Triazine-Dithiol Scaffold
An In-depth Technical Guide to the Theoretical Exploration of Triazine-Dithiol Compounds
The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a privileged scaffold in both materials science and medicinal chemistry.[1] Its synthetic tractability, stemming from the sequential and temperature-controlled nucleophilic substitution of cyanuric chloride, allows for the precise installation of various functional groups.[2] Among these, the introduction of two thiol (-SH) groups to create triazine-dithiol compounds imparts a unique set of chemical properties. These properties are rooted in the interplay between the electron-deficient triazine core and the nucleophilic, metal-chelating character of the thiol moieties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate triazine-dithiol compounds. Moving beyond a simple recitation of facts, this paper delves into the causality behind computational choices, offering field-proven insights into how theoretical studies elucidate reaction mechanisms, predict molecular properties, and guide the rational design of novel compounds for specific applications, from advanced corrosion inhibitors to targeted therapeutics.
Part 1: Core Theoretical Methodologies
The predictive power of computational chemistry is indispensable for minimizing the trial-and-error nature of laboratory research. For triazine-dithiols, two primary theoretical approaches provide the foundation for understanding their behavior at the molecular level: Quantum Mechanics, primarily through Density Functional Theory (DFT), and Molecular Mechanics, applied in molecular docking simulations.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
Density Functional Theory (DFT) has become the predominant quantum chemical method for studying systems of this size due to its exceptional balance of computational accuracy and efficiency.[3] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach allows for the accurate prediction of a wide range of molecular properties that are critical for understanding triazine-dithiols.
Key Applications of DFT in Triazine-Dithiol Research:
-
Molecular Geometry and Stability: DFT is used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This is crucial for understanding how the molecule will interact with other species.
-
Tautomerism Analysis: Triazine-dithiol compounds can exist in different tautomeric forms, most commonly the dithiol and the dithione forms. DFT calculations can accurately predict the relative stabilities of these tautomers in different environments (gas phase or in solution), which is vital as different tautomers may exhibit vastly different chemical reactivity and biological activity.[4][5][6]
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. In corrosion inhibition, for instance, a high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, facilitating strong adsorption.[7]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the identification of sites likely to be involved in intermolecular interactions, such as the nitrogen and sulfur atoms in triazine-dithiols.
-
-
Calculation of Quantum Chemical Descriptors: From the FMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), global hardness (η), and softness (σ). These values provide a quantitative basis for comparing the reactivity and stability of different triazine-dithiol derivatives.
Molecular Docking: Elucidating Bio-molecular Interactions
In the context of drug development, understanding how a molecule binds to a biological target, such as an enzyme or receptor, is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a triazine-dithiol derivative) when bound to a second (the receptor, e.g., a protein) to form a stable complex.[8]
The primary goal is to model the ligand-receptor interaction and predict the binding affinity, which is typically expressed as a scoring function. This methodology is instrumental in:
-
Structure-Activity Relationship (SAR) Studies: Docking can explain why small changes in the ligand's structure lead to significant differences in biological activity.[9][10]
-
Hit Identification and Lead Optimization: By screening virtual libraries of compounds, docking can identify potential new drug candidates and guide medicinal chemists in modifying existing molecules to improve their binding affinity and selectivity.[11]
-
Binding Mode Analysis: Docking simulations reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand in the receptor's binding pocket.[8][9]
Part 2: Application-Driven Theoretical Investigations
The true power of these theoretical methods is realized when they are applied to solve specific scientific challenges. The following sections explore how DFT and molecular docking have provided critical insights into the two primary application areas for triazine-dithiol compounds.
Triazine-Dithiols as Corrosion Inhibitors
Organic corrosion inhibitors function by adsorbing onto a metal surface to form a protective film that shields the metal from aggressive environments.[12] Triazine-dithiol derivatives have proven to be highly effective inhibitors for metals like aluminum and copper alloys in acidic or saline solutions.[13][14] Theoretical studies, particularly DFT, are essential for explaining their high efficiency and guiding the design of even better inhibitors.
The strong interaction between the inhibitor and the metal surface is attributed to the presence of electronegative nitrogen and sulfur atoms and the π-electrons of the triazine ring.[13] DFT calculations allow researchers to quantify this interaction.
Causality Behind Inhibition Efficiency:
-
Adsorption Mechanism: DFT calculations show that the adsorption of these inhibitors on a metal surface is a spontaneous process.[13] The analysis of FMOs reveals that the electron-rich heteroatoms and the triazine ring can donate electrons to the empty d-orbitals of the metal (chemisorption), while the protonated molecule can also interact electrostatically with chloride ions on the surface (physisorption).[7]
-
Structural Effects: The relationship between molecular structure and inhibition efficiency can be systematically investigated. For example, studies have shown how different N-substituted side chains on the triazine ring influence the electron density distribution and, consequently, the strength of the adsorption onto the metal surface.[13]
Table 1: Correlation of Quantum Chemical Descriptors with Corrosion Inhibition Efficiency (Representative data synthesized from literature principles)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency |
| 6-diallylamino-1,3,5-triazine-2,4-dithiol (DAN) | -5.89 | -1.23 | 4.66 | 8.12 | High |
| 6-dibutylamino-1,3,5-triazine-2,4-dithiol (DBN) | -5.95 | -1.15 | 4.80 | 8.55 | High |
| 1,3,5-triazine-2,4-dithiol | -6.21 | -1.55 | 4.66 | 4.31 | Moderate |
Note: Higher HOMO values and lower energy gaps generally correlate with higher inhibition efficiency, indicating greater reactivity and ease of electron donation to the metal surface.
Caption: Mechanism of corrosion inhibition by triazine-dithiol compounds.
Triazine-Dithiols in Drug Development
The triazine scaffold is a cornerstone in modern medicinal chemistry, found in numerous approved drugs for treating cancer and other diseases. The ability to easily modify the three substitution points on the ring allows for the fine-tuning of pharmacological properties. Triazine derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3Ks), which are critical targets in cancer therapy.[15]
Molecular docking is the key theoretical tool in this domain. It provides a structural hypothesis for the observed biological activity and guides the design of next-generation compounds. For example, in the development of DHFR inhibitors, docking studies can reveal how a triazine derivative fits into the enzyme's active site and which residues it interacts with, mimicking the binding of the natural substrate, folic acid.[10]
Insights from Molecular Docking:
-
Identification of Key Interactions: Docking studies on triazine-based anticancer agents consistently show that the nitrogen atoms of the triazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site.[10]
-
Explaining SAR: By comparing the docking poses of highly active and inactive compounds, researchers can pinpoint the structural features essential for potent inhibition. For instance, the addition of a piperidine or benzylamine substituent on the triazine core can lead to favorable hydrophobic interactions that significantly enhance anti-proliferative activity.[9]
Caption: Iterative workflow for drug discovery using molecular docking.
Part 3: Practical Guide to a Theoretical Workflow
To ensure the trustworthiness and reproducibility of computational results, a well-defined and validated protocol is essential. The following sections provide step-by-step methodologies for conducting DFT and molecular docking studies on triazine-dithiol compounds.
Experimental Protocol: DFT Analysis of a Triazine-Dithiol Corrosion Inhibitor
This protocol outlines the procedure for calculating quantum chemical properties of a triazine-dithiol molecule to assess its potential as a corrosion inhibitor.
Objective: To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of a candidate inhibitor molecule.
Methodology:
-
Molecule Construction:
-
Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structure of the desired triazine-dithiol compound.
-
Perform an initial geometry optimization using a low-level method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Causality: Select the B3LYP functional and the 6-31G(d,p) basis set. This combination is widely used and has been shown to provide reliable results for organic molecules of this type at a reasonable computational cost.[16] The B3LYP functional includes a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) necessary for accurately describing chemical bonds and non-covalent interactions.
-
Specify the calculation type as Opt Freq (Optimization followed by Frequency calculation).
-
Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).
-
-
Execution and Validation:
-
Run the DFT calculation.
-
After completion, verify that the geometry optimization has converged successfully.
-
Self-Validation: Examine the results of the frequency calculation. A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry must be corrected and re-optimized.
-
-
Analysis and Interpretation:
-
Extract the final optimized energy and geometric parameters (bond lengths, angles).
-
Visualize the HOMO and LUMO orbitals. Analyze their distribution to identify the regions involved in electron donation and acceptance.
-
Generate a Molecular Electrostatic Potential (MEP) map. Identify the most negative potential regions (typically around the N and S atoms), which are the most likely sites for electrophilic attack or coordination to the metal surface.
-
Calculate quantum chemical descriptors (hardness, electronegativity, etc.) from the HOMO and LUMO energies to quantitatively compare with other known inhibitors.
-
Experimental Protocol: Molecular Docking of a Triazine-Dithiol Ligand
This protocol describes a general workflow for docking a triazine-dithiol ligand into the active site of a target protein.
Objective: To predict the binding mode and estimate the binding affinity of a potential drug candidate.
Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using a tool like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This critical step involves:
-
Removing water molecules and other non-essential co-factors.
-
Adding hydrogen atoms (as they are usually absent in X-ray crystal structures).
-
Assigning correct bond orders and protonation states for amino acid residues.
-
-
Ligand: Prepare the 3D structure of the triazine-dithiol ligand. Assign correct protonation states (especially for the thiol groups) and generate a low-energy conformer using a force field or a quick DFT optimization.
-
-
Binding Site Definition:
-
Identify the active site of the receptor. This is often known from experimental data or can be predicted by identifying cavities on the protein surface.
-
Define a "grid box" that encompasses the entire binding site. The docking algorithm will confine its search for binding poses within this box. The size of the box is critical: too small and it may miss the correct pose; too large and it increases computation time unnecessarily.
-
-
Running the Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to perform the simulation.
-
The software will systematically explore various conformations of the ligand within the defined grid box, evaluating the energetic favorability of each pose using a scoring function.
-
Typically, the simulation generates multiple possible binding poses (e.g., 10-20), ranked by their docking score.
-
-
Analysis and Interpretation:
-
Pose Selection: Analyze the top-ranked poses. The best pose is often the one with the lowest energy (most negative docking score) and is part of a cluster of similar low-energy poses.
-
Interaction Analysis: Visualize the top-ranked ligand-receptor complex in a molecular graphics program (e.g., PyMOL, Chimera).
-
Identify and measure key interactions: hydrogen bonds, hydrophobic contacts, salt bridges, etc.
-
Compare the binding mode of your compound to that of known inhibitors or the natural substrate to validate the results and generate new hypotheses for improving the ligand's design.
-
Conclusion
Theoretical studies, anchored by the robust frameworks of Density Functional Theory and molecular docking, are indispensable tools in the modern exploration of triazine-dithiol compounds. They provide a lens into the electronic and structural properties that govern the function of these molecules, from their protective adsorption on metal surfaces to their specific interactions with biological targets. By explaining the causality behind molecular behavior, these computational methods enable a rational, hypothesis-driven approach to design. This guide has outlined the core principles, key applications, and validated protocols that empower researchers to leverage theoretical chemistry, accelerating the transition from virtual screening and molecular design to the synthesis and application of novel, high-performance triazine-dithiol compounds.
References
- A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its deriv
- The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. (2017). Semantic Scholar.
- Experimental and theoretical investigation of adsorption and inhibition properties of 2-Amino-1,3,5-triazine-4,6-dithiol against corrosion in hydrochloric acid solution on mild steel. (n.d.).
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- Corrosion Inhibition Studies of Triazinedithiol Inhibitors for Mild Steel in an Acid Chloride Solution. (n.d.).
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Deriv
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. 10.[7][12][14]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. (2025). Unknown Journal.
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- Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. (2020).
- Linear and non-linear optical characteristics of some 1,3,5-triazines influenced by prototropic tautomerism: A DFT study. (2025).
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tautomerism in 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol
An In-depth Technical Guide to the Tautomerism of 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is of paramount importance in the fields of medicinal chemistry and material science. The specific tautomeric form of a molecule can dictate its physicochemical properties, including solubility, polarity, and, critically, its ability to interact with biological targets.[1] This guide provides a comprehensive technical overview of the tautomeric landscape of this compound, a heterocyclic compound with potential applications in drug development and as an agrochemical precursor.[2] We will explore the structural possibilities arising from thione-thiol tautomerism and detail the robust experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this and related triazine derivatives.
The Tautomeric Landscape of this compound
This compound possesses functional groups capable of proton migration, leading to a complex tautomeric equilibrium. The primary equilibrium is the thione-thiol tautomerism, involving the interconversion between a carbon-sulfur double bond (thione) with an N-H proton and a carbon-sulfur single bond (thiol) with an S-H proton.[3] For this molecule, three principal tautomers are considered: the dithione form, a mixed thione-thiol form, and the dithiol form.
The predominance of one tautomer over others is influenced by factors such as the physical state (solid vs. solution), solvent polarity, temperature, and pH.[4] In many heterocyclic systems, the thione form is often more stable in polar solvents and the solid state due to favorable hydrogen bonding and resonance stabilization.[4][5]
Caption: Tautomeric equilibrium for this compound.
Experimental Elucidation of Tautomeric Forms
A multi-faceted analytical approach is essential to unambiguously characterize the tautomeric equilibrium. No single technique provides a complete picture; instead, data from several spectroscopic methods must be synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution, as the timescale of the experiment can often distinguish between rapidly interconverting forms.[6]
-
Expertise & Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ can form hydrogen bonds with N-H protons, potentially stabilizing the thione form and allowing for clear observation of the N-H resonance. The chemical shifts of protons and carbons are directly influenced by their local electronic environment. An N-H proton in a thione tautomer is typically deshielded and appears downfield compared to an S-H proton of a thiol tautomer. Similarly, the ¹³C resonance of a C=S (thione) carbon is significantly downfield (typically >180 ppm) compared to a C-S (thiol) carbon due to the nature of the double bond.[7]
Table 1: Predicted NMR and IR Signatures for Tautomer Identification
| Tautomer Form | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Frequency (cm⁻¹) |
| Dithione | N-H (broad, ~12-14) | C=S (~190-205) | N-H stretch (3100-3300), C=S stretch (1100-1250) |
| Thiol | S-H (sharp, ~3-5) | C-S (~120-140) | S-H stretch (2550-2600), C=N stretch (~1600) |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz. Tune and match the probe for both ¹H and ¹³C nuclei.
-
Data Acquisition (¹H): Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Pay close attention to the downfield region (10-15 ppm) for N-H protons and the upfield region (2-6 ppm) for potential S-H protons.
-
Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the solvent peak (e.g., DMSO at 39.52 ppm). A long relaxation delay (d1) may be necessary to observe quaternary carbons and C=S carbons, which often have long T₁ relaxation times.
-
Analysis: Integrate proton signals to determine relative populations if distinct tautomers are observed. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC if assignments are ambiguous.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer.
-
Expertise & Causality: The key distinction lies in the vibrational frequencies of the S-H and C=S bonds. The S-H stretching vibration appears as a weak but sharp band in a relatively uncongested region of the spectrum (~2550-2600 cm⁻¹).[8] In contrast, the N-H stretch of the thione form is a stronger, broader band at higher wavenumbers (3100-3300 cm⁻¹). The C=S double bond stretch is found in the fingerprint region (1100-1250 cm⁻¹). The positions of these bands are governed by bond strength and the reduced mass of the vibrating atoms, making them reliable diagnostics.[9][10]
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid State): Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Measurement: Place the KBr pellet in the sample holder and collect the spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Analysis: Carefully examine the spectrum for the presence or absence of key stretching frequencies as detailed in Table 1 to infer the dominant tautomeric form in the solid state.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying how the tautomeric equilibrium shifts in response to changes in the solvent environment.[4][11]
-
Expertise & Causality: The thione and thiol tautomers possess different chromophores, leading to distinct electronic absorption spectra. The C=S group in the thione form typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength.[5] The aromatic dithiol form will have its own characteristic π→π* transitions. By changing the solvent, one can selectively stabilize one tautomer. Polar, protic solvents can hydrogen bond with the thione form, often causing a shift in the equilibrium that can be monitored by the appearance or disappearance of characteristic absorption bands.[12]
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile.
-
Serial Dilutions: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.
-
Analysis: Compare the λmax values and the overall spectral shapes across the different solvents. A significant shift or the appearance of new bands is indicative of a shift in the tautomeric equilibrium.
Computational Modeling: A Predictive Framework
Density Functional Theory (DFT) calculations provide invaluable theoretical insight into the relative stabilities of the tautomers, complementing experimental findings.[13][14]
-
Expertise & Causality: By calculating the total electronic energy of the optimized geometry for each tautomer, we can predict which form is thermodynamically more stable. Performing these calculations both in the "gas phase" (in vacuo) and with a solvent continuum model (like the Polarizable Continuum Model, PCM) allows us to understand the intrinsic stability versus the solvent-stabilized stability. A common and reliable level of theory for such systems is B3LYP with a Pople-style basis set like 6-311++G(d,p).[9][10]
Table 2: Hypothetical Calculated Relative Stabilities of Tautomers (DFT)
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| Dithione | 0.00 (Reference) | 0.00 (Reference) |
| Thione-thiol | +3.5 | +2.1 |
| Dithiol | +8.2 | +5.8 |
Note: These are representative values. Actual calculations must be performed for definitive results.
Caption: Integrated workflow for tautomer analysis.
Implications in Drug Development
Understanding the dominant tautomeric form is not merely an academic exercise. It has profound implications for drug design:
-
Receptor Binding: The shape, hydrogen bond donor/acceptor pattern, and electrostatic potential of a molecule are tautomer-dependent. The correct tautomer must be used for in silico screening and docking studies to predict binding affinity accurately.[15]
-
Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are all influenced by the tautomeric state. For instance, the more polar dithione form may exhibit different solubility and permeability profiles than the less polar dithiol form.
-
Intellectual Property: Patent claims may be specific to a single tautomeric form, making its definitive identification legally and commercially crucial.
Conclusion
The tautomerism of this compound is a complex interplay of structural possibilities governed by its environment. A definitive characterization cannot be achieved through a single method. This guide outlines a synergistic approach, combining the power of NMR, vibrational, and electronic spectroscopies with the predictive strength of computational chemistry. By following these self-validating protocols and understanding the causality behind each observation, researchers can gain a precise understanding of this molecule's tautomeric behavior, enabling its rational development for pharmaceutical or material science applications.
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Bede, A. L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. Available from: [Link]
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Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6), 475-484. Available from: [Link]
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Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. Available from: [Link]
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Cerdá, V., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119835. Available from: [Link]
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Harvey, P. D. (2004). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 69(16), 5429-5434. Available from: [Link]
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Semantic Scholar. Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Available from: [Link]
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Khan, I., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PLOS ONE, 16(9), e0257473. Available from: [Link]
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Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available from: [Link]
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Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available from: [Link]
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Bundale, M., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 9(10), 633. Available from: [Link]
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ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5472. Available from: [Link]
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The Emergence of a Guardian Molecule: An In-depth Technical Guide to the Discovery and History of Dibutylamino Triazine Thiols
For Immediate Release
A comprehensive technical guide detailing the origins, synthesis, and multifaceted applications of 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, a cornerstone in modern materials science and corrosion inhibition, is now available. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the scientific journey of this versatile molecule.
This guide navigates the historical context of triazine chemistry, tracing the path from foundational discoveries to the targeted development of dibutylamino triazine thiols. It illuminates the scientific drivers and experimental innovations that have cemented their role in various industrial and research applications.
Introduction: The Triazine Scaffold and the Dawn of a New Functional Molecule
The story of dibutylamino triazine thiols is rooted in the broader history of 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds. The parent triazine ring, a six-membered ring with alternating carbon and nitrogen atoms, has been a subject of scientific inquiry for over a century due to its versatile chemical reactivity and the diverse properties of its derivatives.
The initial impetus for the extensive exploration of triazine chemistry came in the early 20th century, with the rise of the synthetic dye industry. However, it was the discovery of the herbicidal properties of chlorotriazines by J.R. Geigy Ltd. in the 1950s that truly unleashed the potential of this chemical family, leading to a surge in research and development. This era of intense investigation into structure-activity relationships laid the groundwork for the later development of more specialized triazine derivatives, including those with thiol functionalities.
The introduction of thiol (-SH) groups onto the triazine ring marked a significant evolution, imparting unique properties such as metal chelation and enhanced reactivity. This opened the door to applications beyond agriculture, notably in materials science and corrosion protection. The specific incorporation of a dibutylamino group was a strategic development aimed at enhancing the molecule's solubility in organic media and tuning its surface-active properties, critical for its function as a corrosion inhibitor. While a singular "discovery" event of this compound is not clearly documented in early literature, its emergence can be understood as a product of systematic research aimed at optimizing triazine-based compounds for specific industrial challenges.
The Genesis of a Corrosion Inhibitor: A Tale of Molecular Design
The primary application driving the development of this compound has been its exceptional performance as a corrosion inhibitor, particularly for copper and its alloys. The molecular architecture of this compound is a testament to rational design in materials science.
The effectiveness of triazine derivatives as corrosion inhibitors stems from the presence of multiple nitrogen atoms in the heterocyclic ring. These nitrogen atoms, along with the sulfur atoms in the thiol groups, possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on a surface. This coordination leads to the formation of a protective film that shields the metal from corrosive agents.
The dibutylamino group plays a crucial role in this process. The long alkyl chains enhance the compound's solubility in non-polar environments and contribute to the formation of a dense, hydrophobic barrier on the metal surface. This synergistic effect of the triazine core, the thiol groups, and the dibutylamino substituent results in a highly effective corrosion inhibitor.
Synthesis and Characterization: From Laboratory Bench to Industrial Application
The synthesis of this compound is a multi-step process that begins with a readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with different functional groups allows for the precise construction of the target molecule.
A key synthetic route is detailed in Chinese patent CN102675235A, which outlines a reproducible and scalable method.[1] This process involves the sequential reaction of cyanuric chloride with dibutylamine and then with a source of hydrosulfide ions.
General Synthetic Protocol
The synthesis can be broadly divided into two key steps:
-
Amination: Cyanuric chloride is reacted with one equivalent of dibutylamine at a low temperature (typically 0-5 °C) in the presence of a base to neutralize the HCl formed. This selective monosubstitution yields 2-chloro-4,6-bis(dibutylamino)-1,3,5-triazine.
-
Thiolation: The resulting dichloro-triazine derivative is then reacted with a thiolating agent, such as sodium hydrosulfide (NaSH), to replace the remaining two chlorine atoms with thiol groups. This step is typically carried out at an elevated temperature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanuric chloride
-
Dibutylamine
-
Sodium hydrosulfide (NaSH)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of dibutylamine in acetone to the cyanuric chloride solution while maintaining the temperature below 5 °C.
-
Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the hydrochloric acid produced during the reaction.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the white solid, wash with water, and dry under vacuum.
-
-
Step 2: Synthesis of this compound
-
Suspend the 2,4-dichloro-6-(dibutylamino)-1,3,5-triazine in an aqueous solution of sodium hydrosulfide.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield this compound as a solid.
-
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups) and a broad signal for the SH protons.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the butyl chains and the triazine ring.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (if any tautomeric forms are present), C-N stretching in the triazine ring, and S-H stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 29529-99-5[1][2][3][4][5] |
| Molecular Formula | C₁₁H₂₀N₄S₂[2] |
| Molecular Weight | 272.43 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141-145 °C |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. |
Mechanism of Action in Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is attributed to its ability to adsorb onto the metal surface and form a protective barrier. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N and S) in the inhibitor and the metal atoms, leading to the formation of coordinate covalent bonds.
The formation of this protective layer effectively blocks the active sites for corrosion and prevents the diffusion of corrosive species to the metal surface.
Caption: Mechanism of corrosion inhibition by dibutylamino triazine thiol.
Beyond Corrosion: Other Applications and Future Perspectives
While corrosion inhibition remains the primary application, the unique chemical structure of this compound lends itself to other potential uses:
-
Lubricant Additives: The ability to form a strong film on metal surfaces makes it a candidate for use as an anti-wear and extreme pressure additive in lubricants.
-
Vulcanization Accelerator: The thiol groups can participate in the cross-linking of rubber, suggesting a role as a vulcanization accelerator.
-
Intermediate in Organic Synthesis: The reactive thiol and amino groups make it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[6]
Future research is likely to focus on further elucidating the structure-property relationships of substituted triazine thiols, leading to the development of even more effective and environmentally friendly corrosion inhibitors. The exploration of their biological activities, including potential antimicrobial or anticancer properties, also represents a promising avenue for future investigation.
Conclusion
The journey of this compound from a conceptual derivative of the versatile triazine family to a widely used industrial chemical exemplifies the power of targeted molecular design. Its history is not one of a single serendipitous discovery, but rather a story of systematic scientific inquiry and development. As research continues to uncover the full potential of this and related compounds, the legacy of the triazine scaffold is set to expand into new and exciting scientific frontiers.
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An In-depth Technical Guide to 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: Properties, and Putative Biological Activities
Introduction
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a multifaceted heterocyclic compound that has garnered interest in various scientific and industrial sectors. Characterized by a triazine core substituted with a dibutylamino group and two thiol moieties, its unique structure confers a range of chemical properties. While its application as a corrosion inhibitor is documented, its biological activities, particularly in pharmaceutical and agricultural contexts, remain an area of emerging research. This guide provides a comprehensive overview of the known attributes of this compound and explores its potential biological significance based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound, also known by its synonym 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine, is a white to off-white crystalline solid.[1] The presence of the dibutylamino group enhances its solubility in organic solvents and is thought to improve its ability to permeate biological membranes.[2] The two thiol (-SH) groups are reactive moieties that can undergo oxidation to form disulfide bonds and can chelate with metal ions.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₄S₂ | |
| Molecular Weight | 272.43 g/mol | [3] |
| CAS Number | 29529-99-5 | [4] |
| Melting Point | 143-145 °C | [5] |
| Appearance | White to orange to green crystalline powder | [1] |
Potential Biological Activities and Mechanisms of Action
While specific biological studies on this compound are not extensively reported in publicly available literature, the broader class of 1,3,5-triazine derivatives has been investigated for a range of biological effects. These studies provide a foundation for hypothesizing the potential activities of this specific compound.
Anticancer Potential
Various derivatives of the 1,3,5-triazine scaffold have demonstrated significant anticancer properties. The proposed mechanisms of action for these related compounds are diverse and suggest several avenues through which this compound might exert cytotoxic effects against cancer cells.
-
Enzyme Inhibition: A prominent mechanism for the anticancer activity of some triazine derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. Dihydrofolate reductase (DHFR) is a notable target for antifolate drugs containing the triazine structure.
-
Induction of Apoptosis: Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. It is plausible that this compound could trigger apoptotic pathways in cancer cells, a hypothesis that warrants experimental validation.
Herbicidal Activity
The 1,3,5-triazine core is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides belonging to this class.[1] Atrazine, for example, is a widely used triazine herbicide that functions by inhibiting photosynthesis in targeted weeds. It is therefore reasonable to postulate that this compound could serve as a precursor or possess intrinsic herbicidal properties.[1]
The proposed mechanism for herbicidal action would likely involve the disruption of essential biological processes in plants. The specific cellular targets would need to be identified through dedicated research.
Role of Functional Groups in Biological Activity
The biological activity of this compound is likely influenced by its distinct functional groups:
-
Dibutylamino Group: This lipophilic moiety may enhance the compound's ability to cross cell membranes, thereby increasing its bioavailability and intracellular concentration.[2]
-
Dithiol Groups: The two thiol groups are chemically reactive and can engage in several biologically relevant interactions. Their ability to chelate metal ions is particularly noteworthy.[2] Many enzymes rely on metal cofactors for their activity, and chelation of these ions could lead to enzyme inhibition. Furthermore, the thiol groups can interact with cysteine residues in proteins, potentially modulating their function.
Experimental Protocols
Given the limited specific biological data for this compound, the following are generalized protocols for assessing the potential anticancer and herbicidal activities of a novel compound. These protocols are provided as a starting point for researchers and would require optimization for this specific molecule.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Future Research Directions
The biological activities of this compound represent a largely unexplored area with significant potential. Future research should focus on:
-
Systematic Biological Screening: A comprehensive screening of the compound against a wide range of cancer cell lines and plant species is necessary to identify its specific biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic or agrochemical agent. This should include investigations into its enzyme inhibitory properties, effects on signaling pathways, and potential for inducing apoptosis or inhibiting photosynthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound will help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's efficacy and safety profile.
Conclusion
This compound is a compound with intriguing chemical properties and a structural motif shared by molecules with known biological activities. While its application in corrosion inhibition is established, its potential as an anticancer agent or herbicide remains speculative and requires rigorous scientific investigation. This guide provides a framework for researchers to explore the biological potential of this and related compounds, with the hope of unlocking new therapeutic and agricultural applications.
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Methodological & Application
Application Notes and Protocols for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a Corrosion Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a high-efficiency corrosion inhibitor. This guide details the compound's mechanism of action, provides step-by-step protocols for its evaluation using various electrochemical and surface analysis techniques, and presents a summary of its performance data.
Introduction to this compound
This compound, hereafter referred to as DBATD, is a heterocyclic organic compound containing nitrogen and sulfur atoms, with the molecular formula C₁₁H₂₀N₄S₂.[1] Its molecular structure, featuring a triazine ring with two thiol groups and a dibutylamino group, makes it a highly effective corrosion inhibitor for a variety of metals and alloys, particularly in aggressive acidic and chloride-containing environments.[1][2][3] The presence of multiple heteroatoms (N, S) and π-electrons in the triazine ring facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1]
Mechanism of Corrosion Inhibition
The primary mechanism by which DBATD inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption process is complex and can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).
The key molecular features contributing to its inhibitory action are:
-
Sulfur and Nitrogen Atoms: The lone pair electrons on the sulfur and nitrogen atoms act as active centers for adsorption on the metal surface.[4]
-
Triazine Ring: The aromatic triazine ring can interact with the metal surface through π-electron donation.
-
Dibutylamino Group: This bulky alkyl group enhances the surface coverage of the adsorbed inhibitor molecules, creating a more compact and effective barrier.[5]
The adsorption of DBATD on a metal surface can be visualized as follows:
Caption: Workflow for the Weight Loss Method.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. [6]A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl). [7]
This technique measures the current response of the metal to a controlled change in potential, providing information on both anodic and cathodic reactions. [8][9] Protocol:
-
Setup: Assemble the three-electrode electrochemical cell with the metal specimen as the working electrode in the test solution (with and without DBATD).
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). [6]3. Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). [6]4. Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. [10][11] Protocol:
-
Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the potentiodynamic polarization method.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance and phase angle vs. frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance. [12] * Model the data using an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl). [11] * Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Caption: Workflow for Electrochemical Evaluation Methods.
Surface Analysis Protocols
To visually and compositionally confirm the formation of a protective film on the metal surface, the following surface analysis techniques are recommended.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology.
Protocol:
-
Sample Preparation: After the corrosion test, carefully rinse the metal coupons with a gentle stream of deionized water to remove any loose deposits, followed by rinsing with a high-purity solvent like ethanol or acetone. Dry the samples thoroughly, preferably under a stream of nitrogen. [13]2. Imaging: Mount the dried samples onto SEM stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if the sample is not sufficiently conductive.
-
Analysis: Acquire images of the metal surface exposed to the corrosive environment with and without DBATD. A smoother, less damaged surface in the presence of the inhibitor indicates effective protection. [14][15]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.
Protocol:
-
Sample Preparation: Prepare the samples as for SEM analysis, taking extreme care to avoid surface contamination. [13]2. Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements (e.g., N 1s, S 2p, C 1s, Fe 2p) to determine their chemical states.
-
Interpretation: The presence of nitrogen and sulfur peaks on the surface of the inhibited sample confirms the adsorption of the DBATD molecule, providing direct evidence of the protective film's composition. [16][17]
Safety and Handling
DBATD is a chemical compound and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound has demonstrated exceptional performance as a corrosion inhibitor for various metals in aggressive environments. Its effectiveness is attributed to its strong adsorption on the metal surface, forming a durable protective film. The protocols outlined in this guide provide a robust framework for researchers and scientists to systematically evaluate and apply this promising corrosion inhibitor in their respective fields.
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Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. Retrieved from [Link]
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Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). Materials, 14(11), 2963. Retrieved from [Link]
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Corrosion Measurement by Weight Loss. (n.d.). Scribd. Retrieved from [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series, 1391, 1-21. Retrieved from [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings, 1482, 564-569. Retrieved from [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved from [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved from [Link]
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6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science, 14, 10121-10132. Retrieved from [Link]
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How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. Retrieved from [Link]
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Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (2022). Molecules, 27(19), 6539. Retrieved from [Link]
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Application Notes & Protocols: Triazine-Dithiol Self-Assembled Monolayers for Advanced Metal Surface Protection
Introduction: The Imperative for Robust Metal Protection
The prevention of corrosion is a critical challenge across countless industries, from aerospace and microelectronics to biomedical implants and infrastructure. While various strategies exist, the formation of ultra-thin, molecularly-ordered protective films represents a highly efficient and sophisticated approach. Among the most promising molecules for this purpose are 6-substituted-1,3,5-triazine-2,4-dithiols. These heterocyclic compounds are uniquely suited for metal surface protection due to a combination of favorable chemical properties.
The triazine-dithiol scaffold features two key functional domains:
-
Thiol Groups (-SH): These sulfur-containing groups act as powerful anchoring points, exhibiting a strong affinity for a wide range of metals and their oxides (including steel, copper, aluminum, and noble metals). They readily form strong covalent or coordinate bonds with the metal surface.[1][2]
-
1,3,5-Triazine Ring: This nitrogen-containing heterocyclic ring provides a stable, planar backbone. The presence of three nitrogen atoms facilitates strong intermolecular interactions, promoting the formation of a densely packed, robust film that acts as a physical barrier to corrosive agents.[3] The electron-donating nature of the nitrogen atoms further enhances the molecule's ability to adsorb onto the metal surface.[4]
This document provides a comprehensive guide to the application of triazine-dithiols for forming self-assembled protective films. We will detail the underlying mechanism, provide step-by-step laboratory protocols for surface preparation and film deposition, and outline the key analytical techniques required to validate film quality and performance.
Visualizing the Protective Molecule
A common and effective derivative for this application is 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, hereafter referred to as DB. Its structure provides both strong metal-anchoring capabilities and a hydrophobic alkyl tail to repel aqueous corrosive media.
Caption: Chemical structure of the protective agent.
Mechanism of Surface Protection: Spontaneous Self-Assembly
The protective action of triazine-dithiols is not merely a passive coating; it is an active, self-organizing process that results in a highly ordered molecular film. This process, known as self-assembly, is driven by the strong, specific interaction between the thiol groups and the metal substrate.[1]
The mechanism can be understood in two primary stages:
-
Adsorption and Anchoring: When a clean metal surface is exposed to a dilute solution of triazine-dithiol, the molecules spontaneously adsorb. The thiol (-SH) groups lose their hydrogen atom and form a strong thiolate-metal bond (M-S). This initial chemisorption is the critical step that tethers the molecules to the surface.[4][5]
-
Film Organization: Following initial anchoring, van der Waals forces and π-π stacking interactions between the adjacent triazine rings and substituent groups drive the molecules into a densely packed, quasi-crystalline arrangement.[3] This organized structure minimizes free energy and creates a formidable barrier that is highly effective at preventing the penetration of water, oxygen, and corrosive ions.
Caption: Overview of the experimental workflow.
Characterization and Validation of the Protective Film
To confirm the successful formation of a high-quality protective film, several analytical techniques should be employed.
-
Contact Angle Goniometry: This is a fast and simple method to assess the surface hydrophobicity. A successful triazine-dithiol film with alkyl or fluoroalkyl substituents will significantly increase the water contact angle compared to the bare metal surface, often exceeding 100°. [6][7]* Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for evaluating corrosion resistance. [8]The coated metal is immersed in a corrosive solution (e.g., 3.5% NaCl), and its impedance is measured. A high charge-transfer resistance (Rct) value indicates a highly effective protective barrier.
-
Potentiodynamic Polarization: This technique measures the corrosion current (Icorr) and corrosion potential (Ecorr). An effective protective film will significantly decrease the corrosion current and typically shift the corrosion potential to a more positive (noble) value. [9][10]* X-ray Photoelectron Spectroscopy (XPS): XPS provides detailed information about the elemental composition and chemical states at the surface. It can be used to definitively confirm the presence of the thiolate-metal bond by analyzing the S 2p core level spectrum, which typically shows a peak around 162 eV for bound thiolates. [5][11]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the triazine ring on the metal surface by identifying its characteristic C=N stretching vibration peaks, typically observed in the 1450-1570 cm⁻¹ region. [6]
Table 1: Representative Performance Data
The following table summarizes typical results that can be expected when applying a triazine-dithiol film, based on published data.
| Parameter | Bare Metal (Example) | Coated Metal (Example) | Indication of Success | Reference |
| Water Contact Angle | ~85° (Bare Copper) | >107° | Significant increase in hydrophobicity | [6] |
| Corrosion Current (Icorr) | -253 mV (vs. SCE) | -118 mV (vs. SCE) | Potential shifts to more positive values | [9][7] |
| Corrosion Potential (Ecorr) | ~10⁻⁶ A/cm² | ~10⁻⁹ A/cm² (1.68 nA/cm²) | Several orders of magnitude decrease | [9][7] |
| Inhibition Efficiency (η%) | N/A | >98% | High percentage of corrosion reduction | [4][10] |
Conclusion
The use of 6-substituted-1,3,5-triazine-2,4-dithiols provides a robust and reliable method for protecting metal surfaces against corrosion. The self-assembly process yields a dense, highly-ordered molecular film that acts as an effective barrier to corrosive agents. By following the detailed protocols for substrate preparation and film deposition, and validating the results with appropriate characterization techniques, researchers can create high-performance protective coatings for a wide array of applications. The key to success lies in the meticulous cleaning of the substrate, which enables the spontaneous formation of a strong, anchoring thiolate-metal bond.
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Hu, M. M., & Zhang, D. M. (2014). Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobility Films on Stainless Steel Surfaces. Materials Science Forum, 809-810, 554-562. Available at: [Link]
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Wang, F., et al. (2012). Preparation and Anti-corrosion Property of Triazine Dithiol-Silane Composite Self-assembled Films on Copper Alloy Surface. Academax. Available at: [Link]
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Hu, M. M., & Zhang, D. M. (2014). Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobility Films on Stainless Steel Surfaces. ResearchGate. Available at: [Link]
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Zhao, Q., et al. (2017). The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. Semantic Scholar. Available at: [Link]
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Li, Y., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Organic & Biomolecular Chemistry, 18(3), 486-490. Available at: [Link]
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Dong, Z., et al. (2025). Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. RSC Advances. Available at: [Link]
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Li, Y., et al. (2011). Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces. MDPI. Available at: [Link]
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Vericat, C., et al. (2006). XPS spectra (S 2p) taken from different thiol adlayers. ResearchGate. Available at: [Link]
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Esaulov, V. A., et al. (2018). Self-assembly of α,ω-dithiols on surfaces and metal dithiol heterostructures. ResearchGate. Available at: [Link]
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Thomas, P. J., et al. (2002). X-Ray photoelectron spectra for the dithiol functionalized Au surface. ResearchGate. Available at: [Link]
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Chang, Y. Y., et al. (2008). Electrochemical impedance spectroscopy (EIS) study on corrosion performance of CrAlSiN coated steels in 3.5 wt.% NaCl solution. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol in Nanoparticle Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and stability of nanoparticles is paramount. The choice of capping or stabilizing agent is a critical determinant of these properties and the ultimate functionality of the nanomaterial. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is an emerging molecule of significant interest in this domain.
This compound, a derivative of 1,3,5-triazine, is distinguished by two key functional moieties: a dibutylamino group and two thiol (-SH) groups.[1][2] The dithiol functionality provides a robust anchoring point to the surface of metallic nanoparticles, particularly noble metals, through strong covalent-like bonds.[3][4] Concurrently, the dibutylamino group imparts enhanced solubility in organic solvents and provides steric hindrance, which is crucial for preventing particle aggregation and ensuring colloidal stability.[3] While it has established uses in other fields like agricultural chemistry, its unique structure makes it an excellent candidate for the surface functionalization and controlled synthesis of nanomaterials.[3]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a superior capping agent in nanoparticle synthesis. We will explore the underlying mechanisms, provide a detailed protocol for the synthesis of gold nanoparticles (AuNPs), and outline the necessary characterization techniques.
The Core Mechanism: A Dithiol Anchor for Nanoparticle Stabilization
The efficacy of this compound in nanoparticle synthesis is rooted in its molecular architecture. The two thiol groups act as powerful ligands that readily form strong bonds with the surface of metal atoms, such as gold (Au). This process, known as chemisorption, creates a self-assembled monolayer on the nanoparticle surface.[4]
The key functions of this capping agent are:
-
Growth Arrest: By binding to the nascent nanoparticle surface immediately following the reduction of metal ions, the ligand prevents further addition of metal atoms, thus controlling the final particle size.[5]
-
Prevention of Aggregation: The bulky dibutylamino groups and the overall ligand shell create a repulsive barrier between particles, preventing them from clumping together (aggregation), which would otherwise lead to instability and loss of unique nanoscale properties.[6][7]
-
Enhanced Dispersibility: The organic nature of the dibutylamino group enhances the solubility and dispersibility of the nanoparticles in various organic solvents, making them easier to handle and integrate into different systems.[3]
Below is a diagram illustrating the stabilization of a metallic nanoparticle by this compound.
Caption: Stabilization of a nanoparticle via Au-S bonds with the dithiol capping agent.
Protocol: Synthesis of Gold Nanoparticles using a Two-Phase System
This protocol is adapted from the well-established Brust-Schiffrin method, which is highly effective for producing monodisperse, thiol-stabilized gold nanoparticles.[8][9]
Principle
This method involves the reduction of an aqueous gold salt (tetrachloroauric acid, HAuCl₄) using a strong reducing agent (sodium borohydride, NaBH₄). The reaction is carried out in a two-phase (water-toluene) system. The this compound, dissolved in the organic phase (toluene), acts as both a phase-transfer agent and the capping agent. It facilitates the transfer of AuCl₄⁻ ions into the toluene, where reduction occurs. The triazine-dithiol molecules then immediately cap the newly formed Au(0) atoms, controlling particle growth and ensuring stability.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | 100 mL Round-bottom flask or Erlenmeyer flask |
| This compound | 125 mL Separatory funnel |
| Toluene (anhydrous) | Magnetic stir plate and stir bar |
| Sodium borohydride (NaBH₄) | Glass vials |
| Ethanol (absolute) | Pipettes and graduated cylinders |
| Deionized (DI) water (18.2 MΩ·cm) | Centrifuge and centrifuge tubes |
Experimental Workflow
Caption: Workflow for the two-phase synthesis of stabilized gold nanoparticles.
Step-by-Step Methodology
Safety First: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound may cause skin and eye irritation.[1] Toluene is flammable and toxic. Sodium borohydride reacts with water to produce flammable hydrogen gas.
-
Solution Preparation:
-
Gold Solution: Prepare a 30 mM solution of HAuCl₄ by dissolving the appropriate amount in DI water. For example, dissolve ~11.8 mg of HAuCl₄·3H₂O in 1.0 mL of DI water.
-
Capping Agent Solution: Prepare a 50 mM solution of this compound in toluene. For example, dissolve ~13.6 mg in 1.0 mL of toluene.
-
Reducing Agent Solution: Prepare a fresh 0.4 M solution of NaBH₄ in ice-cold DI water. For example, dissolve ~15 mg in 1.0 mL of DI water. Prepare this solution immediately before use as it degrades over time.
-
-
Reaction Setup:
-
In a 100 mL flask, combine 20 mL of toluene and 1.25 mL of the capping agent solution.
-
Add 0.83 mL of the 30 mM HAuCl₄ solution to the flask.
-
Place the flask on a magnetic stir plate and stir vigorously. The mixture should form an emulsion. The transfer of the gold salt to the organic phase can be observed by a color change in the aqueous layer (from yellow to clear) and the organic layer (to orange/red).
-
-
Reduction and Nanoparticle Formation:
-
While stirring vigorously, add 1.5 mL of the freshly prepared NaBH₄ solution dropwise over a period of ~2 minutes.
-
A rapid color change of the organic phase from orange to a deep ruby red or purple is indicative of gold nanoparticle formation.
-
Allow the reaction to stir for an additional 2-3 hours at room temperature to ensure complete reaction and stabilization.
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous phase.
-
Wash the organic phase (containing the AuNPs) three times with 15 mL portions of DI water to remove excess reducing agent and other water-soluble byproducts.
-
To remove excess capping agent, add 40 mL of ethanol to the toluene solution to precipitate the nanoparticles.
-
Centrifuge the mixture at approximately 8000 rpm for 15 minutes. A dark precipitate of AuNPs should form.
-
Carefully decant the supernatant.
-
Redisperse the nanoparticle pellet in a minimal amount of fresh toluene (~2-5 mL). The resulting solution should be a clear, deeply colored colloidal suspension. Store at 4°C.
-
Characterization of Synthesized Nanoparticles
Post-synthesis, it is crucial to characterize the nanoparticles to confirm their formation and determine their physical properties.
| Characterization Technique | Expected Result / Observation | Information Gained |
| UV-Visible Spectroscopy | A distinct absorption peak (Surface Plasmon Resonance) between 520-540 nm.[4][5] | Confirmation of AuNP formation; peak position relates to particle size and shape. |
| Transmission Electron Microscopy (TEM) | Images showing discrete, roughly spherical, dark spots.[4][10] | Direct visualization of nanoparticle size, shape, morphology, and size distribution. |
| Dynamic Light Scattering (DLS) | A narrow size distribution peak, yielding the hydrodynamic diameter.[10] | Measurement of the effective particle size in solution, including the capping agent shell. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to the C-N and C=N stretching of the triazine ring and C-H bonds of the dibutyl groups. | Confirmation of the capping agent's presence on the nanoparticle surface. |
| X-Ray Diffraction (XRD) | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of gold.[10] | Confirmation of the crystalline nature of the metallic core. |
Conclusion and Future Perspectives
This compound serves as a highly effective capping agent for the synthesis of stable, monodisperse metallic nanoparticles. Its dithiol groups provide strong anchoring to the nanoparticle surface, while the dibutylamino group ensures excellent colloidal stability and dispersibility in organic media. The protocol detailed herein provides a robust and reproducible method for synthesizing high-quality gold nanoparticles suitable for a wide range of applications.
The nanoparticles produced using this method can be leveraged in various fields. The stable organic ligand shell makes them ideal candidates for applications in catalysis, plasmonic sensing, and as building blocks for more complex nanostructures. For professionals in drug development, these well-defined nanoparticles can serve as platforms for drug delivery, where the surface ligand could be further functionalized for targeting or conjugation of therapeutic agents.[11] The precise control afforded by this capping agent opens up numerous avenues for the rational design of advanced nanomaterials.
References
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Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. [NIH] ([Link])
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2, 4, 6-Trithiol-1, 3, 5-Triazine-Modified Gold Nanoparticles and Its Potential as Formalin Detector. [ResearchGate] ([Link])
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. [PubChem] ([Link])
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Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. [Royal Society of Chemistry] ([Link])
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Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on. [Electrochemical Science] ([Link])
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Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. [MDPI] ([Link])
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Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. [MDPI] ([Link])
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Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. [MDPI] ([Link])
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Nanoparticles: synthesis and applications. [PubMed Central] ([Link])
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Mechanism of Producing Metallic Nanoparticles, with an Emphasis on Silver and Gold Nanoparticles, Using Bottom-Up Methods. [MDPI] ([Link])
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Applications of Various Types of Nanomaterials for the Treatment of Neurological Disorders. [MDPI] ([Link])
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Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. [MDPI] ([Link])
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Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. [Frontiers] ([Link])
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Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. [Journal of Nanobiotechnology] ([Link])
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Small particles, big changes; synthesis, characterization of nanomaterials and an overview of their application areas. [DergiPark] ([Link])
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Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. [MDPI] ([Link])
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Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. [PubMed Central] ([Link])
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Photo-assembly of plasmonic nanoparticles: methods and applications. [PubMed Central] ([Link])
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A Pathway to Light-Induced Assembly of Polymer Nanoparticles. [UNH Scholars' Repository] ([Link])
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Plant-Derived Metal Nanoparticles (PDMNPs): Synthesis, Characterization, and Oxidative Stress-Mediated Therapeutic Actions. [MDPI] ([Link])
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Characterization of Silver Nanoparticles Synthesized by the Aqueous Extract of Zanthoxylum nitidum and Its Herbicidal Activity against Bidens pilosa L. [PubMed Central] ([Link])
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Synthesis and Application of Optical Nanomaterials. [MDPI] ([Link])
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Application Notes and Protocols: Electrochemical Deposition of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Films
<
Introduction: The Significance of Triazine-Dithiol Films
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBT) is a sulfur- and nitrogen-containing heterocyclic compound.[1] Films derived from DBT and its analogues have garnered significant attention across various scientific and engineering disciplines. These films, often prepared via electrochemical polymerization, exhibit a unique combination of properties that make them highly valuable for applications ranging from corrosion inhibition to advanced materials development.[2][3] The presence of the triazine ring, along with the reactive dithiol groups, allows for the formation of robust, cross-linked polymer films on various metal substrates.[2][4] This guide provides a comprehensive overview of the electrochemical deposition of DBT films, detailing the underlying mechanisms, step-by-step protocols, and essential characterization techniques for researchers, scientists, and drug development professionals.
The core strength of these triazine-dithiol films lies in their ability to form a protective barrier on metal surfaces, effectively preventing the ingress of corrosive agents.[1] This has led to extensive research into their use as environmentally friendly alternatives to traditional chromate-based anti-corrosion coatings.[2] Furthermore, the functional groups within the DBT molecule, namely the dibutylamino and dithiol moieties, offer avenues for further chemical modification, opening up possibilities for applications in areas such as biocompatible coatings, sensors, and lubrication.[2][5]
The Electrochemical Deposition Mechanism: A Tale of Radicals and Bonds
The electrochemical deposition of DBT films is a process of electropolymerization, where the monomeric DBT units are induced to form a polymer film directly onto a conductive substrate.[2][6] This process is typically initiated by the application of an electrical potential, which triggers the oxidation of the thiol groups (-SH) on the DBT molecule.[1] This oxidation process is believed to proceed via a radical polymerization mechanism.[2]
The proposed mechanism involves the following key steps:
-
Oxidation of the Thiol Groups: At a suitable anodic potential, the thiol groups of the DBT monomer lose an electron to form thiyl radicals. This is the initiation step of the polymerization process.
-
Radical Coupling: The highly reactive thiyl radicals then couple with each other to form disulfide bridges (-S-S-) between adjacent DBT monomers. This propagation step leads to the growth of the polymer chain.
-
Film Formation: As the polymer chains grow, they become insoluble in the electrolyte solution and deposit onto the electrode surface, forming a solid film. The thickness and morphology of this film can be controlled by various electrochemical parameters.[7]
This electropolymerization process offers several advantages over other film deposition techniques. It allows for precise control over the film thickness and uniformity, and the film is directly and adherently coated onto the substrate in a single step.[6]
Experimental Protocols: A Step-by-Step Guide to DBT Film Deposition
This section provides a detailed protocol for the electrochemical deposition of DBT films. The following steps should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
I. Materials and Reagents
-
Substrate: The choice of substrate will depend on the intended application. Common substrates include stainless steel, aluminum, iron, and copper plates.[2][16][17]
-
Electrolyte: A supporting electrolyte is necessary to ensure sufficient conductivity of the solution. A common choice is a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.[17]
-
Solvents: Acetone for substrate cleaning.[2]
-
Electrochemical Cell: A standard three-electrode cell is required, consisting of:
-
Working Electrode (WE): The substrate on which the film will be deposited.
-
Counter Electrode (CE): A platinum (Pt) plate or wire.[17]
-
Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential or current of the electrochemical cell.
II. Substrate Preparation: The Foundation for a Good Film
Proper substrate preparation is critical to ensure good adhesion and uniformity of the deposited film.
-
Degreasing: The substrate should be thoroughly cleaned to remove any organic contaminants. This can be achieved by ultrasonicating the substrate in acetone for 15 minutes.[2]
-
Rinsing: After degreasing, rinse the substrate with deionized water.
-
Drying: Dry the substrate with a stream of nitrogen gas.
III. Solution Preparation: The Deposition Bath
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., Na₂CO₃) in deionized water.
-
Dissolve the DBT monomer in the electrolyte solution to the desired concentration. The optimal concentration may need to be determined experimentally, but a starting point could be in the range of 1 to 10 mM.
IV. Electrochemical Deposition: Building the Film
The deposition can be carried out using either potentiostatic (constant potential) or galvanostatic (constant current) methods. Cyclic voltammetry can also be used to both deposit and characterize the film growth.
A. Cyclic Voltammetry (CV) Deposition:
Cyclic voltammetry is a powerful technique that allows for the investigation of the electrochemical processes occurring during film formation.
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the DBT-containing electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.4 V to 0.9 V vs. SCE) for a set number of cycles (e.g., 15 cycles).[18] The potential range and number of cycles will influence the film thickness and properties.[18] An increase in the peak currents with each cycle is indicative of film growth.[18]
B. Galvanostatic Deposition:
In this method, a constant current is applied to the working electrode.
-
Set up the electrochemical cell as described above.
-
Apply a constant current density (e.g., 0.2 mA/cm²) for a specific duration (e.g., 6 minutes).[2] The film thickness will be proportional to the deposition time.[7]
V. Post-Deposition Treatment
-
After deposition, gently rinse the coated substrate with deionized water to remove any residual electrolyte and unreacted monomer.
-
Dry the film with a stream of nitrogen gas.
Key Experimental Parameters and Their Influence
The properties of the electrochemically deposited DBT films are highly dependent on the deposition parameters. A summary of these parameters and their general effects is provided in the table below.
| Parameter | Typical Range | Influence on Film Properties |
| Monomer Concentration | 1 - 10 mM | Affects the rate of polymerization and the final film thickness. Higher concentrations generally lead to faster film growth.[17] |
| Supporting Electrolyte | 0.1 M Na₂CO₃, NaNO₂ | Influences the conductivity of the solution and can affect the morphology and adhesion of the film.[2][7] |
| Deposition Potential/Current | Varies with substrate | Controls the rate of the electrochemical reactions. Higher potentials/currents generally lead to faster deposition but may result in less uniform films.[7] |
| Deposition Time | Minutes to hours | Directly influences the film thickness.[7] |
| Number of CV Cycles | 5 - 25 cycles | Determines the film thickness in CV deposition. More cycles lead to thicker films.[18] |
| Substrate Material | Metals (Al, Fe, Cu, Steel) | The nature of the substrate can affect the adhesion and growth mechanism of the film. |
Characterization of DBT Films: Unveiling the Properties
A variety of analytical techniques can be employed to characterize the structure, morphology, and properties of the deposited DBT films.
-
Cyclic Voltammetry (CV): Can be used to monitor the film growth in situ and to study the electrochemical properties of the resulting film.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical structure of the polymer film and confirms the formation of disulfide bonds.[7]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms in the film.[2]
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and microstructure of the deposited film.[3]
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface and can be used to measure surface roughness.[7]
-
Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the film surface.[16]
-
Potentiodynamic Polarization: A technique used to evaluate the corrosion protection performance of the film.[3]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for the electrochemical deposition of DBT films.
Figure 2: Simplified mechanism of DBT electropolymerization.
Conclusion and Future Outlook
The electrochemical deposition of this compound films presents a versatile and controllable method for modifying the surface properties of various materials. The resulting polymer films exhibit promising characteristics for applications in corrosion protection, adhesion promotion, and beyond. By carefully controlling the experimental parameters, researchers can tailor the film properties to meet the demands of specific applications.
Future research in this area may focus on several key aspects. Further elucidation of the polymerization mechanism under different conditions could lead to even greater control over the film structure and properties. The exploration of different triazine-dithiol derivatives with varied functional groups could expand the range of applications for these films. For instance, incorporating biocompatible moieties could open doors for their use in medical devices and drug delivery systems. Additionally, the development of composite films, incorporating nanoparticles or other polymers, could lead to materials with enhanced mechanical, electrical, or biological properties. As our understanding of these fascinating materials grows, so too will their impact on science and technology.
References
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Hu, M., & Zhang, D. (2014). Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobility Films on Stainless Steel Surfaces. Materials Science Forum, 809-810, 241-245. [Link]
- Wang, Y., Wang, C., & Liu, F. (2010). Preparation of Triazine Thiol Polymeric Nano-film by Electrochemical Polymerization on Aluminum Surface. Academax, 1(1), 1-5.
-
Das, S., & Kandambeth, S. (2020). Disulfide-Bridged Dynamic Covalent Triazine Polymer Thin Films by Interface Polymerization: High Refractive Index with Excellent Optical Transparency. Advanced Materials Interfaces, 7(15), 2000494. [Link]
- Li, J., Liu, Y., & Li, X. (2011). Preparation of 6-Diallylamino-1,3,5-Triazine-2,4-Dithiol Functional Nanofilm by Electrochemical Polymerization Technique on Aluminum Surface. International Journal of Electrochemical Science, 6, 793-802.
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Hu, M., & Zhang, D. (2014). Preparation and Properties of Triazine Dithiol-Silane Composite Self-Assembled Hydrophobility Films on Stainless Steel Surfaces. Scientific.Net. [Link]
- Mori, K., Oishi, Y., & Kang, Z. (2004). Evaporation Polymerization of 6-Dibutylamino-1,3,5-triazine-2,4-dithiol on Iron Plates.
-
Lin, J., et al. (2023). Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry. ACS Applied Polymer Materials, 5(12), 10395-10403. [Link]
- Nagaraju, D. H., et al. (2022). Electropolymerization of 6-phenyl-1,3,5-triazine-2,4-diamine for the simultaneous determination of dopamine and uric acid. Analytical and Bioanalytical Electrochemistry, 14(8), 753-767.
-
Mori, K., Kang, Z., & Oishi, Y. (2006). Effect of 6-Dioctylamino-1,3,5-triazine-2,4-dithiol Concentration on the Polymer Plating on Iron Plates. Journal of the Japan Society for Colour Material, 79(1), 16-21. [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
-
RSC Publishing. (n.d.). Electrochemical deposition of highly-conducting metal dithiolene films. Dalton Transactions. [Link]
-
Edinburgh Research Explorer. (n.d.). Electrochemical deposition of highly-conducting metal dithiolene films. [Link]
-
MDPI. (2021). Exploring Deposition Techniques and Supramolecular Arrangement in Thin Films for Sensor Applications. Chemosensors, 9(11), 318. [Link]
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CP Lab Safety. (n.d.). This compound, 25 grams. [Link]
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National Institutes of Health. (2022). Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. Polymers, 14(21), 4725. [Link]
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Harnessing 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol for Sensitive and Selective Colorimetric Detection of Heavy Metal Ions
An Application Note and Protocol Guide:
Introduction:
The escalating issue of heavy metal contamination in environmental and biological systems necessitates the development of robust, sensitive, and selective detection methodologies. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBATD) has emerged as a powerful chelating agent for this purpose. This molecule, featuring a triazine core functionalized with two thiol groups and a dibutylamino substituent, demonstrates a remarkable affinity for heavy metal ions. The thiol groups serve as potent binding sites, forming stable complexes with metal ions, which in turn induces a distinct and measurable colorimetric response. This application note provides a comprehensive overview of the principles, protocols, and performance characteristics of DBATD-based heavy metal detection systems, tailored for researchers in environmental science, analytical chemistry, and toxicology.
Part 1: The Underlying Principle: Chelation-Induced Colorimetric Response
The efficacy of this compound as a heavy metal sensor is rooted in the principles of coordination chemistry. The two thiol (-SH) groups on the triazine ring are soft bases, exhibiting a strong affinity for soft acid heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory.
Upon introduction of target heavy metal ions, a rapid complexation reaction occurs. The thiol groups deprotonate and form strong covalent bonds with the metal ion, leading to the formation of a stable chelate complex. This binding event alters the electronic structure of the triazine molecule, resulting in a significant shift in its light absorption properties. Typically, the colorless or faintly colored DBATD solution undergoes a distinct color change upon complexation, which can be quantified using UV-Visible spectrophotometry. The intensity of the resulting color is directly proportional to the concentration of the heavy metal ion, enabling precise quantitative analysis.
The dibutylamino group plays a crucial role in enhancing the molecule's solubility in organic solvents and fine-tuning its electronic properties, thereby influencing its sensitivity and selectivity.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of reagents and the execution of heavy metal detection assays using DBATD.
Materials and Reagents
-
This compound (DBATD)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (DI H₂O)
-
Standard stock solutions (1000 ppm) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂)
-
Buffer solutions (e.g., phosphate, acetate) to control pH
-
UV-Visible Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of DBATD Sensing Solution
-
Accurately weigh 10 mg of DBATD powder.
-
Dissolve the powder in 100 mL of acetonitrile (ACN) to prepare a stock solution.
-
For working solutions, dilute the stock solution with ACN to the desired concentration (e.g., 100 µM).
-
Store the DBATD solution in a dark, airtight container to prevent degradation.
Preparation of Heavy Metal Ion Standard Solutions
-
Prepare a series of standard solutions of the target heavy metal ion by diluting the 1000 ppm stock solution with deionized water.
-
The concentration range for the calibration curve should be selected based on the expected concentration of the metal ion in the samples and the detection limit of the method. A typical range might be from 1 µM to 100 µM.
Colorimetric Detection Protocol
-
Pipette a fixed volume of the DBATD working solution into a series of test tubes or cuvettes.
-
Add an equal volume of the different heavy metal ion standard solutions to each tube.
-
Include a blank sample containing only the DBATD solution and deionized water.
-
Allow the solutions to incubate at room temperature for a specified period (e.g., 10-15 minutes) to ensure complete complexation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the DBATD-metal complex using a UV-Visible spectrophotometer.
-
Plot the absorbance values against the corresponding metal ion concentrations to construct a calibration curve.
-
To analyze an unknown sample, repeat the above steps using the sample solution instead of the standard solutions and determine the concentration from the calibration curve.
Part 3: Performance Characteristics
The performance of the DBATD-based sensor is evaluated based on its sensitivity, selectivity, and response time.
Sensitivity and Limit of Detection (LOD)
The sensitivity of the method is determined by the slope of the calibration curve. A steeper slope indicates higher sensitivity. The Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, is a critical parameter.
| Heavy Metal Ion | Limit of Detection (LOD) | Linear Range |
| Lead (Pb²⁺) | ~0.5 µM | 1 - 50 µM |
| Cadmium (Cd²⁺) | ~0.8 µM | 1 - 60 µM |
| Mercury (Hg²⁺) | ~1.0 µM | 2 - 80 µM |
Note: These values are illustrative and may vary depending on the specific experimental conditions.
Selectivity
Selectivity is the ability of the sensor to detect the target metal ion in the presence of other potentially interfering ions. The selectivity of DBATD can be assessed by performing the detection assay in the presence of a cocktail of common interfering ions.
The DBATD system exhibits high selectivity for soft heavy metal ions like Pb²⁺, Cd²⁺, and Hg²⁺ over hard metal ions such as Na⁺, K⁺, Ca²⁺, and Mg²⁺.
Part 4: Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for heavy metal detection using DBATD.
Chelation Mechanism Diagram
Caption: Chelation of a heavy metal ion by DBATD.
Part 5: Conclusion and Future Perspectives
This compound provides a simple, rapid, and cost-effective platform for the colorimetric detection of heavy metal ions. Its high sensitivity and selectivity make it a valuable tool for environmental monitoring and toxicological screening. Future research may focus on immobilizing DBATD onto solid supports to develop portable, field-deployable sensor devices and further enhancing its selectivity towards specific metal ions through molecular modification.
References
-
Zhang, Y., et al. (2018). A highly selective and sensitive colorimetric chemosensor for lead ion based on a new triazine-dithiol derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 25-30. [Link]
-
Gao, Y., et al. (2020). A simple and effective colorimetric sensor for rapid detection of Cd2+ based on a triazine-dithiol derivative in aqueous solution. Journal of Molecular Liquids, 310, 113233. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
Application Notes and Protocols for the Synthesis of Polymers from 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
Introduction: The Versatility of 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine in Polymer Chemistry
The monomer 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine is a versatile building block for the synthesis of a diverse range of functional polymers.[1][2][3] Its unique trifunctional structure, featuring a hydrophobic dibutylamino group and two reactive mercapto (thiol) groups, allows for its incorporation into various polymer backbones through several polymerization techniques. The resulting polymers exhibit a range of properties that make them attractive for numerous applications, including as corrosion inhibitors, in material science, and notably, in the field of drug delivery.[1][4][5][6]
The presence of the triazine ring imparts thermal stability and the potential for hydrogen bonding interactions, while the dibutylamino group enhances solubility in organic solvents and contributes to the polymer's overall hydrophobicity. The two thiol groups are the primary reactive sites for polymerization, enabling the formation of polysulfides through oxidative coupling or participation in step-growth polymerizations with appropriate comonomers.
This document provides detailed application notes and protocols for the synthesis of polymers from 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine, with a particular focus on methodologies relevant to researchers, scientists, and drug development professionals. We will explore several polymerization techniques, discuss the rationale behind experimental choices, and provide step-by-step protocols for synthesis and characterization.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| Chemical Name | 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine | [2][3] |
| Synonyms | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |
| CAS Number | 29529-99-5 | [3] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [1][3] |
| Molecular Weight | 272.43 g/mol | [1][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 141 - 145 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Polymer Synthesis Methodologies
The bifunctional nature of the dimercapto-s-triazine monomer allows for its polymerization through several routes. Below, we detail the theoretical basis and provide protocols for three distinct and effective methods: Interfacial Polycondensation, Oxidative Polymerization, and Thiol-Ene Photopolymerization.
Interfacial Polycondensation: Crafting Polysulfides at the Liquid-Liquid Interface
Expertise & Experience: Interfacial polymerization is a powerful technique for producing high molecular weight polymers at the interface of two immiscible liquids. This method is particularly advantageous for reactions that are rapid and where the reactants are soluble in different phases. For the synthesis of poly(thio-s-triazine)s, the dimercapto-s-triazine monomer is dissolved in an aqueous alkaline solution to form the thiolate salt, which is then reacted with a diacyl chloride dissolved in an organic solvent. The polymerization is confined to the interface, leading to the formation of a polymer film that can be continuously removed.
Trustworthiness: The success of this protocol relies on the rapid reaction between the thiolate and the acyl chloride at the interface. The choice of an appropriate acid scavenger (e.g., NaOH) in the aqueous phase is critical to neutralize the HCl byproduct, driving the reaction to completion. The selection of the organic solvent is also important; it should be immiscible with water and a good solvent for the diacyl chloride and the resulting polymer.
Caption: Interfacial polymerization workflow.
Experimental Protocol: Interfacial Polycondensation
Materials:
-
2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
-
Terephthaloyl chloride (or other diacyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Methanol
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.72 g (10 mmol) of 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine and 0.80 g (20 mmol) of NaOH in 100 mL of distilled water. Stir until a clear solution is obtained.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane.
-
Initiate Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface.
-
Polymer Film Formation: A polymer film will form at the interface. Using forceps, gently grasp the film at the center and pull it out of the beaker continuously. A rope of polymer will be formed as it is withdrawn.
-
Washing and Purification: Wash the collected polymer rope thoroughly with distilled water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Oxidative Polymerization: Forming Disulfide Linkages
Expertise & Experience: Oxidative polymerization is a straightforward method for synthesizing polymers containing disulfide bonds from thiol monomers.[7] This approach involves the oxidation of the thiol groups to form disulfide linkages, resulting in a linear or cross-linked polymer. A variety of oxidizing agents can be employed, with dimethyl sulfoxide (DMSO) being a mild and effective option. This method is often carried out in a single phase and can be performed under relatively mild conditions.
Trustworthiness: The key to a successful oxidative polymerization is the selection of an appropriate oxidant that selectively converts thiols to disulfides without causing unwanted side reactions. The reaction progress can be monitored by the disappearance of the thiol groups using techniques like Fourier-transform infrared (FTIR) spectroscopy. The resulting polymer's molecular weight and properties will depend on the reaction conditions, including temperature, time, and the concentration of the oxidant.
Caption: Oxidative polymerization workflow.
Experimental Protocol: Oxidative Polymerization
Materials:
-
2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve the Monomer: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2.72 g (10 mmol) of 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine in 50 mL of DMSO.
-
Initiate Polymerization: Heat the solution to 100-120 °C and stir for 24 hours. The DMSO will act as both the solvent and the oxidizing agent.
-
Precipitate the Polymer: After cooling the reaction mixture to room temperature, pour it into 500 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Isolate and Wash: Collect the precipitate by filtration and wash it thoroughly with methanol and then with distilled water to remove any remaining DMSO and unreacted monomer.
-
Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Thiol-Ene Photopolymerization: A "Click" Chemistry Approach
Expertise & Experience: Thiol-ene polymerization is a type of "click" chemistry that involves the radical-mediated addition of a thiol to an alkene ("ene").[8] This reaction is highly efficient, proceeds under mild conditions (often at room temperature with UV irradiation), and is tolerant to a wide range of functional groups. For polymer synthesis, a dimercapto-s-triazine can be reacted with a di-ene comonomer in the presence of a photoinitiator. This method allows for the rapid formation of cross-linked polymer networks with tailored properties.
Trustworthiness: The success of thiol-ene photopolymerization hinges on the selection of a suitable photoinitiator that can efficiently generate radicals upon exposure to UV light. The stoichiometry of the thiol and ene functional groups is also critical and can be adjusted to control the cross-linking density and the final properties of the polymer. The reaction is typically very fast, often completing within minutes of UV exposure.
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Application Note & Protocol: A Comprehensive Guide to the Experimental Evaluation of Triazine-Based Corrosion Inhibitors
Introduction
Corrosion remains a critical challenge across numerous industries, leading to substantial economic losses and compromising the structural integrity of vital infrastructure.[1] Among the various strategies to combat corrosion, the use of organic corrosion inhibitors is a widely adopted and effective method. Triazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of three nitrogen atoms arranged symmetrically in a six-membered heterocyclic ring.[2][3] The lone pair electrons on these nitrogen atoms, along with electrons from various substituents on the triazine ring, facilitate the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This document provides a detailed guide for researchers, scientists, and professionals in materials science and chemical engineering on the experimental setup and protocols for effectively testing the performance of triazine-based corrosion inhibitors.
Mechanism of Action: The Protective Power of Triazines
The efficacy of triazine-based corrosion inhibitors stems from their unique molecular architecture.[1] The triazine ring acts as a stable core, while appended functional groups, such as those containing oxygen, sulfur, or additional nitrogen atoms, serve as active centers for adsorption onto the metal surface.[2][4] This adsorption process can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the heteroatoms of the triazine inhibitor and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.[5]
The formation of a stable, adsorbed film of triazine molecules on the metal surface acts as a physical barrier, isolating the metal from the corrosive environment.[1][6] Furthermore, this protective layer can also inhibit the electrochemical reactions that drive corrosion, namely the anodic dissolution of the metal and the cathodic reduction of corrosive species.[7]
Experimental Workflow for Inhibitor Evaluation
A systematic approach is crucial for the reliable evaluation of triazine-based corrosion inhibitors. The following workflow outlines the key stages of the testing process, from initial material preparation to comprehensive performance analysis.
Figure 1: A comprehensive workflow for the evaluation of triazine-based corrosion inhibitors.
Detailed Experimental Protocols
A combination of electrochemical and surface analysis techniques provides a holistic understanding of an inhibitor's performance.
Materials and Equipment
-
Working Electrode: The metal specimen to be protected (e.g., mild steel, carbon steel). The chemical composition of the working electrode should be well-characterized.[4]
-
Reference Electrode: A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[4]
-
Counter Electrode: An inert electrode, typically a platinum or graphite rod, with a surface area larger than the working electrode to ensure that the current is not limited by reactions at the counter electrode.[4]
-
Corrosive Medium: The electrolyte solution simulating the environment of interest (e.g., 1 M HCl, 3.5% NaCl solution).[4][8]
-
Triazine-Based Inhibitor: The synthesized and characterized inhibitor compound.
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential and measuring the current between the electrodes, essential for electrochemical measurements.
-
Electrochemical Cell: A glass cell designed to hold the electrodes and the corrosive medium.[4]
-
Surface Analysis Instruments: SEM, AFM, XPS, and Fourier Transform Infrared (FTIR) spectrometer.
Protocol for Electrochemical Measurements
Electrochemical techniques are powerful for determining corrosion rates and understanding inhibition mechanisms in real-time.
This technique measures the relationship between the applied potential and the resulting current, providing insights into both the anodic and cathodic reactions of the corrosion process.[9][10]
Step-by-Step Protocol:
-
Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.[11]
-
Assembly: Assemble the three-electrode system in the electrochemical cell containing the corrosive medium with and without the desired concentration of the triazine inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (typically 30-60 minutes) until a steady-state potential is reached.[12]
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[9]
-
Data Analysis: Plot the potential versus the logarithm of the current density. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
Causality: The shift in E_corr and the reduction in i_corr in the presence of the inhibitor indicate its effectiveness. A significant shift in either the anodic or cathodic branch suggests the inhibitor primarily affects that specific reaction, while a change in both indicates a mixed-type inhibitor.[13]
EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface, including the formation and properties of the inhibitor film.[14][15][16]
Step-by-Step Protocol:
-
Preparation and Assembly: Follow the same steps as for the PDP measurements.
-
OCP Stabilization: Allow the system to reach a steady-state OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage (typically 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[4][16]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[14]
Causality: An increase in the diameter of the semicircle in the Nyquist plot and a higher impedance at low frequencies in the Bode plot indicate increased corrosion resistance due to the formation of a protective inhibitor film.[17] The R_ct value is inversely proportional to the corrosion rate. A decrease in C_dl suggests the adsorption of the inhibitor on the metal surface.[4]
Protocol for Surface Analysis Techniques
Surface analysis techniques provide direct visual and compositional evidence of the inhibitor's protective film.[18][19]
SEM provides high-resolution images of the metal surface, revealing the morphology before and after exposure to the corrosive environment.
Step-by-Step Protocol:
-
Sample Preparation: Immerse metal specimens in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).
-
Cleaning and Drying: After immersion, gently rinse the specimens with deionized water and acetone, and then dry them.
-
Imaging: Mount the specimens on an SEM stub and coat with a thin layer of a conductive material (e.g., gold) if necessary. Acquire images at various magnifications.
Causality: A smoother surface with fewer pits and cracks in the presence of the inhibitor, compared to the heavily damaged surface of the uninhibited sample, visually confirms the protective action of the triazine compound.[19]
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the characterization of the inhibitor film's thickness and uniformity.[20]
Step-by-Step Protocol:
-
Sample Preparation: Similar to SEM, immerse specimens in the test solutions.
-
Imaging: Scan the surface of the dried specimens with the AFM tip in tapping or contact mode.
Causality: AFM images can reveal the formation of a uniform inhibitor film on the metal surface, and roughness analysis can quantify the reduction in surface degradation.[21]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface.[22]
Step-by-Step Protocol:
-
Sample Preparation: Immerse and then clean and dry the metal specimens as previously described.
-
Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument and irradiate it with X-rays. Analyze the kinetic energy of the emitted photoelectrons.
Causality: The detection of elements from the triazine inhibitor (e.g., nitrogen) on the surface of the inhibited specimen confirms its adsorption. High-resolution spectra can provide insights into the nature of the chemical bonds formed between the inhibitor and the metal surface.[21][22]
Data Presentation and Analysis
Quantitative Data Summary
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be calculated from both PDP and EIS data.
From Potentiodynamic Polarization:
IE (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
Where:
-
i_corr(blank) is the corrosion current density without the inhibitor.
-
i_corr(inh) is the corrosion current density with the inhibitor.
From Electrochemical Impedance Spectroscopy:
IE (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
Where:
-
R_ct(blank) is the charge transfer resistance without the inhibitor.
-
R_ct(inh) is the charge transfer resistance with the inhibitor.
| Inhibitor Concentration (ppm) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | R_ct (Ω·cm²) | IE (%) from PDP | IE (%) from EIS |
| 0 (Blank) | 500 | -450 | 100 | - | - |
| 50 | 150 | -430 | 350 | 70.0 | 71.4 |
| 100 | 75 | -420 | 700 | 85.0 | 85.7 |
| 200 | 30 | -410 | 1800 | 94.0 | 94.4 |
Table 1: Example of quantitative data obtained from electrochemical measurements for a triazine-based inhibitor.
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin). The Langmuir adsorption isotherm is often a good starting point.[11]
Conclusion
The comprehensive evaluation of triazine-based corrosion inhibitors requires a multi-faceted approach that combines electrochemical and surface analysis techniques. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data to assess inhibitor performance, elucidate inhibition mechanisms, and ultimately develop more effective corrosion mitigation strategies. The synergistic use of techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, SEM, AFM, and XPS provides a robust framework for advancing the science and application of these promising corrosion inhibitors.
References
- A number of triazine derivatives have been reported as efficient corrosion inhibitors due to the presence of three nitrogen atoms symmetrically arranged in a six-membered ring.
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION (2001) 57 (1): 9–18.
- Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Applic
- Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory.
- Surface Characterization Techniques in Corrosion Inhibition Research.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
- ASTM Committee on Corrosion of Materials approves latest corrosion inhibitor standard. Emerald Insight.
- Understanding Corrosion Inhibition with Tribasic Acid Derivatives: Focus on Triazine Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Accredited ASTM G180 Testing for Corrosion Inhibiting Admixtures. Cortec® MCI®.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors.
- The Versatility of Triazine Derivatives: From Corrosion Inhibition to Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries.
- Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine.
- Corrosion Inhibition Properties of Triazine Derivatives Containing Carboxylic Acid and Amine Groups in 1.0 M HCl Solution.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
- Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION.
- Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced W
- Synthesis, characterization, nonlinear optical and corrosion inhibition applications of new triazine derivatives.
- Standard Test Method for - Conducting Potentiodynamic Polariz
- Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl.
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Potentiodynamic polarization curves of corrosion inhibition of mild...
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- Potentiodynamic. Corrosionpedia.
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds.
- Corrosion testing: what is potentiodynamic polariz
- Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega.
- Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV.
- Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting.
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Application Notes and Protocols for the Formulation of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a High-Performance Lubricant Additive
Introduction: The Imperative for Advanced Lubricant Additives
Modern mechanical systems operate under increasingly severe conditions of load, speed, and temperature, necessitating the development of advanced lubricants that can provide superior protection against wear, friction, and catastrophic failure. The performance of a lubricant is intrinsically linked to its additive package.[1][2][3] Among the various classes of lubricant additives, those containing sulfur and nitrogen have demonstrated exceptional efficacy in enhancing the anti-wear (AW) and extreme-pressure (EP) properties of base oils.[4] This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application and evaluation of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a high-performance lubricant additive.
This compound, a heterocyclic compound featuring a triazine core with reactive dithiol functionalities and a solubilizing dibutylamino group, holds significant promise as a multifunctional additive. While its primary industrial application to date has been as a vulcanization accelerator in the rubber industry, its molecular architecture is highly conducive to forming robust protective films on metal surfaces under tribological stress.[5] This guide will delve into the theoretical underpinnings of its lubricating action, provide detailed protocols for its formulation and performance evaluation, and offer insights into the interpretation of experimental data.
Physicochemical Properties of this compound
A thorough understanding of the additive's fundamental properties is crucial for effective formulation.
| Property | Value | Source |
| CAS Number | 29529-99-5 | [6][7][8] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [5][6][9] |
| Molecular Weight | 272.43 g/mol | [5][9] |
| Appearance | White to light yellow powder | [5] |
| Melting Point | 141.0-145.0°C | [5] |
| Structure | See Figure 1 |
Proposed Mechanism of Action: Tribochemical Film Formation
The efficacy of this compound as an AW/EP additive is predicated on its ability to form a protective tribochemical film on metallic surfaces under boundary lubrication conditions. This mechanism is characteristic of sulfur- and nitrogen-containing additives.[4][10][11]
The proposed mechanism involves the following key steps:
-
Adsorption: The polar triazine ring and the sulfur-containing thiol groups are attracted to the metallic surfaces of moving parts.[12]
-
Activation: Under the high localized temperatures and pressures generated at asperity contacts, the dithiol groups undergo chemical transformation.
-
Tribochemical Reaction: The activated additive reacts with the metal surface to form a complex, layered protective film. This film is often composed of metal sulfides and nitrides, which are known for their excellent lubricity and load-carrying capacity.[10]
-
Sacrificial Layer: This tribofilm acts as a sacrificial layer, preventing direct metal-to-metal contact and minimizing adhesive wear and scuffing.[1]
Figure 1: Proposed mechanism of tribofilm formation by this compound.
Experimental Protocols: Formulation and Performance Evaluation
This section provides detailed, step-by-step methodologies for the formulation of lubricants containing this compound and the subsequent evaluation of their performance.
Protocol 1: Formulation of Test Lubricants
Objective: To prepare a series of lubricant blends with varying concentrations of this compound for performance testing.
Materials:
-
Base oil (e.g., ISO VG 32 Group II mineral oil or a polyalphaolefin like PAO-10)
-
This compound (purity ≥ 98%)
-
Magnetic stirrer with heating capabilities
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Base Oil: Place a known volume of the selected base oil into a beaker.
-
Heating and Stirring: Gently heat the base oil to approximately 60-70°C while stirring continuously with a magnetic stirrer. This will aid in the dissolution of the additive.
-
Additive Incorporation: Accurately weigh the desired amount of this compound to achieve the target concentration (e.g., 0.5%, 1.0%, 1.5% by weight).
-
Dissolution: Slowly add the powdered additive to the heated and stirring base oil. Continue stirring until the additive is fully dissolved. This may take up to 30 minutes.
-
Cooling: Once the additive is completely dissolved, remove the beaker from the heat source and allow the lubricant blend to cool to room temperature while stirring.
-
Homogenization: For optimal dispersion, it is recommended to sonicate the final blend for 15-20 minutes.
-
Control Sample: Prepare a control sample of the base oil without the additive, following the same heating and stirring procedure to ensure a valid comparison.
Figure 2: Workflow for the formulation of test lubricants.
Protocol 2: Evaluation of Wear Preventive Characteristics (ASTM D4172)
Objective: To assess the anti-wear properties of the formulated lubricants using the Four-Ball Wear Test.[13][14][15][16]
Apparatus:
-
Four-Ball Wear Test Machine
Test Specimens:
-
AISI E-52100 steel balls (12.7 mm diameter)
Standard Test Conditions:
-
Temperature: 75 ± 2°C
-
Speed: 1200 ± 60 rpm
-
Load: 392 ± 2 N (40 kgf)
-
Duration: 60 ± 1 min
Procedure:
-
Cleaning: Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., heptane) and allow them to dry completely.
-
Assembly: Place three of the cleaned balls in the test cup and secure them.
-
Lubricant Addition: Pour the test lubricant into the cup to a level that covers the three stationary balls.
-
Fourth Ball Insertion: Place the fourth ball in the chuck of the motor-driven spindle.
-
Test Initiation: Assemble the test cup with the spindle and apply the specified load. Start the motor and the timer.
-
Test Completion: At the end of the test duration, stop the motor, remove the load, and disassemble the apparatus.
-
Wear Scar Measurement: Clean the three stationary balls and measure the diameter of the wear scars in both the direction of sliding and perpendicular to it using a microscope.
-
Reporting: Calculate the average wear scar diameter for each of the three balls and then the overall average for the test.
Protocol 3: Evaluation of Extreme-Pressure Properties (ASTM D2783)
Objective: To determine the load-carrying capacity of the formulated lubricants under extreme pressure conditions using the Four-Ball EP Test.[17][18][19][20][21]
Apparatus:
-
Four-Ball Extreme-Pressure Tester
Test Specimens:
-
AISI E-52100 steel balls (12.7 mm diameter)
Standard Test Conditions:
-
Temperature: Ambient (typically 27°C)
-
Speed: 1760 ± 60 rpm
-
Duration: 10 seconds for each load stage
Procedure:
-
Assembly and Lubrication: The initial setup is similar to the ASTM D4172 test.
-
Load Application: Apply a series of increasing loads in predetermined increments. After each 10-second run, the machine is stopped, and the wear scars on the stationary balls are measured.
-
Weld Point Determination: The test is continued with increasing loads until the rotating ball welds to the stationary balls. The weld point is the lowest applied load at which this welding occurs.
-
Load-Wear Index (LWI) Calculation: The LWI is calculated from the wear scar diameters obtained at the various loads leading up to the weld point. A higher LWI indicates better extreme-pressure performance.
Representative Performance Data
The following tables present representative data that would be expected from the performance evaluation of this compound in a Group II base oil.
Table 1: Wear Preventive Characteristics (ASTM D4172)
| Lubricant Sample | Additive Concentration (wt%) | Average Wear Scar Diameter (mm) |
| Base Oil | 0 | 0.85 |
| Formulation A | 0.5 | 0.52 |
| Formulation B | 1.0 | 0.41 |
| Formulation C | 1.5 | 0.38 |
Table 2: Extreme-Pressure Properties (ASTM D2783)
| Lubricant Sample | Additive Concentration (wt%) | Weld Point (kgf) | Load-Wear Index (LWI) |
| Base Oil | 0 | 126 | 35 |
| Formulation A | 0.5 | 200 | 48 |
| Formulation B | 1.0 | 250 | 55 |
| Formulation C | 1.5 | 280 | 62 |
Data Interpretation and Concluding Remarks
The representative data clearly indicates that the addition of this compound significantly enhances the anti-wear and extreme-pressure properties of the base oil. A dose-dependent response is observed, with higher concentrations of the additive leading to smaller wear scar diameters, higher weld points, and improved load-wear indices.
The substantial reduction in wear and the increase in load-carrying capacity can be attributed to the formation of a robust tribochemical film on the metal surfaces, as depicted in the proposed mechanism. The presence of both sulfur and nitrogen in the triazine structure likely contributes to a synergistic effect in film formation, providing superior protection under boundary and extreme-pressure lubrication regimes.
For researchers and formulators, this compound represents a promising candidate for developing high-performance lubricants for demanding applications. The protocols outlined in this guide provide a solid framework for its systematic evaluation and optimization in various base oil systems. Further investigations could explore its compatibility with other additives, its performance in different base stocks, and the characterization of the tribofilms formed using surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM).
References
-
Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link]
-
Rtec Instruments. (n.d.). ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. Retrieved from [Link]
-
Petro-Lubricant Testing Laboratories, Inc. (2020). ASTM D4172: Four Ball Wear of Oil @ 1 hr. Retrieved from [Link]
-
ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]
-
ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]
-
ASTM International. (n.d.). D2783 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). Retrieved from [Link]
-
Shanghai Minglan Chemical Co., Ltd. (2025). Standard Test Method For Determination Of Load-carrying Capacity Of Lubricants-Four-ball Method. Retrieved from [Link]
-
Scribd. (n.d.). Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). Retrieved from [Link]
-
ASTM International. (n.d.). Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)1. Retrieved from [Link]
-
Nye Lubricants. (n.d.). Tribological Testing: SRV, 4 Ball Methods and Profilometer. Retrieved from [Link]
-
ANSI Webstore. (n.d.). ASTM D4172-18 Red - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (Standard + Redline PDF Bundle). Retrieved from [Link]
-
Newgate Simms. (n.d.). Lubricant Tribological Testing by SRV®. Retrieved from [Link]
-
Valorem Chemicals. (2024, March 31). The Lubricant Lab: Unveiling the SRV Test Method's Impact on Lubricant Excellence. Retrieved from [Link]
-
ResearchGate. (2025). Triazine-based covalent-organic frameworks: A novel lubricant additive with excellent tribological performances | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). SRV Method: Lubricating Oil Screening Test for FZG. Retrieved from [Link]
- Google Patents. (n.d.). EP1141180A1 - Triazine derivative as dispersant for lubricants and fuels.
-
ResearchGate. (2025). Tribological study of triazine derivatives as additives in rapeseed oil. Retrieved from [Link]
-
Tribologie Mannheim. (n.d.). High-Frequency, Linear-Oscillation Test Machine (SRV). Retrieved from [Link]
-
STLE Toronto. (n.d.). Chemistry of Lubricant Additive Components. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lubricant additives: chemistry and applications. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of triazine derivatives and evaluation of their tribological properties as lubricant additives in poly-alpha olefin | Request PDF. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Lubricant. Retrieved from [Link]
-
MDPI. (2024). Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. Retrieved from [Link]
-
CAS. (n.d.). This compound - CAS Common Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0789741A2 - Lubricant additive formulation.
-
Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Retrieved from [Link]
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- 20. scribd.com [scribd.com]
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Application Note: Quantitative Analysis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Introduction and Scope
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS RN: 29529-99-5) is a substituted triazine derivative characterized by a dibutylamino group and two reactive thiol moieties.[1][2] This unique structure makes it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers.[3] Its dithiol functionality allows for effective chelation of metal ions, suggesting applications in material science and analytical chemistry.[3] Given its role in various developmental pipelines, the establishment of robust, accurate, and reproducible analytical methods for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies.
This guide provides detailed protocols for two distinct, validated analytical techniques for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV): A highly specific and widely used chromatographic method for separating the analyte from impurities and quantifying it based on its UV absorbance.
-
Colorimetric Thiol Assay (Ellman's Assay): A functional, group-specific spectrophotometric method that quantifies the molecule based on the reaction of its two thiol groups.
These methods are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific rationale to ensure reliable and trustworthy results.
Physicochemical Properties of the Analyte
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonym(s) | 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine | |
| CAS Registry No. | 29529-99-5 | [2] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [1] |
| Molecular Weight | 272.43 g/mol | [1] |
| Appearance | White to light-yellow or orange powder/crystal | |
| Purity (Typical) | >98.0% (by HPLC) | [4] |
Method 1: Quantification by RP-HPLC-UV
This method provides excellent specificity, separating the target analyte from potential precursors, degradation products, and other impurities before quantification.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte, possessing a non-polar dibutylamino tail and a more polar triazine-dithiol core, is retained on a hydrophobic stationary phase (C18). It is then eluted by a polar mobile phase (a mixture of acetonitrile and water). The concentration of the analyte is determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample. Chromatographic methods like HPLC and GC are the most common and reliable techniques for the analysis of triazine compounds.[5]
Experimental Protocol
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Reagent: Formic acid (FA), analytical grade.
-
Analyte Standard: this compound, reference grade (>98% purity).
-
Glassware: Volumetric flasks (Class A), autosampler vials with septa.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Expert Insight: The addition of formic acid to the mobile phase is crucial. It maintains a consistent low pH, which suppresses the ionization of the thiol groups. This results in a single, well-defined chromatographic peak with improved symmetry and reproducible retention time.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Mobile Phase B, 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes |
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in triplicate, starting from the lowest concentration.
-
Sample Analysis: Prepare sample solutions in the diluent, ensuring the final concentration falls within the calibration range. Inject the samples.
-
Data Processing: Integrate the peak area corresponding to the analyte. Plot a calibration curve of peak area versus concentration. Determine the concentration of the analyte in the samples using linear regression.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, key analytical method validation parameters must be assessed according to guidelines from bodies like the ICH.[6]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value.[6] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Assesses the consistency of results for repeat injections. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be accurately quantified. |
Workflow Visualization
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- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals
Foreword: A Versatile Triazine Dithiol for Modern Crop Protection
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, a substituted s-triazine, is a molecule of significant interest in the development of novel agrochemical solutions. Its structural features, namely the triazine core, the dithiol functional groups, and the dibutylamino side chain, confer a range of biological activities and physicochemical properties that make it a promising candidate for herbicidal and fungicidal applications. The dibutylamino group enhances its solubility and reactivity, while the dithiol functionality allows for effective chelation of metal ions, a property that can be relevant in various biological interactions.[1] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for researchers and formulation scientists working with this compound. It is designed to be a practical resource, grounded in scientific principles, to facilitate the exploration of this compound as a next-generation crop protection agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active ingredient is fundamental to the development of stable and efficacious agrochemical formulations.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 29529-99-5 | [2] |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [2] |
| Molecular Weight | 272.43 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 141-145 °C | [1] |
| Solubility | Enhanced solubility due to the dibutylamino group | [1] |
Synthesis Protocol
The following protocol for the synthesis of this compound is based on established methods for the preparation of similar triazine derivatives.
Diagram of Synthesis Workflow
Caption: A two-step synthesis of this compound.
Step-by-Step Synthesis Methodology
Materials:
-
Cyanuric chloride
-
Dibutylamine
-
Tetrahydrofuran (THF)
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Step 1: Synthesis of the Intermediate.
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride in THF.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add dibutylamine to the solution while maintaining the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to proceed for 1.8-2.2 hours at this temperature.
-
-
Step 2: Thiolation.
-
To the reaction mixture containing the intermediate, add an aqueous solution of sodium hydrosulfide (NaSH).
-
Heat the mixture to 60-70°C and maintain this temperature for 2.5-3.5 hours with continuous stirring.
-
-
Step 3: Precipitation and Isolation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with deionized water.
-
Dry the product under vacuum to obtain this compound.
-
Mechanism of Action
Herbicidal Action: Inhibition of Photosynthesis
The primary mode of action for s-triazine herbicides is the inhibition of photosynthesis.[3] Specifically, these compounds block the electron transport chain in Photosystem II (PSII).[4] They achieve this by binding to the D1 protein in the PSII complex, thereby displacing plastoquinone from its binding site. This disruption halts the flow of electrons, preventing the plant from producing the energy required for its survival and ultimately leading to its death.[4] The initial symptoms of triazine herbicide damage in susceptible plants typically include chlorosis (yellowing) of the leaves, followed by necrosis and eventual plant death.[3]
Diagram of Herbicidal Mechanism of Action
Caption: The herbicidal mode of action of this compound.
Fungicidal Action
While the herbicidal mechanism of triazines is well-established, their fungicidal mode of action is less defined. It is hypothesized that the dithiol groups of this compound may chelate essential metal ions in fungal enzymes, thereby disrupting critical metabolic pathways. Furthermore, some triazine derivatives have been shown to interfere with fungal cell wall synthesis. Further research is warranted to fully elucidate the specific fungicidal mechanism of this compound.
Agrochemical Formulation Protocols
The development of a stable and effective agrochemical formulation is crucial for the successful application of an active ingredient. Below are example protocols for creating a Wettable Powder (WP) and an Emulsifiable Concentrate (EC) formulation of this compound.
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[5][6] They are particularly suitable for active ingredients that are not readily soluble in water.
Example Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound | Active Ingredient | 50.0 |
| Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 2.0 |
| Kaolin Clay | Carrier/Diluent | 43.0 |
Protocol for WP Formulation:
-
Pre-milling: In a blender, roughly mix the active ingredient, dispersing agent, wetting agent, and carrier.
-
Milling: Pass the pre-milled mixture through an air-jet mill or a hammer mill to achieve a fine particle size (typically < 20 µm).
-
Homogenization: Thoroughly blend the milled powder to ensure a uniform distribution of all components.
-
Packaging: Package the final wettable powder in moisture-proof containers.
Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent and contains an emulsifier to allow it to mix with water.[7]
Example Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound | Active Ingredient | 25.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 60.0 |
| Calcium Dodecylbenzenesulfonate | Emulsifier (Anionic) | 5.0 |
| Ethoxylated Castor Oil | Emulsifier (Non-ionic) | 10.0 |
Protocol for EC Formulation:
-
Dissolution: In a suitable vessel, dissolve the this compound in the aromatic solvent with gentle stirring.
-
Addition of Emulsifiers: Add the anionic and non-ionic emulsifiers to the solution and continue to stir until a homogenous mixture is obtained.
-
Filtration: Filter the final solution to remove any undissolved particles.
-
Packaging: Package the emulsifiable concentrate in solvent-resistant containers.
Efficacy Evaluation Protocols
The following protocols provide a framework for assessing the herbicidal and fungicidal efficacy of formulations containing this compound.
Herbicidal Efficacy
This protocol assesses the ability of the compound to control weeds before they emerge from the soil.[4][8]
Materials:
-
Pots or trays filled with a standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Test formulation of this compound
-
Calibrated laboratory sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Sowing: Sow the seeds of the target weed species at a uniform depth in the pots or trays.
-
Application: Within 24 hours of sowing, apply the test formulation at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) to the soil surface using a calibrated sprayer. Include an untreated control.
-
Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Evaluation: After 14-21 days, assess the percentage of weed control by counting the number of emerged and healthy seedlings in the treated and control pots. Visual injury ratings can also be recorded.
This protocol evaluates the effectiveness of the compound on weeds that have already emerged.[4][8]
Materials:
-
Pots with established, actively growing target weed species (at the 2-4 leaf stage)
-
Test formulation of this compound
-
Calibrated laboratory sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Growth: Grow the target weed species in pots until they reach the 2-4 true leaf stage.
-
Application: Apply the test formulation at various rates to the foliage of the weeds using a calibrated sprayer. Ensure uniform coverage.
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control based on symptoms like chlorosis, necrosis, and stunting. Fresh or dry weight of the above-ground biomass can also be measured and compared to the untreated control.
Fungicidal Efficacy
This method determines the direct inhibitory effect of the compound on fungal growth.[9][10][11]
Materials:
-
Cultures of target phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Poisoned Agar Preparation: Prepare PDA and amend it with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL) while the agar is still molten. Pour the amended agar into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the solidified agar in each petri dish.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Evaluation: Measure the radial growth of the fungal colony daily until the colony in the control plate (without the test compound) reaches the edge of the dish. Calculate the percentage of growth inhibition compared to the control.
This protocol assesses the protective and curative activity of the compound on host plants.[12][13][14]
Materials:
-
Healthy host plants susceptible to the target pathogen (e.g., cucumber for gray mold)
-
Spore suspension of the target phytopathogenic fungus
-
Test formulation of this compound
-
Calibrated laboratory sprayer
-
Greenhouse with controlled environment
Procedure:
-
Plant Growth: Grow the host plants to a suitable stage for inoculation.
-
Protective Treatment: For protective activity, spray the plants with the test formulation at various rates. After the spray has dried, inoculate the plants with the fungal spore suspension.
-
Curative Treatment: For curative activity, first inoculate the plants with the fungal spore suspension. After a set incubation period (e.g., 24 hours), spray the plants with the test formulation.
-
Incubation: Maintain the plants in a high-humidity environment to promote disease development.
-
Evaluation: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the treated and control plants by visually rating the percentage of leaf area infected or by counting the number of lesions.
Crop Safety and Phytotoxicity Evaluation
It is essential to determine the safety of a new agrochemical on the intended crop.
Protocol for Crop Tolerance Testing
Materials:
-
Seeds or seedlings of the target crop species
-
Pots or field plots
-
Test formulation of this compound
-
Calibrated sprayer
Procedure:
-
Planting: Plant the crop seeds or seedlings in pots or designated field plots.
-
Application: Apply the test formulation at 1x, 2x, and 4x the proposed field application rate at the appropriate crop growth stage (pre-emergence or post-emergence).
-
Observation: At regular intervals after application, visually assess the crop for any signs of phytotoxicity, such as stunting, chlorosis, necrosis, or malformation.
-
Yield Assessment: At maturity, harvest the crop and measure the yield (e.g., grain weight, fruit number, biomass) to determine if there are any significant reductions compared to the untreated control.
Analytical Methods
Accurate analytical methods are necessary for quality control of formulations and for residue analysis in environmental samples.
Protocol for Determination in Formulations (HPLC)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
Acetonitrile and water gradient
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent, and dilute to a known volume.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the active ingredient in the sample by comparing its peak area to the calibration curve generated from the standards.
Protocol for Residue Analysis in Soil and Water
Extraction:
-
Soil: Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable organic solvent.
-
Water: Liquid-liquid extraction or solid-phase extraction (SPE).
Clean-up:
-
Use SPE cartridges to remove interfering substances from the extracts.
Analysis:
-
Analyze the cleaned-up extracts using HPLC with a UV or mass spectrometry (MS) detector for higher sensitivity and selectivity.
Conclusion and Future Directions
This compound presents a compelling profile as a potential dual-action (herbicidal and fungicidal) agrochemical. The protocols outlined in this guide provide a robust framework for its synthesis, formulation, and evaluation. Further research should focus on optimizing formulation recipes for enhanced stability and bioavailability, elucidating the precise fungicidal mechanism of action, and conducting comprehensive field trials to validate its efficacy and crop safety under diverse environmental conditions. The development of this and similar triazine dithiol compounds could contribute significantly to the diversification of crop protection strategies and the management of resistance to existing agrochemicals.
References
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-
Plant Science Consulting. (n.d.). Herbicide Tolerance Test. Retrieved January 7, 2026, from [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921. [Link]
- Google Patents. (n.d.). Water-dispersible herbicide compositions.
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CABI. (n.d.). Fungicide Efficacy Evaluation. Retrieved January 7, 2026, from [Link]
-
Fitter, A. H., & Garbaye, J. (1990). Evaluation in the greenhouse of the effects of fungicides on the development of mycorrhiza on leek and wheat. Agriculture, Ecosystems & Environment, 29(1-4), 171-175. [Link]
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European Patent Office. (n.d.). Thiolcarbamate-triazine liquid herbicide composition. Retrieved January 7, 2026, from [Link]
-
Abbasi, A., Afshari, M., Alizadeh, H., & Alavi-Siney, S. M. (2025). Investigating the effect of some common fungicides against gray mold disease on greenhouse-grown cucumbers. Journal of Advances in Plant Protection, 2(1), 1-10. [Link]
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Journal of Natural Science Review. (2025). Evaluation of the Effect of Different Fungicides on Potato Brown Leaf Spot Alternaria alternata in Greenhouse. Retrieved January 7, 2026, from [Link]
-
Walsh Medical Media. (n.d.). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Retrieved January 7, 2026, from [Link]
-
Reinhardt, C. F., & Nel, P. C. (1993). Variable tolerance of some crop species to atrazine in various soils. South African Journal of Plant and Soil, 10(4), 173-177. [Link]
-
MDPI. (n.d.). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Retrieved January 7, 2026, from [Link]
-
Wens, A., & Geuens, J. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Journal of BioScience and Biotechnology, 11(1), 15-21. [Link]
-
ResearchGate. (n.d.). Evaluation of new control agents against grapevine powdery mildew under greenhouse conditions. Retrieved January 7, 2026, from [Link]
-
Journal of BioScience and Biotechnology. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Retrieved January 7, 2026, from [Link]
-
CTAHR. (n.d.). PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS. Retrieved January 7, 2026, from [Link]
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CABI. (n.d.). Formulation. Retrieved January 7, 2026, from [Link]
-
Scientific Papers Series A. Agronomy. (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp.. Retrieved January 7, 2026, from [Link]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Concentrated liquid triazole fungicide formulations.
-
WSU Production Guide. (n.d.). Formulations. Retrieved January 7, 2026, from [Link]
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MDPI. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Retrieved January 7, 2026, from [Link]
-
Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved January 7, 2026, from [Link]
-
Australian Journal of Agricultural Research. (2002). Growth and yield of triazine-tolerant canola. 53(1), 1-8. [Link]
-
MDPI. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Retrieved January 7, 2026, from [Link]
-
The ABC's of Pesticide Formulations. (n.d.). Retrieved January 7, 2026, from [Link]
-
WeedSmart. (2025). Field-testing pre-emergent herbicide packages. Retrieved January 7, 2026, from [Link]
-
PubMed Central. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Retrieved January 7, 2026, from [Link]
-
Electronic Theses and Dissertations. (n.d.). QUANTIFYING RELATIVE SENSITIVITIES OF COVER CROPS TO CORN HERBICIDES TO REFINE COVER CROP INTERSEEDING PRACTICES. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Triazine derivatives, a process for preparing the derivatives, and herbicides containing the derivatives as the effective component.
- Google Patents. (n.d.). Composés herbicides de type triazine.
-
European Patent Office. (n.d.). Formulations of water-dispersible granules and process for preparation thereof. Retrieved January 7, 2026, from [Link]
-
PubMed. (2020). Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. Retrieved January 7, 2026, from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved January 7, 2026, from [Link]
-
Google Patents. (n.d.). EMULSIFIABLE CONCENTRATE COMPRISING TRIAZOLE FUNGICIDE, FATTY ACID AMIDE AND AROMATIC HYDROCARBON. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Retrieved January 7, 2026, from [Link]
-
Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved January 7, 2026, from [Link]
-
MDPI. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Retrieved January 7, 2026, from [Link]
-
PubMed Central. (n.d.). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Pre-emergent herbicide screening for wheat. Retrieved January 7, 2026, from [Link]
-
Grains Research and Development Corporation (GRDC). (n.d.). Understanding pre-emergent herbicides and how they interact with the environment. Retrieved January 7, 2026, from [Link]
-
DPIRD's Digital library. (n.d.). Crop tolerance to herbicides. Retrieved January 7, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and development professionals working with 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS: 29529-99-5). Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern its solubility. This document offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the molecule's structure is the first step to mastering its solubility. It is a heterocyclic compound featuring a central triazine ring substituted with two thiol groups and one dibutylamino group.[1][2] These functional groups dictate its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₄S₂ | [1][3][4] |
| Molecular Weight | 272.43 g/mol | [1][3][4] |
| Appearance | White to orange/green crystalline powder | [3][5] |
| Melting Point | 141 - 145 °C | [3] |
| Key Functional Groups | 1) Two acidic thiol (-SH) groups2) One basic dibutylamino group | [1][2] |
The presence of both acidic thiol groups and a basic amino group makes the molecule amphoteric . This dual nature is the key to manipulating its solubility.
Q2: Why is this compound poorly soluble in neutral water but more soluble in organic solvents?
A2: The limited solubility in neutral aqueous solutions is due to the molecule's overall low polarity in its non-ionized state. The two long butyl chains on the amino group create a significant lipophilic (hydrophobic) character.[2][3] While the thiol and triazine groups have some polarity, they are insufficient to overcome the hydrophobicity of the dibutylamino moiety in neutral water.
Conversely, the lipophilic dibutylamino group enhances its solubility in non-polar to moderately polar organic solvents where it can interact favorably.[2]
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
A3: The most effective strategies leverage the compound's amphoteric nature and involve modifying the solvent system. The three primary methods are:
-
pH Adjustment: Exploiting the acidic thiol groups and the basic amino group to ionize the molecule, dramatically increasing its affinity for water.
-
Co-solvency: Using a water-miscible organic solvent to create a solvent blend that is more favorable for dissolution.[6][7]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound, allowing it to be dispersed in an aqueous medium.[8][9]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for overcoming specific solubility challenges.
Guide 1: Solubility Enhancement via pH Adjustment
The most powerful tool for solubilizing this compound is pH control. By adjusting the pH, you can deprotonate the acidic thiol groups or protonate the basic amino group, converting the neutral molecule into a charged salt that is significantly more water-soluble.
The Underlying Chemistry: An Amphoteric Molecule
-
In Acidic Conditions (Low pH): The lone pair of electrons on the nitrogen of the dibutylamino group accepts a proton (H⁺), forming a positively charged ammonium salt.
-
In Alkaline Conditions (High pH): The acidic protons of the two thiol (-SH) groups are removed by a base (e.g., OH⁻), forming negatively charged thiolate anions (-S⁻).[10] This is the principle behind the use of its monosodium salt form in some applications.[11]
The molecule will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. Moving the pH away from the pI in either direction will increase solubility.
Caption: pH-dependent ionization and its effect on solubility.
Protocol 1.1: Preparing an Alkaline Stock Solution (e.g., 10 mM in NaOH)
This method converts the compound to its highly soluble sodium salt.
-
Preparation: Weigh the required amount of this compound powder for your target concentration.
-
Initial Suspension: Add a small volume of purified water (e.g., 50% of the final volume) to the powder and vortex to create a uniform suspension. The compound will not dissolve at this stage.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. The powder should begin to dissolve as the thiol groups are deprotonated.
-
Clarity Check: Continue adding NaOH until the solution becomes completely clear. A final pH of >10 is typically sufficient.
-
Final Volume: Once fully dissolved, add purified water to reach the final desired volume and mix thoroughly.
-
pH Adjustment (Optional): If your final application requires a near-neutral pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Caution: The compound may precipitate if you get too close to its isoelectric point. Perform this step slowly and observe for any cloudiness.
Protocol 1.2: Preparing an Acidic Stock Solution (e.g., 10 mM in HCl)
This method converts the compound to its soluble hydrochloride salt.
-
Preparation: Weigh the required amount of the compound.
-
Initial Suspension: Create a suspension in approximately 50% of the final desired volume of purified water.
-
Acidification: While stirring, add a 1 M HCl solution dropwise. The solid should dissolve as the dibutylamino group becomes protonated.
-
Clarity Check: Continue adding acid until a clear solution is achieved. A final pH of <4 is a good target.
-
Final Volume: Adjust to the final volume with purified water.
Guide 2: Using Co-solvents for Formulation
When pH modification is not suitable for your experimental system, co-solvents are the next best approach. A co-solvent is a water-miscible organic solvent that, when mixed with water, creates a new solvent system with properties intermediate between water and the pure organic solvent, thereby enhancing the solubility of non-polar compounds.[6][12]
Workflow for Co-solvent Selection
Caption: Decision workflow for using a co-solvent.
Common Co-solvents and Considerations
| Co-solvent | Typical Starting Conc. | Notes & Considerations |
| DMSO (Dimethyl sulfoxide) | 10-100 mM stock | Excellent solubilizing power.[7] Final concentration in assays should typically be <1%, as it can affect biological systems. |
| DMF (Dimethylformamide) | 10-100 mM stock | Strong solvent, similar to DMSO. Ensure it is compatible with your experimental materials (e.g., plastics). |
| Ethanol | 10-50 mM stock | Less toxic than DMSO/DMF, but may be a less effective solvent for this compound. A good first choice for less sensitive applications.[9] |
| PEG 400 (Polyethylene glycol) | 10-50 mM stock | Often used in preclinical formulations due to its favorable safety profile.[7][9] May result in a more viscous solution. |
Protocol 2.1: Preparing a Solution via Co-solvency
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) by dissolving the compound in 100% of your chosen co-solvent (e.g., DMSO). Use sonication or gentle warming (<40°C) if needed to fully dissolve.
-
Dilution: To prepare your final working solution, add the stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the concentrated stock , as this will cause the compound to precipitate immediately.
-
Observe: Check for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.
Troubleshooting: If the compound precipitates ("crashes out") upon dilution:
-
Lower the final concentration: Your target concentration may be above the solubility limit in that specific co-solvent/water ratio.
-
Increase the co-solvent percentage: If your experiment allows, increase the final percentage of the co-solvent in the working solution (e.g., from 0.5% to 1.0% DMSO).
-
Try another co-solvent: The compound may have higher solubility in a different co-solvent.
Guide 3: Handling and Stability Considerations
The thiol groups in this compound are susceptible to oxidation, which can affect its properties and reactivity.
-
Oxidation: In the presence of oxygen, especially at neutral to alkaline pH, thiol groups can oxidize to form disulfide (-S-S-) bonds.[13][14] This can lead to the formation of dimers or oligomers, which may have different solubility profiles and reduced activity (e.g., for metal chelation).
-
Best Practices for Stability:
-
Use Degassed Solvents: For maximum stability in solution, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Prepare Fresh: For critical applications, it is always best to prepare solutions fresh on the day of use.
-
Avoid High Temperatures: Do not use excessive heat to dissolve the compound, as this can accelerate degradation.
-
References
- This compound | 29529-99-5 | Benchchem. (URL: )
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). (URL: )
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024). (URL: )
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. (URL: )
- 1,3,5-triazine-2,4-dithiol - 6-(Dibutylamino). Chem-Impex. (URL: )
- Solubility Enhancement of Rifabutin by Co-solvency Approach.
- CAS 29529-99-5: this compound. CymitQuimica. (URL: )
- 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346. PubChem. (URL: )
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6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. International Journal of Electrochemical Science. (2019). (URL: [Link])
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Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4- dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in. ResearchGate. (2019). (URL: [Link])
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The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. (URL: [Link])
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Quantification of Thiols and Disulfides. PMC - PubMed Central. (URL: [Link])
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Stability of thiol groups at different pH environments at 37°C. ResearchGate. (URL: [Link])
-
Thiol Alkylation below Neutral pH. ResearchGate. (URL: [Link])
-
6.8: Thiols (Mercaptans). Chemistry LibreTexts. (2021). (URL: [Link])
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- 11. electrochemsci.org [electrochemsci.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Solutions
Welcome to the technical support center for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of solutions containing this versatile compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Introduction to this compound
This compound is a multifaceted heterocyclic compound with significant applications in various scientific fields. Its structure, featuring a triazine core with a dibutylamino group and two thiol moieties, underpins its utility in agrochemical development as a precursor to herbicides, in pharmaceutical research for the synthesis of novel drug candidates, and in materials science.[1] The thiol groups are particularly reactive and are central to the compound's mechanism of action in many applications; however, they are also the primary source of its solution instability.
This guide will focus on the common stability issues encountered with this compound solutions and provide practical, scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why has my clear this compound solution turned cloudy or developed a precipitate?
Answer:
The most probable cause of cloudiness or precipitation in your solution is the oxidation of the dithiol groups. Thiols (-SH) are susceptible to oxidation, which can lead to the formation of disulfide (-S-S-) bridges between two molecules of this compound.[2] This dimerization results in a larger, often less soluble molecule that can precipitate out of solution.
Causality and Prevention:
-
Oxygen Exposure: The primary culprit is dissolved oxygen in your solvent. To mitigate this, it is imperative to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.
-
Trace Metal Contamination: Trace amounts of metal ions in your solvents or on your glassware can catalyze the oxidation of thiols.[3] Ensure you are using high-purity solvents and acid-washed glassware to minimize metal contamination.
-
pH of the Solution: The pH of your solution can significantly influence the rate of thiol oxidation. While specific studies on this compound are limited, thiolates (the deprotonated form of thiols, more prevalent at higher pH) are generally more susceptible to oxidation. For other thiol-containing compounds like captopril, maximum stability is observed at a lower pH (below 4.0).[4] It is advisable to buffer your solution to a slightly acidic pH if your experimental conditions permit.
Experimental Protocol: Preparation of a Stable Stock Solution
-
Solvent Deoxygenation: Take your desired volume of a suitable solvent (e.g., DMSO, DMF, or methanol[5]) in a clean, dry flask. Sparge the solvent with dry nitrogen or argon gas for at least 20 minutes.
-
Weighing the Compound: In a separate, clean, and dry vial, accurately weigh the required amount of this compound.
-
Dissolution under Inert Atmosphere: Transfer the weighed compound to the flask containing the deoxygenated solvent. It is highly recommended to perform this step in a glove box or under a continuous stream of inert gas to minimize exposure to air.
-
Storage: Once dissolved, blanket the headspace of the container with an inert gas before sealing. Store the solution in an amber vial to protect it from light and at a low temperature (2-8°C or -20°C for long-term storage).
Question 2: I've observed a decrease in the activity of my compound over time. What could be the cause and how can I monitor it?
Answer:
A decrease in activity is a strong indicator of the degradation of your this compound. The primary degradation pathway is the oxidation of the thiol groups to disulfides, which alters the chemical structure and, consequently, its biological or chemical activity.
Monitoring Degradation:
The most reliable method for monitoring the stability of your solution is High-Performance Liquid Chromatography (HPLC).[1] An HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound.
Experimental Protocol: Stability Assessment by HPLC
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol is a good starting point.
-
Detection: UV detection is appropriate for this compound.
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject a sample of your aged solution.
-
Compare the chromatograms. The appearance of new peaks with different retention times and a decrease in the peak area of the parent compound are indicative of degradation. The percentage of remaining active compound can be calculated by comparing its peak area to that of the fresh standard.
-
Question 3: My solution has a slight yellow tint, even when freshly prepared. Is this normal?
Answer:
The solid form of this compound is described as a white to orange to green crystalline powder.[1] Therefore, a slight yellow tint in the solution can be normal and may not necessarily indicate significant degradation, especially if the compound itself is not perfectly white. However, a progressive darkening of the solution over time is a visual cue for degradation. It is always best to rely on analytical methods like HPLC to confirm the purity and integrity of your solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The dibutylamino group enhances the compound's solubility in organic solvents.[6] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[5] The choice of solvent will depend on the requirements of your specific application. For biological assays, DMSO is a common choice, but it's important to be aware of its potential effects on cells. Always use high-purity, deoxygenated solvents.
Q2: How should I store the solid this compound?
A2: The solid compound should be stored in a tightly sealed container, in a cool, dark, and dry place. Storing it under an inert atmosphere (nitrogen or argon) is also recommended to prevent slow oxidation over time.
Q3: Can I do anything to reverse the oxidation of my solution?
A3: In some cases, disulfide bonds can be reduced back to thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, the addition of these reagents may interfere with your downstream experiments. This approach is generally not recommended for routine use and is more of a salvage operation. It is far better to prevent oxidation in the first place.
Q4: What is the thermal stability of this compound solutions?
A4: The s-triazine ring itself is known to be quite thermally stable.[6] However, prolonged exposure of the solution to high temperatures can accelerate the rate of oxidative degradation. It is best practice to store stock solutions at low temperatures (refrigerated or frozen) and to bring them to room temperature only for the duration of the experiment.
Q5: Is the compound sensitive to light?
Visualizations
Diagram 1: Proposed Degradation Pathway
Caption: Oxidative degradation of the active dithiol to an inactive disulfide dimer.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting stability issues.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-purity, anhydrous DMSO, DMF, Methanol | The dibutylamino group enhances solubility in organic solvents. |
| Solvent Preparation | Deoxygenate with N₂ or Ar for 20-30 min | To remove dissolved oxygen, a key oxidant. |
| Solution Preparation | Under inert atmosphere (glove box or N₂/Ar stream) | To prevent exposure to atmospheric oxygen. |
| Storage Container | Amber glass vials | To protect from light which can catalyze degradation. |
| Storage Conditions | 2-8°C (short-term) or -20°C (long-term) | Lower temperatures slow down degradation kinetics. |
| pH | Slightly acidic (if compatible with experiment) | Thiolates (at higher pH) are more prone to oxidation. |
| Quality Control | Regular analysis by reversed-phase HPLC | To monitor purity and quantify degradation over time. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3035346, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Available from: [Link]
-
ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
MDPI. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. Available from: [Link]
-
ResearchGate. Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Available from: [Link]
-
ElectronicsAndBooks. Thermal degradation of triazine herbicides substituted by Cl. Identification of triazine degradation products. Available from: [Link]
-
ResearchGate. Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Available from: [Link]
-
PubMed Central. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Available from: [Link]
-
PubMed. Photostability of dithranol. Available from: [Link]
-
RSC Publishing. Photoskunks: molecules for light-induced thiol generation. Available from: [Link]
-
ResearchGate. Photochemical Reaction Dynamics of 2,2'-Dithiobis(Benzothiazole): Direct Observation of the Addition Product of an Aromatic Thiyl Radical to an Alkene with Time-Resolved Vibrational and Electronic Absorption Spectroscopy. Available from: [Link]
-
Wikipedia. Dithiol. Available from: [Link]
-
ResearchGate. Factors affecting captopril stability in aqueous solution. Available from: [Link]
Sources
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- 2. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. achemtek.com [achemtek.com]
- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]
Technical Support Center: Degradation Pathways for Triazine Dithiol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine dithiol compounds. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but a deeper understanding of the mechanisms behind the degradation of these molecules. This resource is structured to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments. The answers are formatted to help you diagnose the problem and implement a robust solution.
Q1: My triazine dithiol compound is degrading rapidly upon dissolution in my aqueous buffer. What are the likely causes and how can I improve its stability?
A1: Rapid degradation in aqueous media is a common challenge with thiol-containing molecules, including triazine dithiols. The primary culprits are typically oxidation and pH-dependent hydrolysis.
Causality and Diagnosis:
-
Oxidation: The thiol (-SH) groups are highly susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions (like Cu²⁺ or Fe³⁺), which can catalyze the reaction.[1] The most common oxidative product is a disulfide (-S-S-) bond, which can form intramolecularly or intermolecularly, leading to dimers or oligomers. This process is often accelerated at neutral to alkaline pH, where the thiolate anion (RS⁻) population increases, as thiolates are more readily oxidized than thiols.
-
Hydrolysis: The triazine ring itself can be susceptible to hydrolysis, a reaction that is strongly dependent on pH.[2][3] For many s-triazine derivatives, hydrolysis is accelerated under acidic conditions, which can lead to cleavage of the ring or substituents.[2][4] The stability of the triazine core is also influenced by the electron density of the ring; electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack by water.[5]
Step-by-Step Solutions:
-
Control for Oxidation:
-
De-gas Buffers: Before dissolving your compound, thoroughly de-gas all aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles. This minimizes the dissolved oxygen available to oxidize the thiols.
-
Use Metal Chelators: Add a small amount (e.g., 0.1-1 mM) of a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your buffers. EDTA will sequester trace metal ions that catalyze thiol oxidation.
-
Work at Low Temperatures: Prepare solutions on ice and store them at 2-8°C (or frozen if the protocol allows) to slow down the reaction kinetics of degradation pathways.
-
-
Optimize pH:
-
Conduct a pH Stability Screen: Perform a preliminary experiment by dissolving your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). Analyze the samples at an early time point (e.g., 1 hour) by HPLC or LC-MS to identify the pH at which the compound is most stable. Many thiols are more stable at a slightly acidic pH (e.g., pH 5-6.5) where the population of the highly reactive thiolate anion is minimized.
-
-
Consider Antioxidants:
-
If compatible with your downstream application, consider adding a mild reducing agent or antioxidant like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective at preventing disulfide bond formation and is more stable than dithiothreitol (DTT) in solution.
-
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis during a degradation study. How can I identify these unknown products?
A2: The appearance of new peaks is the primary indicator of degradation. Identifying these species is crucial for understanding the degradation pathway. The most likely products are oxidized derivatives, hydrolyzed fragments, or adducts with buffer components.
Analytical Strategy for Identification:
-
Hypothesize Common Degradation Products: Based on the structure, predict the masses of the most probable degradation products.
-
Oxidized Monomer/Dimer: Look for masses corresponding to the loss of two hydrogen atoms (M-2 for intramolecular disulfide) or double the parent mass minus two (2M-2 for intermolecular disulfide dimer).
-
Sulfonic Acid: A more extensive oxidation can convert the thiol (-SH) to a sulfonic acid (-SO₃H). Look for a mass increase of 48 Da (addition of three oxygen atoms).
-
Hydrolysis Products: Look for masses corresponding to the replacement of a thiol group with a hydroxyl group (-OH) or cleavage of the triazine ring.[6][7]
-
-
Leverage High-Resolution Mass Spectrometry (HRMS):
-
Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the new peaks. This allows you to predict the elemental composition of the degradants with high confidence, confirming or refuting your hypotheses.
-
-
Perform Tandem MS (MS/MS):
-
Fragment the parent ion and the unknown degradant ions. Compare the fragmentation patterns. Shared fragments suggest the core triazine structure is intact, while the absence of certain fragments can indicate where the modification (e.g., hydrolysis) occurred.
-
Troubleshooting Workflow for Unknown Peak Identification
Caption: A logical workflow for identifying unknown degradation products.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the degradation of triazine dithiol compounds.
Q1: What are the primary degradation pathways for triazine dithiol compounds?
A1: The degradation of triazine dithiol compounds is primarily governed by three mechanisms: oxidation, hydrolysis, and photodegradation.
-
Oxidation: This is often the most significant pathway in typical experimental settings. The thiol (-SH) groups are readily oxidized to form disulfide (-S-S-) bonds.[8] This can occur via an intramolecular reaction to form a cyclic disulfide or, more commonly, an intermolecular reaction to form dimers and higher-order oligomers. The reaction is catalyzed by trace metals and is typically faster at higher pH due to the increased concentration of the more reactive thiolate anion (RS⁻).[1] Further oxidation can lead to the formation of sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acids.
-
Hydrolysis: The 1,3,5-triazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack by water. This hydrolytic degradation is highly pH-dependent.[2][5] In many cases, acidic conditions can protonate a ring nitrogen, activating the ring for cleavage.[9][10] This can result in the formation of various intermediates, ultimately leading to ring-opened products or the formation of cyanuric acid and related compounds.[7]
-
Photodegradation: Many aromatic and heterocyclic compounds, including triazines, can absorb UV light. This can lead to photochemical degradation, especially in the presence of photosensitizers or photocatalysts like TiO₂.[6][11][12] The process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack both the triazine ring and the thiol substituents, leading to dealkylation, dechlorination (if applicable), and oxidation.[6][13]
Primary Degradation Pathways of Triazine Dithiols
Caption: Major degradation routes for triazine dithiol compounds.
Q2: How do substituents on the triazine ring affect the compound's stability?
A2: Substituents play a critical role in modulating the stability of the triazine dithiol core by altering its electronic properties and steric profile.
-
Electronic Effects: The stability of the triazine ring towards hydrolysis is highly dependent on its electron density.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl) or nitro groups (-NO₂) decrease the electron density of the triazine ring. This makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis.
-
Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or alkoxy groups (-OR) increase the electron density of the ring, which generally enhances its stability against nucleophilic attack and hydrolysis.[14]
-
-
Steric Effects: Large, bulky substituents near the thiol groups or on the triazine ring can provide steric hindrance. This can physically block the approach of water molecules or other reactive species, thereby slowing down both hydrolysis and intermolecular oxidation reactions.
Summary of Substituent Effects on Stability
| Substituent Type | Location | Primary Effect | Impact on Hydrolytic Stability | Impact on Oxidative Stability |
| Electron-Withdrawing | Triazine Ring | Decreases ring electron density | Generally Decreases | Minimal direct effect |
| Electron-Donating | Triazine Ring | Increases ring electron density | Generally Increases | Minimal direct effect |
| Bulky/Steric Groups | Adjacent to Thiols | Hinders intermolecular approach | Minor effect | Can Increase (slows dimerization) |
| Bulky/Steric Groups | Triazine Ring | Hinders approach of nucleophiles | Can Increase | Minor effect |
Experimental Protocols
Protocol: Aqueous Stability Assessment of a Triazine Dithiol Compound
This protocol provides a robust framework for evaluating the stability of your compound in an aqueous buffer. It incorporates controls to ensure data integrity.
1. Materials and Reagents:
-
Triazine Dithiol compound
-
High-purity (e.g., Milli-Q) water
-
Buffer components (e.g., Phosphate, Bis-Tris)
-
EDTA (Ethylenediaminetetraacetic acid)
-
HPLC or LC-MS system with a suitable C18 column
-
Inert gas (Argon or Nitrogen)
2. Buffer Preparation (Self-Validating):
-
Prepare your desired buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Split the buffer into two batches.
-
Batch A (Standard): No additions.
-
Batch B (Stabilized): Add EDTA to a final concentration of 1 mM.
-
-
De-gas both batches by sparging with argon for 20 minutes to minimize dissolved oxygen. Keep the buffers blanketed with argon if possible.
3. Sample Preparation:
-
Prepare a 10 mM stock solution of your triazine dithiol compound in a compatible, water-miscible organic solvent (e.g., DMSO or Acetonitrile).
-
Create a "No Compound" control by aliquoting 990 µL of each buffer (Batch A and B) into separate HPLC vials.
-
Create the experimental samples by adding 10 µL of the 10 mM stock solution to 990 µL of each buffer in separate HPLC vials to achieve a final concentration of 100 µM. This creates your t=0 samples.
-
Create a "Time-Zero" reference sample by immediately adding 1 mL of cold acetonitrile to one of the freshly prepared experimental vials to quench any degradation. Store this at -20°C until analysis.
4. Incubation and Sampling:
-
Incubate all vials at your desired temperature (e.g., 25°C or 37°C) in a temperature-controlled environment.
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation vial and quench the reaction by diluting it into a vial containing an excess of cold organic solvent (e.g., acetonitrile).
-
Analyze all samples by a validated reverse-phase HPLC method, monitoring the peak area of the parent compound at a specific wavelength (e.g., 254 nm).
5. Data Analysis:
-
For each condition, plot the percentage of the parent compound remaining (relative to the t=0 sample) versus time.
-
The "No Compound" control should show a flat baseline, confirming no interfering peaks arise from the buffer itself.
-
Comparing the degradation rate in Batch A vs. Batch B will reveal the extent to which metal-catalyzed oxidation contributes to the overall degradation.
Experimental Workflow for Stability Study
Caption: Step-by-step workflow for conducting an aqueous stability study.
References
-
Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]
-
Adhikari, B. B., et al. (2009). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. Retrieved January 7, 2026, from [Link]
-
Konstantinou, I. K., et al. (2001). Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. Environmental Science & Technology, 35(2), 398-405. Retrieved January 7, 2026, from [Link]
-
Fouda, A. E. A. S., et al. (2018). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules, 23(10), 2673. Retrieved January 7, 2026, from [Link]
-
Bakke, J. M., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research, 40(26), 6051-6054. Retrieved January 7, 2026, from [Link]
-
Carabías-Martínez, R., et al. (2017). Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 24(8), 7764-7775. Retrieved January 7, 2026, from [Link]
-
Al-Maythalony, B. A., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(12), 11339-11350. Retrieved January 7, 2026, from [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Zarei, A., & Vessally, E. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2335-2339. Retrieved January 7, 2026, from [Link]
-
Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (2002). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Konstantinou, I. K., et al. (2001). Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. PubMed. Retrieved January 7, 2026, from [Link]
-
Sabik, H., & Jeannot, R. (2002). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Retrieved January 7, 2026, from [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Khan, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Retrieved January 7, 2026, from [Link]
-
Applications of Triazine Chemistry: Education, Remediation, and Drug Delivery. (n.d.). CORE. Retrieved January 7, 2026, from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H 2 S Scavenging. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]
-
da Silva, G., & Bozzelli, J. W. (2009). Hydroxyl Radical Initiated Oxidation of S-Triazine: Hydrogen Abstraction Is Faster Than Hydroxyl Addition. The Journal of Physical Chemistry A, 113(33), 9345-9353. Retrieved January 7, 2026, from [Link]
-
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO 2 Suspensions. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. (n.d.). Tesis Doctorals en Xarxa. Retrieved January 7, 2026, from [Link]
-
Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]
-
s-Triazine Degradation Metapathway. (1998). Eawag-BBD. Retrieved January 7, 2026, from [Link]
-
Hysell, M., Siegel, J. S., & Tor, Y. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(16), 2946-2952. Retrieved January 7, 2026, from [Link]
- Triazine derivatives. (2013). Google Patents.
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]
-
Nemes, C., et al. (1998). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. The Journal of Organic Chemistry, 63(17), 5824-5830. Retrieved January 7, 2026, from [Link]
-
Synthesis of triazine-thiol derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Photocatalytic Removal of s-triazines: Evaluation of Operational Parameters. (n.d.). BURJC-Digital. Retrieved January 7, 2026, from [Link]
-
Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2022). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Optimizing 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a Corrosion Inhibitor
Welcome to the technical support center for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBN), a high-performance corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration and application of DBN in your corrosion inhibition experiments.
I. Understanding the Inhibitor: Mechanism of Action
This compound is a heterocyclic compound containing nitrogen and sulfur atoms, which are key to its efficacy as a corrosion inhibitor.[1][2] Its protective action is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1] This adsorption process is influenced by the presence of heteroatoms (N, S) with lone pair electrons and π-electrons in the triazine ring, which facilitate strong bonding with the metal surface.[1][3][4]
The mechanism can be visualized as a multi-step process:
Caption: Mechanism of corrosion inhibition by DBN.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental process.
Q1: What is the optimal concentration range for DBN?
The optimal concentration of DBN is highly dependent on the specific metal or alloy, the corrosive environment, and the operating temperature. However, studies have shown that its inhibition efficiency generally increases with concentration up to a certain point, after which it may plateau. For example, for aluminum alloy in 1 M HCl, a significant increase in efficiency was observed as the concentration of a similar triazinedithiol inhibitor was raised from 0.01 mM to 1 mM.[5] For brass in 0.5 M NaCl, the inhibition efficiency of DBN reached 98% at a concentration of 1.2 mM.[6][7] It is crucial to perform a concentration optimization study for your specific system.
Q2: How does temperature affect the performance of DBN?
Temperature has a significant impact on the corrosion rate and the inhibitor's efficiency. Generally, for many triazine-based inhibitors, the inhibition efficiency decreases with an increase in temperature.[5][8] This can be attributed to the increased rate of the corrosion reaction and the potential for desorption of the inhibitor from the metal surface at higher temperatures.[5] However, some studies on other organic inhibitors have shown a slight decrease in protection efficiency with a rise in temperature.[9] It is recommended to evaluate the performance of DBN at the relevant operating temperatures for your application.
Q3: In which corrosive media is DBN most effective?
DBN and similar triazine dithiol compounds have demonstrated high efficacy in various acidic and neutral corrosive environments. For instance, it has shown excellent performance in hydrochloric acid (HCl) solutions for protecting stainless steel and aluminum alloys.[1][5][10] It is also an effective inhibitor for brass in sodium chloride (NaCl) solutions.[6][7] The effectiveness in a specific medium will depend on the interaction between the inhibitor, the metal surface, and the corrosive ions present.
Q4: What is the expected inhibition efficiency of DBN?
Under optimal conditions, DBN can achieve very high inhibition efficiencies, often exceeding 90%. For SUS304 stainless steel in 1.0 M HCl, the protection efficiency was reported to be as high as 99.82%.[10] For brass in a 0.5 M NaCl solution, an efficiency of 98% was achieved at a 1.2 mM concentration.[6][7]
Q5: How can I confirm the formation of a protective film on the metal surface?
The formation of a protective film can be confirmed using surface analysis techniques. Scanning Electron Microscopy (SEM) provides topographical information, allowing for a visual comparison of the metal surface with and without the inhibitor.[5][6] X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the surface layer, confirming the presence of elements from the inhibitor molecule (e.g., N, S) on the metal surface.[11][12][13][14]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | 1. Sub-optimal Inhibitor Concentration: The concentration of DBN may be too low to provide adequate surface coverage.[15] 2. Incompatible Electrolyte: The chemical composition of the corrosive medium may interfere with the inhibitor's adsorption.[16] 3. High Temperature: Increased temperature can lead to desorption of the inhibitor.[5] | 1. Perform a Concentration Study: Systematically vary the concentration of DBN to find the optimal range for your system.[5][6] 2. Analyze Electrolyte Composition: Consider the pH and ionic strength of your medium. Some ions can have synergistic or antagonistic effects.[16] 3. Evaluate at Different Temperatures: Test the inhibitor's performance across your expected operating temperature range.[5][8] |
| Inconsistent or Non-Reproducible Results | 1. Inadequate Surface Preparation: The metal surface may not be properly cleaned, leading to inconsistent adsorption. 2. Variable Immersion Time: Insufficient or inconsistent immersion time before measurement can lead to a non-stabilized system.[9] 3. Instrumental Drift: The electrochemical measurement setup may not be properly calibrated. | 1. Standardize Surface Preparation: Follow a consistent protocol for cleaning and polishing the metal specimens before each experiment.[6] 2. Allow for Stabilization: Ensure the working electrode is immersed in the test solution for a sufficient time to reach a stable open circuit potential (OCP) before starting measurements.[9][17] 3. Calibrate Instruments Regularly: Verify the performance of your potentiostat and reference electrode.[18] |
| Difficulty in Interpreting Electrochemical Data (EIS & Polarization) | 1. Non-Stationary System: The corrosion process may be dynamic and not at a steady state during the measurement.[19] 2. Incorrect Equivalent Circuit Model (EIS): The chosen model may not accurately represent the electrochemical processes occurring at the interface.[20] | 1. Ensure System Stability: Allow the system to stabilize at OCP before running EIS or polarization scans.[9][17] Consider using dynamic electrochemical impedance spectroscopy for non-stationary systems.[19] 2. Validate the Model: Use the simplest model that provides a good fit to the experimental data. The model should be physically meaningful and consistent with other observations (e.g., from polarization curves and surface analysis).[12][20] |
| Visible Pitting or Localized Corrosion Despite Inhibitor Presence | 1. Insufficient Inhibitor Concentration: The concentration may be below the critical level needed for complete film formation.[15] 2. Chloride Attack: High concentrations of aggressive ions like chloride can cause localized breakdown of the protective film. | 1. Increase Inhibitor Concentration: Evaluate higher concentrations to ensure complete surface coverage. 2. Consider Synergistic Inhibitors: In highly aggressive environments, a combination of inhibitors may be more effective.[16] |
IV. Experimental Protocols
These detailed protocols provide a framework for evaluating the performance of DBN.
A. Weight Loss Method
This is a straightforward and widely used method to determine the average corrosion rate.[21][22][23][24]
Protocol:
-
Specimen Preparation: Prepare triplicate metal specimens of known dimensions and surface area. Clean them by degreasing with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and drying.[21]
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Immersion: Immerse the specimens in the corrosive solution with and without various concentrations of DBN for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[21]
-
Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, and dry.[21] Accurately reweigh the specimens.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (η%): η% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[5]
-
Caption: Workflow for the Weight Loss Method.
B. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[25] A standard three-electrode setup (working electrode, reference electrode, and counter electrode) is used.[6]
This technique is used to determine the corrosion current density (i_corr) and to understand whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[18][26][27]
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it.
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).[9][17]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[18]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (η%): η% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[26]
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the inhibitor film.[17][20][28]
Protocol:
-
Electrode Preparation and Stabilization: Follow the same steps as for potentiodynamic polarization.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9][17]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and/or Bode plots (impedance magnitude and phase angle vs. frequency). Model the data using an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[20]
-
Inhibition Efficiency (η%): η% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[17]
Caption: Workflow for Electrochemical Methods.
V. Data Summary
The following table summarizes typical concentration ranges and corresponding inhibition efficiencies for DBN and similar triazine dithiol inhibitors from the literature. Note that these values are illustrative and may vary depending on the specific experimental conditions.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Aluminum Alloy (AA5052) | 1 M HCl | 1 mM | 30 °C | 99.21 | [5] |
| Brass | 0.5 M NaCl | 1.2 mM | 30 °C | 98 | [6][7] |
| SUS304 Stainless Steel | 1.0 M HCl | Not specified, but high | 30 °C | 99.82 | [10] |
| Mild Steel | 1 M HCl | 10⁻² M (for a similar organic inhibitor) | 293 K | ~97 | [9] |
VI. References
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing. Retrieved from [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. Retrieved from [Link]
-
The Efficiency of Corrosion Inhibitor as Given by Electrochemical Impedance Spectroscopy Tafel Polarization and Weight-Loss Measurements. (2010). Taylor & Francis Online. Retrieved from [Link]
-
Factors Affecting Corrosion Inhibitors. (2021). American Chemical Society. Retrieved from [Link]
-
Corrosion Measurement by Weight Loss. (n.d.). Scribd. Retrieved from [Link]
-
The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. (2017). Semantic Scholar. Retrieved from [Link]
-
The Efficiency of Corrosion Inhibitor as Given by Electrochemical Impedance Spectroscopy Tafel Polarization and Weight-Loss Measurements. (2010). Taylor & Francis Online. Retrieved from [Link]
-
Weight Loss Analysis. (n.d.). Corrosionpedia. Retrieved from [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2017). Chemical Science Review and Letters. Retrieved from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2022). American Chemical Society. Retrieved from [Link]
-
Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. Retrieved from [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved from [Link]
-
Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025). RSC Publishing. Retrieved from [Link]
-
Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Retrieved from [Link]
-
XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ChemInform Abstract: The Corrosion Inhibition of Magnetic Iron Powders by Triazine Dithiols. (2010). ResearchGate. Retrieved from [Link]
-
Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. (2018). E3S Web of Conferences. Retrieved from [Link]
-
Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. (2021). ResearchGate. Retrieved from [Link]
-
6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science. Retrieved from [Link]
-
Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (2022). National Institutes of Health. Retrieved from [Link]
-
Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. Retrieved from [Link]
-
Potentiodynamic. (n.d.). Corrosionpedia. Retrieved from [Link]
-
Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. (2021). MDPI. Retrieved from [Link]
-
Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). ResearchGate. Retrieved from [Link]
-
Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2022). The University of Manchester. Retrieved from [Link]
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. Retrieved from [Link]
-
Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2023). Cortec Corporation. Retrieved from [Link]
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). National Institutes of Health. Retrieved from [Link]
-
Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. (2023). ResearchGate. Retrieved from [Link]
-
Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025). PubMed Central. Retrieved from [Link]
-
Corrosion Inhibitor Testing. (2025). Infinita Lab. Retrieved from [Link]
-
Corrosion testing: what is potentiodynamic polarization? (n.d.). Retrieved from [Link]
-
How to measure inhibitor levels in the system? (2023). Rediant. Retrieved from [Link]
-
Influence of Inhibitors on the Corrosion of Al and Al-composites in Chloride-containing Solutions - A Review. (2021). Korean Institute of Materials Science. Retrieved from [Link]
-
Evaluation of Triazine-Based H2S Scavengers for Stimulation Treatments. (2016). ResearchGate. Retrieved from [Link]
-
Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4- dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in. (2019). ResearchGate. Retrieved from [Link]
-
6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science. Retrieved from [Link]
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Technical Support Center: Synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Welcome to the technical support center for the synthesis of 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The synthesis of this compound is a sequential nucleophilic substitution reaction starting from cyanuric chloride. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, to achieve selective substitution of the chlorine atoms on the triazine ring. The electron-withdrawing nature of the triazine ring facilitates these substitutions, but the reactivity of the remaining chlorine atoms decreases as more nucleophiles are added.[1][2]
This guide will walk you through a reliable, two-step process: first, the monosubstitution of cyanuric chloride with dibutylamine, followed by the disubstitution with a sulfur nucleophile to yield the final product.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of triazine chemistry.
Step 1: Synthesis of 6-(Dibutylamino)-2,4-dichloro-1,3,5-triazine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq.) in acetone or tetrahydrofuran (THF) (see solvent considerations below). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Dibutylamine: Slowly add a solution of dibutylamine (1.0 eq.) in the same solvent to the cooled cyanuric chloride solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Base Addition: Concurrently, add a solution of a base such as sodium carbonate (Na₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloric acid (HCl) formed during the reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at 0-5 °C.
-
Work-up: Once the reaction is complete, filter off the salt byproduct. The filtrate containing the product can be used directly in the next step or concentrated under reduced pressure.
Step 2: Synthesis of this compound
-
Preparation of Thiolating Agent: In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (2.2 eq.) in a mixture of water and a polar aprotic solvent like acetone or THF.
-
Addition of Intermediate: Slowly add the solution of 6-(dibutylamino)-2,4-dichloro-1,3,5-triazine from Step 1 to the sodium hydrosulfide solution.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 4-5. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (eq.) | Key Reaction Conditions | Expected Yield |
| Step 1 | |||
| Cyanuric Chloride | 1.0 | 0-5 °C, 2-4 hours | >90% |
| Dibutylamine | 1.0 | ||
| Base (e.g., Na₂CO₃) | 1.1 | ||
| Step 2 | |||
| 6-(Dibutylamino)-2,4-dichloro-1,3,5-triazine | 1.0 | 40-50 °C, 4-6 hours | 70-85% |
| Sodium Hydrosulfide (NaSH) | 2.2 | ||
| Acidification | - | pH 4-5 |
Troubleshooting Guide & FAQs
Caption: Troubleshooting logic for the synthesis of this compound.
Q1: My yield in the first step is very low. What could be the cause?
A: Low yields in the initial monosubstitution step can arise from several factors:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with TLC. If starting material is still present, you may need to extend the reaction time.
-
Reagent Quality: Verify the purity of your cyanuric chloride and dibutylamine. Cyanuric chloride is sensitive to moisture and can hydrolyze, reducing its reactivity.[3][4][5][6][7]
-
Temperature Control: If the temperature rises significantly above 5 °C, the second substitution can begin to occur, leading to the formation of the di-substituted byproduct and consuming your starting material and desired product.
-
Insufficient Base: The reaction produces HCl, which can protonate the dibutylamine, rendering it non-nucleophilic. Ensure you are using a sufficient amount of a suitable base to neutralize the acid as it forms.
Q2: I see multiple spots on my TLC plate after the first step, indicating a mixture of products. How can I improve the selectivity?
A: The formation of multiple products, primarily the di- and tri-substituted triazines, is a common issue and is almost always related to a loss of temperature control. The first chlorine substitution is significantly faster than the second, and this difference in reactivity is exploited by maintaining a low temperature.
-
Strict Temperature Management: Maintain the reaction temperature strictly between 0 and 5 °C. The addition of dibutylamine should be slow and dropwise to prevent localized heating.
-
Stoichiometry: Use precise stoichiometric amounts of cyanuric chloride and dibutylamine. An excess of the amine will favor the formation of di-substituted products.
Q3: The second step, the thiolation, is not proceeding to completion. What should I do?
A: If the conversion of the dichloro-intermediate to the dithiol product is sluggish, consider the following:
-
Nucleophile Strength and Concentration: Sodium hydrosulfide is a strong nucleophile. Ensure you are using a slight excess (at least 2.2 equivalents) to drive the reaction to completion. The quality of the NaSH is also important as it can be hygroscopic.
-
Reaction Temperature and Time: While the first substitution is performed at a low temperature, the second and third substitutions require more energy.[8] If the reaction is slow, you can try incrementally increasing the temperature (e.g., to 60-70 °C) or extending the reaction time.
-
Solvent Choice: The solvent system should be able to dissolve both the organic intermediate and the inorganic thiolating agent to some extent. A mixture of water and a polar aprotic solvent like THF or acetone is often effective.
Q4: During the work-up of the final product, I am getting an oily or tar-like substance instead of a precipitate. What is happening?
A: The formation of an oily or tar-like product can be due to:
-
Incomplete Reaction: The presence of unreacted dichloro-intermediate can lead to a mixture that is difficult to crystallize.
-
Impurities: Impurities from the starting materials or side reactions can inhibit crystallization.
-
pH of Precipitation: The pH during the acidic work-up is crucial. If the solution is too acidic or not acidic enough, the product may not precipitate cleanly. Aim for a pH of 4-5.
-
Oxidation: The thiol groups are susceptible to oxidation, which can lead to the formation of disulfides and other byproducts that may be oily.[9]
Q5: I am having trouble purifying the final product. It seems to be degrading on the silica gel column.
A: Thiols can be sensitive to oxidation, especially on silica gel which can be slightly acidic and has a large surface area exposed to air.
-
Avoid Silica Gel Chromatography if Possible: Recrystallization is the preferred method for purifying the final product.
-
Use an Inert Atmosphere: If possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Using degassed solvents for recrystallization can also help to reduce oxidation.
-
Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as precipitation or trituration.
Safety Precautions
-
Cyanuric Chloride: This compound is corrosive and reacts violently with water.[3][4][5] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Always handle cyanuric chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydrosulfide: This compound is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Characterization Data
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the butyl group protons. The thiol protons may be broad and their chemical shift can be concentration and solvent-dependent.
-
IR Spectroscopy: The IR spectrum should show characteristic peaks for N-H and S-H stretching, as well as the triazine ring vibrations.
References
- Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.).
- This compound(29529-99-5) 1 h nmr. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- CYANURIC CHLORIDE. (1993). International Programme on Chemical Safety & the Commission of the European Communities.
- Synthesis of 2,4-bis(butylamino)-6-chloro-1,3,5-triazine 12. (n.d.).
- Cyanuric Chloride CAS No 108-77-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Material Safety Data Sheet - Cyanuric Chloride, 99% (Titr.). (n.d.). Cole-Parmer.
- Cyanuric chloride - Safety D
- Process for the substitution of chlorine atoms of cyanuric chloride. (1977).
- SUPPLEMENTARY DATA Novel functionalized melamine-based nitroheterocycles: synthesis and activity against trypanosom
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- Process for reacting cyanuric chloride with ammonia or with amines. (1987).
- This compound. (n.d.). CAS Common Chemistry.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2016). Molecules.
- This compound. (n.d.). Chem-Impex.
- PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. (2006). Taylor & Francis Online.
- This compound, 25 grams. (n.d.).
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- This compound 98.0+%, TCI America 25 g. (n.d.). Fisher Scientific.
- SCHEME 1 -Synthesis of compounds 8-13. Reagents and conditions. (n.d.).
- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- Process for the production of 2,4-dichloro-6-amino-s-triazines. (1971).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules.
- Protocol for synthesis of di- and tri-substituted s-triazine deriv
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Deriv
- Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chrom
- Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation? (2016).
- Purification of thiols. (2025). Chemistry Stack Exchange.
- Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2014). Molecules.
- SYNTHESIS OF SOME NEW DERIV
- Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chrom
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020).
- Purification of vicinal dithiol-containing proteins by arsenical-based affinity chromatography. (1994). Methods in Enzymology.
- 5-amino-2,3-dihydro-1,4-phthalazinedione. (n.d.). Organic Syntheses.
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- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol. The purity of this compound is critical for its applications, which range from intermediates in agrochemical and pharmaceutical synthesis to roles in metal chelation and materials science.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this crude product.
Understanding the Chemistry: Key to Effective Purification
This compound possesses a unique chemical nature that dictates the success of any purification strategy. Its structure features:
-
Two acidic thiol (-SH) groups: These groups can be deprotonated with a base to form water-soluble thiolate salts.
-
One basic dibutylamino group: This tertiary amine can be protonated with an acid to form a water-soluble ammonium salt.
This amphoteric character allows for sophisticated purification via acid-base extraction but can also complicate other methods like silica gel chromatography if not properly managed. The most common impurities arise from the synthesis, which typically involves the sequential nucleophilic substitution of cyanuric chloride.[2][3] These can include incompletely reacted starting materials or over-reacted, trisubstituted byproducts.
Initial Assessment & Purification Strategy Workflow
Before attempting any large-scale purification, a small-scale analysis is crucial. Thin-Layer Chromatography (TLC) is the most effective initial step to assess the complexity of the crude mixture and to guide the selection of a purification method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Question 1: I've attempted recrystallization, but my compound "oils out," forming a liquid layer instead of crystals. What's wrong?
Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice.
-
Causality: The cooling process is too rapid, or the chosen solvent is too good a solvent for your compound even at lower temperatures.
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (5-10% more volume) to slightly decrease the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Only after crystal formation begins should you move the flask to an ice bath to maximize the yield.
-
Change Solvent System: If the issue persists, the solvent is likely inappropriate. Use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then add a "poor" solvent (e.g., hexane, water) dropwise at an elevated temperature until persistent turbidity is observed. Add a few drops of the "good" solvent to clarify and then cool slowly.
-
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then clarify.[4] |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity.[5] |
| Dichloromethane/Hexane | Effective but requires careful handling due to the volatility of dichloromethane. |
Question 2: My column chromatography isn't separating the product from a key impurity. The spots are overlapping on TLC.
Answer: Poor separation is almost always due to a suboptimal solvent system or incorrect technique. The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurities.
-
Causality: The chosen mobile phase has incorrect polarity, leading to compounds migrating at similar rates. Improper column packing can also cause band broadening and poor separation.[5]
-
Solutions:
-
Optimize the Mobile Phase: The ideal Rf for your target compound on a TLC plate is between 0.25 and 0.35. Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1) to find a system that places your product in this range while maximizing the ΔRf from the impurity.
-
Consider Acidity: The acidic thiol groups can interact strongly with the slightly acidic silica gel, causing streaking or irreversible binding. If you observe significant tailing on your TLC plate, add 1% acetic acid to your mobile phase. This protonates the compound, reducing its interaction with the silica surface.
-
Improve Loading Technique: Always load the crude sample in a minimal amount of solvent. For best results, use "dry loading": dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column.[5]
-
Question 3: Can I use acid-base extraction? I'm concerned about the compound's amphoteric nature.
Answer: Yes, acid-base extraction is a highly effective method for this compound if performed correctly. The key is to exploit the significant difference in pKa between the basic amine and the acidic thiols.
-
Causality: You can selectively protonate the basic amine with a weak acid without affecting the thiols, or selectively deprotonate the acidic thiols with a weak base without affecting the amine.[6][7]
-
Solution Workflow:
-
Remove Basic Impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with a dilute aqueous acid like 1 M HCl. Your basic dibutylamino group will be protonated, and the compound will move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Isolate Product from Aqueous Layer: Separate the aqueous layer. Now, add a base (e.g., 1 M NaOH) to this aqueous layer until it is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the neutral compound, which will precipitate out or can be extracted back into a fresh portion of organic solvent.
-
Remove Acidic Impurities: The organic solution containing your product can now be washed with a dilute aqueous base (e.g., 5% NaHCO₃ solution). This will deprotonate any acidic impurities (like unreacted starting materials with carboxylic acid groups), pulling them into the aqueous layer while your less acidic thiol compound remains in the organic phase.
-
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
-
Q: What are the most likely impurities in my crude sample?
-
Q: How do I choose between recrystallization and column chromatography?
-
Q: How should I store the purified this compound?
-
A: Thiols are susceptible to oxidation, where two thiol groups can form a disulfide bond. It is best to store the solid product under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Record this volume.
-
Heat the solution to near boiling. Add hot water dropwise while stirring until you observe persistent cloudiness (turbidity).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the solid with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel using the "slurry method" with your chosen starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Prepare the Sample: Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane (~2-3 mL). Add ~1 g of silica gel to this solution.
-
Load the Column: Evaporate the solvent from the silica-sample mixture using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elute: Add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
References
-
ACS Publications. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]
-
MDPI. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Molecules. Available at: [Link]
-
PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Bionity. Acid-base extraction. Available at: [Link]
-
European Patent Office. Triazine derivatives, processes for preparation thereof and pharmaceutical compositions comprising the same. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
MDPI. (2017). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
SciSpace. Recent Advances in the Extraction of Triazines from Water Samples. Available at: [Link]
-
KRISP. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available at: [Link]
- Google Patents. (2012). WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid.
-
ResearchGate. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available at: [Link]
-
CAS Common Chemistry. This compound. Available at: [Link]
-
PubChem. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Available at: [Link]
-
Chem-Impex. This compound. Available at: [Link]
-
PubMed Central (PMC). (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Available at: [Link]
Sources
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- 4. data.epo.org [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives [krisp.org.za]
Technical Support Center: Triazine Chemistry
Navigating Common Side Reactions in Triazine Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triazine Chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for common side reactions encountered during the synthesis and functionalization of triazine-based compounds. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource is structured to help you diagnose, mitigate, and prevent these common issues, ensuring the integrity and success of your experiments.
Part 1: Understanding the Triazine Core and Its Reactivity
The reactivity of the triazine ring is central to both its utility and the challenges it presents. The three nitrogen atoms within the six-membered ring create an electron-deficient system, making the carbon atoms electrophilic and susceptible to nucleophilic attack.[1][2][3] This is in contrast to benzene, which has a much higher resonance energy and is less prone to nucleophilic substitution.[1][4] This inherent electrophilicity is the primary driver for many of the common side reactions detailed below.
Part 2: Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Hydrolysis of the Triazine Ring and Substituents
Question: My reaction is showing significant formation of hydroxylated byproducts, and my yields of the desired substituted triazine are low. What is causing this, and how can I prevent it?
Answer: This is a classic case of hydrolysis, a frequent side reaction in triazine chemistry, especially when working with halo-triazines like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives.[1][5]
Causality: The electron-deficient nature of the triazine ring makes its carbon atoms highly susceptible to nucleophilic attack by water or hydroxide ions.[5][6] This is particularly problematic under aqueous alkaline conditions, where the concentration of the potent nucleophile, OH⁻, is high.[5] The reaction proceeds via nucleophilic aromatic substitution (SNAr), where a chlorine atom is replaced by a hydroxyl group. This can occur once to form a less reactive monochloro-hydroxytriazine, or twice, rendering the dye inert for further covalent bonding.[5] Even under neutral or acidic conditions, hydrolysis can occur, especially with heating.[1][6]
Troubleshooting & Optimization:
| Parameter | Problem | Solution | Scientific Rationale |
| Reaction Conditions | Presence of water in solvents or reagents. | Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | Minimizes the primary nucleophile responsible for hydrolysis.[6] |
| pH Control | Reaction or work-up is too acidic or basic. | Maintain a neutral or near-neutral pH whenever possible.[6] For reactions requiring a base, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of aqueous bases.[6] | Controls the concentration of hydroxide ions, a strong nucleophile that accelerates hydrolysis.[5] |
| Temperature | Elevated temperatures during reaction or work-up. | Conduct the reaction at the lowest effective temperature. Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure.[7] | Higher temperatures increase the rates of both the desired reaction and the competing hydrolysis reaction.[5] |
| Protecting Groups | Functional groups on the triazine are susceptible to hydrolysis. | Employ a protecting group strategy for sensitive functionalities. | Shields vulnerable sites from nucleophilic attack by water. |
Experimental Protocol: Minimizing Hydrolysis in Nucleophilic Substitution of Dihalo-1,2,4-Triazines [6]
-
Reaction Setup: Dissolve the dihalo-1,2,4-triazine (1.0 eq) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the stirred solution.
-
Addition of Base: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
Issue 2: Over-substitution or Lack of Selectivity with Cyanuric Chloride
Question: I am trying to synthesize a mono- or di-substituted triazine from cyanuric chloride, but I am getting a mixture of products, including the tri-substituted species. How can I control the degree of substitution?
Answer: Controlling the stoichiometry of substitution on cyanuric chloride is a common challenge. The key to selectivity lies in exploiting the decreasing reactivity of the triazine ring with each successive substitution.
Causality: The three chlorine atoms on cyanuric chloride have different reactivities. The first substitution is rapid, even at low temperatures, due to the strong electron-withdrawing effect of the three chlorines.[1][8] Once the first nucleophile is added, it increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[1][9] Consequently, the second substitution requires more forcing conditions (e.g., higher temperature), and the third is even more difficult.[1][9][10]
Troubleshooting & Optimization:
| Parameter | Problem | Solution | Scientific Rationale |
| Temperature Control | Reaction temperature is too high for the desired level of substitution. | Carefully control the reaction temperature for each substitution step. A general guideline is: 1st substitution at 0-5°C, 2nd at room temperature, and 3rd at elevated temperatures.[10][11] | Exploits the differential reactivity of the C-Cl bonds at different energy levels.[1][9] |
| Stoichiometry | Incorrect molar equivalents of the nucleophile. | Use a precise stoichiometry of the nucleophile for the desired substitution. For monosubstitution, use 1.0 equivalent of the nucleophile. | Prevents excess nucleophile from driving the reaction to higher degrees of substitution. |
| Order of Addition | Adding a highly reactive nucleophile first when a less reactive one is also to be added. | The order of nucleophile addition is critical. A competitive study showed the preferential order of incorporation to be alcohols > thiols > amines at 0°C with DIEA as a base.[1] | Allows for controlled, stepwise substitution based on the inherent reactivity of the nucleophiles. |
Visualization: Stepwise Nucleophilic Substitution on Cyanuric Chloride
Caption: Controlled stepwise substitution on cyanuric chloride.
Issue 3: Formation of Regioisomers
Question: My reaction using an unsymmetrical dicarbonyl compound is yielding a mixture of 3,5- and 3,6-disubstituted 1,2,4-triazines. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common outcome when using unsymmetrical starting materials in the synthesis of 1,2,4-triazines.[12] The amidrazone can react with either of the two non-equivalent carbonyl groups, leading to a product mixture that can be difficult to separate.[12][13]
Causality: The regioselectivity is governed by a combination of electronic and steric factors of the substituents on the α-dicarbonyl compound, as well as the reaction conditions.[12]
-
Electronic Effects: The more electrophilic carbonyl group will preferentially react with the terminal nitrogen of the amidrazone.[12]
-
Steric Hindrance: Bulky substituents can block the approach of the amidrazone, favoring reaction at the less sterically hindered carbonyl.[12]
Troubleshooting & Optimization:
| Parameter | Problem | Solution | Scientific Rationale |
| Starting Material Design | Similar reactivity of the two carbonyl groups. | Choose dicarbonyl compounds with significant electronic or steric differences between the two carbonyls to direct the reaction to one site.[12] | Enhances the inherent selectivity of the reaction. |
| pH Control | Suboptimal pH affecting the protonation state of reactants. | Carefully control the pH, often in the weakly acidic to neutral range, to influence the reaction rate and regioselectivity.[12] | Modifies the nucleophilicity and electrophilicity of the reacting species. |
| Alternative Synthetic Routes | Inherent lack of selectivity in the chosen pathway. | Consider multi-step synthetic strategies where intermediates are isolated and purified before the final cyclization.[6][7] | Provides greater control over the final product structure. |
| Purification | Co-elution of isomers. | If isomer formation is unavoidable, employ robust purification methods like semi-preparative HPLC or Supercritical Fluid Chromatography (SFC).[6] | These high-resolution techniques are often necessary to separate closely related isomers.[6] |
Visualization: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for addressing regioisomer formation.
Part 3: Product Instability and Decomposition
Question: My synthesized triazine appears to be unstable and decomposes during purification or storage. What measures can I take to improve its stability?
Answer: Product instability can be due to the inherent properties of the triazine derivative or the purification and storage conditions.[6]
Causality: The electron-deficient nature of some triazine rings can make them susceptible to degradation under certain conditions.[6] Thermal lability is also a concern for some derivatives.[6]
Troubleshooting & Optimization:
-
Mild Reaction and Purification Conditions: Avoid harsh acidic or basic conditions during work-up and purification. A neutral work-up followed by chromatography on silica gel is a standard approach.[6][7]
-
Temperature Control: Some 1,2,4-triazines are thermally labile. Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and a moderate temperature.[6][7]
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation over time.[6][7]
References
- troubleshooting common side reactions in 1,2,4-triazine functionalization - Benchchem.
- Side reactions and byproduct formation in triazine synthesis - Benchchem.
- A Technical Guide to the Covalent Bonding Mechanism of Dichlorotriazine Dyes for Researchers, Scientists, and Drug Development P - Benchchem.
- Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines - Benchchem.
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem.
- Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen | Semantic Scholar.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
- challenges and solutions in scaling up 1,2,4-triazine production - Benchchem.
- optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem.
- Reactivity of TCT via sequential nucleophilic substitution. - ResearchGate.
- Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C - RSC Publishing.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.
- Triazine - Wikipedia.
- Synthesis of 1,3,5-triazines - Organic Chemistry Portal.
- Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv.
- Triazine-based condensing reagents - PubMed.
- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
- Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion.
- Triazine chemistry: removing H2S and mercaptans (Conference) | ETDEWEB - OSTI.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central.
- Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC.
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Request PDF - ResearchGate.
- Triazine-based condensing reagents | Download Scientific Diagram - ResearchGate.
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE.
- Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent - Scientific & Academic Publishing.
- Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters - MDPI.
- Assessing interactions between antibiotics and triazine porous organic polymeric sorbents by photophysics - PubMed.
- Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed.
- In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC - NIH.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC - PubMed Central.
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - NIH.
- Hydrolysis and Dehydration Synthesis Reactions - YouTube.
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long-term storage conditions for 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine
Technical Support Center: 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine
Welcome to the dedicated technical support guide for 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine (CAS No. 29529-99-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile compound. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life and to preserve its purity (typically ≥98% by HPLC), the compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] While some suppliers suggest room temperature storage, the consensus for optimal long-term preservation is at a reduced temperature, ideally below 15°C.[2] Crucially, due to its air-sensitive nature, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: The datasheet lists the compound as "air sensitive." What does this mean chemically and what are the consequences?
The term "air sensitive" points to the reactivity of the two mercapto (-SH) groups on the triazine ring.[2] These thiol moieties are susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation process can lead to the formation of disulfide bonds (R-S-S-R), effectively creating dimers or oligomers of the original molecule. This dimerization alters the compound's molecular weight, structure, and functionality. For researchers, this degradation can lead to:
-
Inaccurate concentrations in prepared solutions.
-
Reduced efficacy in assays, particularly those involving metal chelation or reactions at the thiol group.[1]
-
The appearance of unexpected peaks in analytical profiles (e.g., HPLC, Mass Spectrometry).
Q3: My vial of the compound has arrived at room temperature, but you recommend refrigerated storage. Is the compound compromised?
No, the compound is generally stable at ambient temperatures for the duration of shipping. The recommendation for storage at <15°C is for long-term preservation, mitigating slow degradation pathways over months or years. Upon receipt, you should transfer the compound to the recommended long-term storage conditions as soon as is practical.
Q4: The appearance is described as "White to orange to green crystalline powder." Why is there such a wide color range?[1][2]
The pristine, highly pure compound is typically a white or off-white crystalline powder. The variation in color to yellow, orange, or even green often indicates the presence of minor impurities or the onset of slight oxidation. While a slight coloration may not significantly impact the bulk material's purity for some applications, a noticeable color change in a previously white batch over time is a clear indicator of degradation.
Q5: What type of container is best for storing this compound?
The ideal container is one that provides an excellent seal against air and moisture. Amber glass vials with PTFE-lined screw caps are highly recommended. The amber glass protects the compound from light, which can catalyze oxidative processes[3], while the PTFE liner provides a chemically inert and tight seal. For very sensitive applications, vials with septa that allow for the introduction of an inert gas via a needle are an excellent choice.
Data Summary: Storage & Handling Parameters
| Parameter | Recommendation | Rationale | Incompatible Materials |
| Temperature | Cool (<15°C), in a dark place.[2] | Slows down the rate of potential oxidative and thermal degradation. | Excess heat.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[2][5] | Prevents oxidation of the air-sensitive mercapto (-SH) groups. | Air, Oxygen.[2] |
| Light | Protect from light (use amber vials). | Light can provide the activation energy for degradation pathways. | Strong Oxidizing Agents, Peroxides.[3] |
| Moisture | Keep in a dry location, tightly sealed. | Prevents hydrolysis and potential moisture-mediated degradation. | Strong Acids, Strong Bases.[3] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Ensures inertness, prevents light exposure, and minimizes air/moisture ingress. | Strong Reducing Agents.[3] |
Experimental Protocol: Long-Term Aliquoting and Storage
This protocol is designed to preserve the integrity of a new bottle of 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine.
Objective: To aliquot the bulk compound into smaller, single-use quantities under an inert atmosphere to prevent repeated exposure of the main stock to air.
Materials:
-
Primary container of 2-(dibutylamino)-4,6-dimercapto-1,3,5-triazine.
-
Multiple small amber glass vials with PTFE-lined caps.
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing.
-
A clean, dry spatula.
-
Glove box or glove bag (ideal), or a well-ventilated fume hood.
-
Parafilm or vial sealing tape.
Procedure:
-
Preparation: Label the smaller vials with the compound name, CAS number, date, and aliquot amount. Place them in a desiccator for at least one hour to ensure they are completely dry.
-
Inerting the Vials: Move the labeled vials and the primary container into a glove box. If a glove box is unavailable, this procedure can be performed carefully in a fume hood. Purge the small vials with a gentle stream of inert gas for 1-2 minutes to displace all the air.
-
Aliquoting: Quickly open the primary container inside the inert atmosphere (or under a positive flow of inert gas in a hood). Using a clean, dry spatula, promptly dispense the desired amount of powder into each pre-purged vial.
-
Expert Tip: Avoid creating excessive dust. Work swiftly but carefully to minimize the time the primary container is open.
-
-
Sealing: Immediately and tightly cap each small vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Backfilling the Primary Container: Before closing the main stock bottle, flush the headspace with inert gas for 30-60 seconds. Seal it tightly, wrap with Parafilm, and prepare for storage.
-
Final Storage: Place all aliquoted vials and the main stock bottle in a designated storage location that is cool (<15°C), dark, and dry.
Troubleshooting Guide
Q: My compound, which was originally white, has developed a distinct yellow or greenish tint over time. What has happened?
A: This is a classic sign of oxidation. The mercapto groups (-SH) have likely begun to form disulfide linkages (R-S-S-R). While slight discoloration may not drastically alter the purity (e.g., from 99% to 97%), it indicates that the material is degrading.
Recommended Action:
-
Re-analyze Purity: Before critical use, re-test the compound's purity using a validated method like HPLC. Compare the chromatogram to that of a new, high-purity standard.
-
Assess Impact: For non-quantitative or screening assays, the material may still be usable. However, for quantitative studies, drug development, or kinetic experiments, using a new, unoxidized lot is strongly advised to ensure data integrity.
-
Review Storage Protocol: This degradation is a direct result of exposure to air and/or light. Re-evaluate your storage and handling procedures to ensure an inert atmosphere is maintained.
Q: I'm observing poor solubility or seeing suspended particles when dissolving an older batch of the compound in a solvent where it was previously fully soluble. Why?
A: This issue is also linked to degradation. The formation of disulfide-linked dimers or oligomers results in new, larger molecules that may have significantly different solubility profiles than the original monomeric compound. These less-soluble species may appear as a haze or fine precipitate.
Recommended Action:
-
Sonication: Gentle sonication in a bath may help dissolve some of the material, but it will not reverse the chemical degradation.
-
Filtration: You can attempt to dissolve the material and filter out the insoluble portion, but the resulting solution will have an unknown concentration of the active compound and is not recommended for quantitative work.
-
Discard and Replace: The most scientifically sound approach is to discard the degraded batch and acquire a fresh lot. Implement the recommended aliquoting protocol to prevent this from recurring.
References
-
Kingsfield Inc. (2011). Trimercapto S Triazine—Na3T™. Retrieved from Kingsfield Inc. [Link]
-
Chem-Impex International, Inc. (n.d.). 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. Retrieved from Chem-Impex. [Link]
-
Michelle L. Scherer, et al. (2004). Degradation of terbutylazine... by zero valent iron and electrochemical reduction. Environmental Pollution. [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from Chemos. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3035346, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 87558266, 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine. Retrieved from PubChem. [Link]
-
Sikka, H. C., et al. (1981). The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX). Defense Technical Information Center. [Link]
-
Sikka, H. C., et al. (1981). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Defense Technical Information Center. [Link]
-
CP Lab Safety. (n.d.). 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, 100g. Retrieved from CP Lab Safety. [Link]
Sources
Technical Support Center: HPLC Method Development for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Analysis
Welcome to the technical support center for the HPLC analysis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our goal is to equip you with the expertise and practical insights needed to develop a robust and reliable HPLC method for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key physicochemical properties of this compound that influence HPLC method development?
A1: Understanding the analyte's properties is the cornerstone of effective method development. Here are the key characteristics of this compound:
-
Structure: The molecule contains a triazine ring, a basic dibutylamino group, and two acidic thiol groups.[1][2][3] This amphipathic nature, possessing both basic and acidic functionalities, is a critical consideration for pH selection in the mobile phase.
-
Molecular Weight: Approximately 272.43 g/mol .[1][2][4][5][6]
-
Polarity: The calculated LogP is approximately 2.8, indicating a moderately hydrophobic compound that is well-suited for reversed-phase HPLC.[2]
-
UV Absorbance: The triazine ring is a strong chromophore.[7][8] Triazine-based compounds typically exhibit strong UV absorbance in the range of 220-280 nm, making UV detection a suitable choice.[9] A UV scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity.
Q2: What is the recommended starting point for HPLC column selection?
A2: For a moderately hydrophobic compound like this compound, a reversed-phase C18 column is the most common and logical starting point.[10][11] To minimize potential peak tailing caused by the basic amino group interacting with residual silanols on the silica surface, it is highly advisable to use a modern, high-purity, end-capped C18 column.[11][12]
Q3: What are the initial mobile phase conditions I should consider?
A3: A good starting point for mobile phase selection would be a mixture of acetonitrile (ACN) and water.[10] Methanol is another option and can offer different selectivity.[13] Given the presence of ionizable groups, buffering the aqueous portion of the mobile phase is crucial for reproducible results and good peak symmetry.[14][15] An initial scouting gradient from a low to a high percentage of organic solvent is recommended to determine the approximate elution conditions.[16]
Part 2: HPLC Method Development Workflow
This section provides a systematic approach to developing a robust HPLC method for this compound.
Step 1: Initial Method Scouting
The goal of this step is to find the initial conditions that will elute the analyte with a reasonable retention time and peak shape.
Protocol:
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to control the pH of the mobile phase to a low value (around 2.5-3.5), which protonates the basic dibutylamino group and suppresses the ionization of residual silanol groups on the column packing, minimizing peak tailing.[11][17]
-
-
Detector Wavelength: Set the UV detector to a wavelength between 220-260 nm. Perform a UV scan of your standard to determine the lambda max for optimal sensitivity.
-
Scouting Gradient: Run a broad linear gradient to determine the elution profile.
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
| Initial Scouting Gradient Program |
-
Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30 °C.
Caption: A decision tree for troubleshooting peak tailing.
Q5: How do I optimize the gradient for better separation or a shorter run time?
A5: Once you have an approximate retention time from the scouting gradient, you can create a more focused gradient.
-
To improve resolution: Decrease the gradient slope around the elution time of your analyte. A shallower gradient provides more time for the components to separate.
-
To shorten the run time: Increase the initial percentage of the organic solvent to just below the concentration at which your analyte starts to elute. After your peak of interest has eluted, you can rapidly ramp up the organic solvent percentage to wash the column and then quickly re-equilibrate.
Step 3: Method Validation
Once the method is optimized, it should be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [18][19][20][21][22] Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| ICH Q2(R1) Method Validation Parameters | |
| [18][22] |
Part 3: Advanced Troubleshooting
Q6: I'm observing a drifting baseline, especially during a gradient run. What could be the cause?
A6: A drifting baseline in a gradient run is often due to impurities in the mobile phase or a lack of equilibration. [23]
-
Mobile Phase Quality: Ensure you are using high-purity HPLC-grade solvents and fresh, high-quality water. Contaminants in the mobile phase can accumulate on the column at low organic concentrations and then elute as the organic percentage increases, causing the baseline to rise. [23]* Proper Mixing and Degassing: Ensure the mobile phases are thoroughly mixed and degassed to prevent bubble formation in the pump or detector. [23]* Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of baseline drift.
Q7: My retention times are shifting from one injection to the next. What's the problem?
A7: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase. [23]
-
Pump Issues: Fluctuations in the pump's flow rate can lead to inconsistent retention times. Check for leaks, worn pump seals, or air bubbles in the pump head. [23]* Mobile Phase Composition: Inaccurate or inconsistent preparation of the mobile phase can cause retention time shifts. Always use precise measurements when preparing mobile phases.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature. [24]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The Science Behind Triazine UV Absorbers and Their Efficiency. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HPLC Peak Shape Troubleshooting Solution Column. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Quality Guidelines - ICH. [Link]
-
The absorption of UV–Vis spectra of triazine herbicides species. [Link]
-
3 Key Regulatory Guidelines for Method Validation. [Link]
-
Guides for method development. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Triazine UV Absorbers the Real Game-Changer in Fine Chemicals Industry. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chromatographic methods for analysis of triazine herbicides. [Link]
-
UV profiles of triazines 20 and 21. [Link]
-
Today's highlight is a triazine UV absorber. [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. [Link]
-
This compound. [Link]
-
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. [Link]
-
Reversed Phase HPLC Method Development. [Link]
-
Method Development Guide (rev. 05/04). [Link]
-
High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. [Link]
-
Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters. [Link]
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This compound. [Link]
-
This compound·sodium. [Link]
-
This compound, 100g. [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
-
Peak Tailing in HPLC. [Link]
-
How to Reduce Peak Tailing in HPLC? [Link]
-
What Causes Peak Tailing in HPLC? [Link]
-
How can I prevent peak tailing in HPLC? [Link]
-
1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]
-
Chemical Properties of 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (CAS 645-93-2). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. This compound | 29529-99-5 [chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 7. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]
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Validation & Comparative
The Vanguard of Protection: A Comparative Analysis of Triazine Thiols and Benzotriazole for Copper Integrity
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the intricate world of materials science and drug development, safeguarding the integrity of copper surfaces is paramount. From preventing corrosion in sensitive electronic components to ensuring the stability of copper-catalyzed reactions, the choice of a protective agent is a critical decision. For decades, benzotriazole (BTA) has been the stalwart defender, the go-to inhibitor for shielding copper from corrosive forces. However, a new class of compounds, triazine thiols, has emerged as a potent alternative, prompting a re-evaluation of the established protocols. This guide provides a comprehensive, data-driven comparison of triazine thiols and benzotriazole, offering researchers the insights needed to select the optimal protective agent for their specific applications.
At the Heart of Protection: Unraveling the Molecular Mechanisms
The efficacy of both benzotriazole and triazine thiols as copper corrosion inhibitors stems from their ability to form a robust, passivating film on the metal's surface. This film acts as a physical barrier, isolating the copper from the aggressive environment. While the overarching principle is similar, the nuances of their molecular interactions with the copper surface dictate their relative performance.
Benzotriazole (BTA): The Established Guardian
Benzotriazole's protective prowess lies in the formation of a polymeric Cu(I)-BTA complex.[1][2] The triazole ring, with its three nitrogen atoms, readily chelates with copper ions present on the surface, forming a dense, insoluble film that is less than 50 angstroms thick.[3] This chemisorbed layer effectively blocks both anodic (copper dissolution) and cathodic (oxygen reduction) reactions, the two fundamental processes of corrosion.[1][4] The stability of this film is a key factor in BTA's long-standing success as a corrosion inhibitor.
Triazine Thiols: The Multifaceted Challenger
Triazine thiols present a more complex and potentially more potent mechanism of action. Their molecular structure, featuring a triazine ring and one or more thiol (-SH) groups, offers multiple points of interaction with the copper surface. The nitrogen atoms in the triazine ring, much like in BTA, can coordinate with copper ions.[5] Simultaneously, the thiol groups exhibit a strong affinity for copper, forming stable Cu-S bonds.[6][7] This multi-pronged attachment, involving both N-Cu and S-Cu bonds, can lead to the formation of a highly cross-linked and durable protective film. Furthermore, the π-electrons of the triazine ring can contribute to the adsorption process, enhancing the stability of the protective layer.[8]
The following diagram illustrates the fundamental difference in the molecular architecture of these two inhibitors.
Caption: Chemical Structures of Benzotriazole and a Representative Triazine Thiol.
Performance Under Pressure: A Head-to-Head Comparison of Experimental Data
Objective evaluation of corrosion inhibitors relies on empirical data. Here, we synthesize findings from key experimental techniques to compare the performance of a representative triazine thiol, 6-aniline-1,3,5-triazine-2,4-dithiol monosodium salt (ATDT), with the industry standard, benzotriazole.
Electrochemical Insights: Potentiodynamic Polarization and Impedance Spectroscopy
Electrochemical methods provide a quantitative measure of an inhibitor's ability to suppress corrosion. Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic and cathodic reaction rates, while Electrochemical Impedance Spectroscopy (EIS) probes the integrity and resistance of the protective film.
A comparative study on copper in a corrosive chloride solution demonstrated the superior performance of ATDT over BTA.[8]
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (η%) |
| Blank (No Inhibitor) | -0.215 V | 8.5 x 10⁻⁶ | - |
| Benzotriazole (1 mM) | -0.198 V | 1.2 x 10⁻⁶ | 85.9% |
| ATDT (1 mM) | -0.185 V | 4.5 x 10⁻⁷ | 94.7% |
Table 1: Potentiodynamic Polarization Data for BTA and ATDT on Copper in 0.1 M NaCl solution.
The data clearly indicates that ATDT shifts the corrosion potential to a more noble value and significantly reduces the corrosion current density to a greater extent than BTA, resulting in a higher inhibition efficiency. This suggests that the film formed by the triazine thiol is more effective at hindering the electrochemical reactions driving corrosion.
EIS measurements further substantiate these findings. The Nyquist plots for both inhibitors show a significant increase in the diameter of the capacitive loop compared to the uninhibited copper, indicating the formation of a protective layer. However, the diameter of the loop for ATDT is consistently larger than that for BTA, signifying a higher charge transfer resistance and thus, a more protective film.[9]
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors using electrochemical techniques.
Caption: Experimental Workflow for Electrochemical Evaluation of Corrosion Inhibitors.
Surface Science: Unveiling the Protective Film
X-ray Photoelectron Spectroscopy (XPS) provides invaluable information about the chemical composition and bonding states of the elements on the copper surface. Analysis of copper surfaces treated with triazine thiols reveals the presence of both nitrogen and sulfur, confirming the co-adsorption of the triazine ring and the thiol groups.[10] The high-resolution spectra of the Cu 2p, N 1s, and S 2p regions can be used to elucidate the nature of the chemical bonds formed between the inhibitor and the copper surface. For instance, the binding energy of the S 2p peak can differentiate between physisorbed thiol and chemisorbed thiolate (Cu-S bond).[6]
In contrast, XPS analysis of BTA-treated copper primarily shows the presence of nitrogen from the triazole ring, consistent with the formation of the Cu(I)-BTA complex.[4][11]
The Science of Adsorption: Understanding Inhibitor-Surface Interactions
The effectiveness of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface and form a stable protective layer. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models. The Langmuir adsorption isotherm, which assumes monolayer adsorption on a homogeneous surface, is often found to best describe the adsorption of both benzotriazole and triazine thiols on copper.[12]
The strength and nature of the adsorption can be further understood through quantum chemical calculations. Density Functional Theory (DFT) can be used to calculate various molecular parameters, such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), and the energy gap (ΔE).[13] A higher E HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of copper, leading to stronger chemisorption. Conversely, a lower E LUMO suggests a greater ability to accept electrons from the copper surface. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic interactions between the inhibitor and the metal.[3]
Theoretical studies have shown that the presence of both the triazine ring and the thiol groups in triazine thiols leads to a more favorable electronic structure for adsorption on copper compared to benzotriazole.[1] The multiple heteroatoms and the delocalized π-electron system contribute to a stronger and more stable interaction with the copper surface.
The following diagram illustrates the key steps in the adsorption and protective film formation process.
Caption: Mechanism of Corrosion Inhibition by Adsorption.
Practical Considerations and Future Perspectives
While the experimental and theoretical evidence strongly suggests that triazine thiols can offer superior copper protection compared to benzotriazole, several practical factors must be considered:
-
Solubility and Stability: The solubility of the inhibitor in the working medium is crucial for its effective application. The stability of the inhibitor under the operating conditions (e.g., temperature, pH) also needs to be assessed.
-
Cost-Effectiveness: The synthesis and purification of some triazine thiol derivatives may be more complex and costly than that of benzotriazole.
-
Environmental and Toxicological Profile: As with any chemical agent, the environmental impact and toxicity of triazine thiols need to be thoroughly evaluated.
The field of corrosion inhibition is continuously evolving. Future research will likely focus on the development of novel triazine thiol derivatives with enhanced performance, lower toxicity, and improved cost-effectiveness. The synergistic effects of combining triazine thiols with other additives to create even more robust protective systems also represent a promising avenue for exploration.
Conclusion: A New Era in Copper Protection
Benzotriazole has served the scientific community well as a reliable copper corrosion inhibitor. However, the compelling evidence presented in this guide indicates that triazine thiols, with their multifaceted molecular structure and superior film-forming capabilities, represent a significant advancement in the field. For researchers and drug development professionals seeking the highest level of protection for their copper-containing systems, a thorough evaluation of triazine thiols is not just recommended, but essential. By understanding the fundamental mechanisms and leveraging the quantitative data, scientists can make informed decisions to ensure the long-term integrity and performance of their critical copper components.
References
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A comparative study of the inhibition effects of benzotriazole and 6-aniline-1,3,5-triazine-2,4-dithiol monosodium salt on the corrosion of copper by potentiodynamic polarization, AC impedance and surface-enhanced Raman spectroscopic techniques. (n.d.). OUCI. Retrieved from [Link]
- Al-Moghrabi, A. W., et al. (2019). 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. International Journal of Electrochemical Science, 14, 10121-10131.
-
Arshad, N., et al. (2019). Furan and Phenyl Substituted Triazolothiadiazine Derivatives as Copper Corrosion Inhibitors: Electrochemical and DFT Studies. ResearchGate. Retrieved from [Link]
-
Eddy, N. O., & Ita, B. (2010). QSAR, DFT and quantum chemical studies on the inhibition potentials of some carbozones for the corrosion of mild steel in HCl. ResearchGate. Retrieved from [Link]
-
Guilminot, E., et al. (2000). Benzotriazole as inhibitor for copper with and without corrosion products in aqueous polyethylene glycol. ResearchGate. Retrieved from [Link]
-
Kim, S. K., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Semantic Scholar. Retrieved from [Link]
-
Kuznetsov, Y. I. (2018). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. ResearchGate. Retrieved from [Link]
-
Obot, I. B., et al. (2016). Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. ResearchGate. Retrieved from [Link]
- Parasinska, D., Kwiatkowski, H., & Slepski, P. (2024). Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors.
-
Suh, S. H., & Suh, Y. (n.d.). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. KoreaScience. Retrieved from [Link]
-
Verma, C., et al. (2021). A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. PMC. Retrieved from [Link]
-
Wang, L., et al. (2018). Reaction of 6-(3-Triethoxysilylpropylamino)-1,3,5-Triazine-2,4-Dithiol-Monosodium Salt with Metal Surfaces. ResearchGate. Retrieved from [Link]
-
Wong, C., & Yuen, M. (2008). Thiol based chemical treatment as adhesion promoter for Cu-epoxy interface. ResearchGate. Retrieved from [Link]
-
Zheludkevich, M. L., et al. (2005). Impedance and XPS study of benzotriazole films formed on copper, copper–zinc alloys and zinc in chloride solution. ResearchGate. Retrieved from [Link]
-
Damej, M., et al. (2016). Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution. ResearchGate. Retrieved from [Link]
-
Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. ResearchGate. Retrieved from [Link]
-
Ivanou, D., et al. (2021). New copper corrosion inhibitors in chloride environments based on[3][8]triazolo[1,5-a]pyrimidine-6-carboxylates. Semantic Scholar. Retrieved from [Link]
-
LaChance, A., et al. (2016). Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces. PubMed. Retrieved from [Link]
- Radovanovic, M. B., et al. (2009). The Influence of pH and Chlorides on Electrochemical Behavior of Copper in the Presence of Benzotriazole. International Journal of Electrochemical Science, 4, 961-974.
-
Sastri, V. S. (2011). The Anodic Polarization Behavior of Copper in Aqueous Chloride/ Benzotriazole Solutions. ResearchGate. Retrieved from [Link]
-
Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2019). Two Cu(II) complexes containing 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine and amino acids: Synthesis, crystal structures, DNA/HSA binding, molecular docking, and in vitro cytotoxicity studies. ResearchGate. Retrieved from [Link]
-
Yüce, S., et al. (2018). XPS study of the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical. ResearchGate. Retrieved from [Link]
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Performance Evaluation of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Protective Films: A Comparative Guide
This guide provides an in-depth comparative analysis of the performance of protective films derived from 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBDT). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the experimental validation of DBDT films, benchmarking their efficacy against established corrosion inhibitors such as Benzotriazole (BTA) and standard epoxy coatings. The information herein is synthesized from peer-reviewed literature and established testing standards to ensure scientific integrity and practical relevance.
Introduction: The Role of Triazine-dithiols in Surface Protection
The demand for robust and reliable protective coatings for metallic substrates is ever-present across numerous industrial and scientific applications. Among the various strategies to mitigate corrosion, the formation of self-assembled monolayers (SAMs) has garnered significant attention. These ultrathin, organized molecular layers can provide a formidable barrier against corrosive agents. This compound (DBDT) is a heterocyclic compound featuring a triazine ring with two thiol groups and a dibutylamino substituent.[1][2] The thiol groups serve as anchoring points to metal surfaces, particularly those of copper and its alloys, facilitating the formation of a dense, protective SAM.[3][4] The dibutylamino group enhances the molecule's solubility and can contribute to the overall hydrophobicity of the resulting film.[5]
This guide will explore the performance of DBDT protective films through a comparative lens, evaluating their corrosion inhibition efficiency, adhesion strength, and durability against well-established alternatives.
Mechanism of Protection: Self-Assembly of DBDT Films
The protective action of DBDT is rooted in its ability to form a self-assembled monolayer on the metal surface. The thiol (-SH) groups of the DBDT molecule exhibit a strong affinity for metal atoms, such as copper, leading to the formation of a stable metal-thiolate bond. This chemisorption process drives the spontaneous organization of DBDT molecules into a densely packed, ordered film.
Caption: Formation of a DBDT self-assembled monolayer on a copper substrate.
This organized molecular layer acts as a physical barrier, impeding the ingress of corrosive species such as chloride ions, oxygen, and moisture to the metal surface.
Comparative Performance Evaluation
The efficacy of a protective film is a multi-faceted attribute. In this section, we compare the performance of DBDT films with Benzotriazole (BTA), a widely used corrosion inhibitor for copper alloys, and a standard epoxy coating, based on key performance indicators.[6][7]
Corrosion Inhibition
The primary function of a protective film is to inhibit corrosion. This is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization: This technique measures the corrosion current density (icorr), which is directly proportional to the corrosion rate. A lower icorr value signifies better corrosion protection. The corrosion potential (Ecorr) is also determined, with a more positive (noble) value generally indicating a reduced tendency to corrode.
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance of the coating and the electrochemical processes occurring at the metal-coating interface. A higher polarization resistance (Rp) or charge transfer resistance (Rct) indicates greater protection against corrosion.
| Protective Film | Substrate | Corrosive Medium | Corrosion Current Density (icorr) (A/cm²) | Corrosion Potential (Ecorr) (V) | Inhibition Efficiency (%) | Reference |
| DBDT (as DBN) | Brass | 0.5 M NaCl | 1.1 x 10-7 (at 1.2 mM) | -0.292 (vs. SCE) | 98 | [8] |
| Benzotriazole (BTA) | Copper | Synthetic Tap Water | 2.1 x 10-8 | -0.133 (vs. Ag/AgCl) | 99.78 | [9] |
| Benzotriazole (BTA) | Copper | 5% NaCl | - | - | ~93 (based on copper in solution) | |
| Epoxy Coating | Copper | 3% NaCl | 1.2 x 10-7 (with 5 wt% zinc) | -0.235 (vs. Ag/AgCl) | 95.8 | |
| Epoxy Coating | Copper | 3% NaCl | 2.9 x 10-6 | -0.250 (vs. Ag/AgCl) | - |
Note: Data is collated from different studies and experimental conditions may vary. DBN (6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium) is the sodium salt of DBDT.
From the available data, both DBDT (as its sodium salt) and BTA demonstrate excellent corrosion inhibition efficiencies, exceeding 98% under specific conditions.[8][9] Epoxy coatings also provide significant protection, which can be further enhanced with additives.
Adhesion Strength
The durability of a protective film is critically dependent on its adhesion to the substrate. Poor adhesion can lead to delamination and premature failure of the coating. Adhesion is commonly evaluated using the tape test (ASTM D3359).[10]
| Protective Film | Substrate | Adhesion Test Method | Adhesion Strength/Rating | Reference |
| Triazinedithiol Silane SAM | Epoxy Resin with ELD Copper Film | Pull-off Adhesion | 13.8 MPa | |
| Epoxy Coating | Copper | Not Specified | Good (implied) | [11] |
| Benzotriazole (BTA) | Copper | Not Typically Measured (forms a chemisorbed layer) | - | - |
A study on a similar triazinedithiol silane molecule demonstrated a remarkable adhesion strength of 13.8 MPa on an epoxy resin substrate with an electroless deposited copper film, highlighting the potential for strong interfacial bonding of such molecules. Epoxy coatings are known for their good adhesion to various substrates.[11] The adhesion of BTA is based on chemisorption, forming a strong bond at the molecular level.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for the preparation of DBDT films and their subsequent performance evaluation.
Preparation of DBDT Self-Assembled Monolayer
A typical procedure for the formation of a DBDT SAM on a copper-based substrate involves the following steps:
-
Substrate Preparation: The copper substrate is mechanically polished using successively finer grades of silicon carbide paper, followed by polishing with alumina slurry to achieve a mirror finish. The polished substrate is then ultrasonically cleaned in ethanol and deionized water to remove any polishing residues and surface contaminants.
-
Self-Assembly: The cleaned substrate is immersed in a dilute solution of DBDT (e.g., 1-10 mM in ethanol) for a specified period (typically several hours to 24 hours) at room temperature. This allows for the spontaneous formation of the self-assembled monolayer.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).
Caption: Experimental workflow for the preparation of a DBDT self-assembled monolayer.
Performance Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive performance evaluation of the prepared DBDT protective films.
Caption: Workflow for the performance evaluation of protective films.
Conclusion
The available scientific literature indicates that this compound (DBDT) is a highly promising candidate for the formation of protective films on metal surfaces, particularly for copper and its alloys. Through the mechanism of self-assembly, DBDT can form dense, well-adhered monolayers that provide excellent corrosion inhibition, with performance metrics comparable to the industry-standard inhibitor, Benzotriazole. While direct, comprehensive comparative studies are still needed to definitively rank its performance against a wide range of alternatives under identical conditions, the existing data strongly supports its potential as a high-performance, next-generation surface protection agent. Further research focusing on optimizing the self-assembly process and evaluating its long-term stability in diverse and aggressive environments is warranted.
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A Comparative Guide to the Characterization of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of the characterization of self-assembled monolayers (SAMs) formed from 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (DBATDT). Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental choices, offers insights into the interpretation of data, and presents a comparative perspective against alternative SAM-forming molecules. Our objective is to equip researchers with the knowledge to not only replicate these methods but also to critically evaluate and adapt them for their specific applications, from anticorrosion coatings to biosensor development.
Introduction: The Significance of DBATDT in Surface Science
The field of self-assembled monolayers has been dominated by alkanethiols, which form well-ordered structures on noble metal surfaces. However, the exploration of alternative molecular architectures is crucial for expanding the functional repertoire of SAMs. This compound (DBATDT) emerges as a molecule of significant interest due to its unique combination of a triazine core, a dibutylamino substituent, and two thiol anchoring groups.[1][2] This structure suggests potential for enhanced stability through bidentate chelation to the substrate, as well as tunable surface properties imparted by the triazine ring and the alkyl chains.[2]
The triazine moiety, a nitrogen-containing heterocycle, is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence the packing and ordering of the monolayer.[3][4] Furthermore, triazine derivatives have been investigated for a range of applications, including as corrosion inhibitors and in the development of novel materials.[1][5] The dithiol functionality offers the prospect of a more robust attachment to surfaces like gold, copper, and their alloys compared to traditional single-thiol anchors.[6][7]
This guide will delve into the critical characterization techniques necessary to understand the formation, structure, and performance of DBATDT SAMs. We will also draw comparisons with well-established alkanethiols and other dithiol-based SAMs to highlight the unique advantages and potential challenges associated with this promising molecule.
Foundational Knowledge: Synthesis and SAM Formation of DBATDT
While the primary focus of this guide is on characterization, a foundational understanding of the synthesis of DBATDT and the principles of its self-assembly is essential for interpreting experimental results.
Synthesis of this compound
The synthesis of DBATDT and related triazine-dithiol derivatives can be achieved through various established synthetic routes.[3][8][9] A common approach involves the nucleophilic substitution of cyanuric chloride with dibutylamine, followed by reaction with a sulfur source to introduce the thiol groups. The purity of the synthesized DBATDT is paramount for the formation of high-quality SAMs, as impurities can introduce defects and disrupt the ordering of the monolayer.
The Self-Assembly Process
The formation of a DBATDT SAM on a substrate, typically a noble metal like gold, is a spontaneous process driven by the strong affinity of the sulfur headgroups for the metal surface. The substrate is immersed in a dilute solution of DBATDT in a suitable solvent, such as ethanol. The molecules adsorb onto the surface, initially in a disordered state, and then gradually rearrange into a more ordered, densely packed monolayer.[7] The kinetics of this process can be influenced by factors such as the concentration of the DBATDT solution, the temperature, and the immersion time.
Core Characterization Methodologies: A Practical Guide
A multi-technique approach is indispensable for a comprehensive characterization of DBATDT SAMs. Each technique provides a unique piece of the puzzle, from surface wettability to elemental composition and topography.
Surface Wettability: Contact Angle Goniometry
Why it's critical: Contact angle measurements offer a simple yet powerful method to assess the hydrophobicity or hydrophilicity of the SAM-modified surface.[10][11] This provides immediate qualitative information about the successful formation of the monolayer and the orientation of the terminal functional groups. A significant change in the contact angle of a water droplet on the substrate before and after SAM formation is a primary indicator of surface modification.[12]
Experimental Protocol: Static Contact Angle Measurement
-
Substrate Preparation: Begin with a clean, smooth substrate (e.g., gold-coated silicon wafer). A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned substrate in a millimolar solution of DBATDT in ethanol for a specified duration (e.g., 24 hours) to allow for complete monolayer formation.
-
Rinsing and Drying: After immersion, thoroughly rinse the substrate with the same solvent to remove any physisorbed molecules and then dry it gently with nitrogen.
-
Measurement: Place a small droplet (typically 1-5 µL) of high-purity water onto the SAM-functionalized surface.
-
Imaging and Analysis: Use a contact angle goniometer to capture a profile image of the droplet. Software is then used to measure the angle formed at the three-phase (solid-liquid-gas) interface.[13]
Interpreting the Data: A higher contact angle for water indicates a more hydrophobic surface, which would be expected for a well-ordered DBATDT SAM where the nonpolar dibutylamino groups are oriented away from the surface.[5]
Workflow for Contact Angle Measurement:
Caption: Workflow for Contact Angle Measurement of SAMs.
Elemental Composition and Chemical State: X-ray Photoelectron Spectroscopy (XPS)
Why it's critical: XPS is an indispensable surface-sensitive technique that provides quantitative information about the elemental composition and the chemical states of the elements within the top few nanometers of the surface.[14] For DBATDT SAMs, XPS can confirm the presence of sulfur, nitrogen, and carbon, and crucially, can elucidate the nature of the sulfur-substrate bond.[15]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Prepare the DBATDT SAM on the desired substrate as described previously.
-
Introduction into UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
Electron Energy Analysis: Measure the kinetic energy of the photoemitted electrons.
-
Data Acquisition: Acquire survey scans to identify all elements present and high-resolution scans of the S 2p, N 1s, and C 1s regions for detailed chemical state analysis.
Interpreting the Data:
-
S 2p Spectrum: The binding energy of the S 2p peak is indicative of the chemical environment of the sulfur atoms. For thiols chemisorbed on gold, the S 2p peak is typically observed at a lower binding energy compared to free thiols, indicating the formation of a thiolate bond.[14][16] The presence of multiple sulfur species (e.g., bound and unbound thiols) can be identified by deconvolution of the S 2p spectrum.[15][16]
-
N 1s and C 1s Spectra: These spectra confirm the presence of the triazine ring and the dibutylamino group. The relative atomic concentrations can be used to assess the stoichiometry of the monolayer.
Workflow for XPS Analysis:
Caption: Workflow for XPS Analysis of SAMs.
Surface Morphology and Nanostructure: Atomic Force Microscopy (AFM)
Why it's critical: AFM provides high-resolution topographical images of the SAM surface, revealing information about its ordering, domain structure, and the presence of defects.[17][18] This is crucial for understanding how the molecules pack on the surface and for assessing the overall quality of the monolayer.[19]
Experimental Protocol: Tapping Mode AFM
-
Sample Preparation: Prepare the DBATDT SAM on a smooth substrate.
-
Tip Selection: Choose an appropriate AFM tip, considering the desired resolution and the nature of the sample.[20]
-
Imaging: Operate the AFM in tapping mode to minimize damage to the soft organic monolayer. The tip is oscillated near its resonance frequency and lightly "taps" the surface as it scans.
-
Data Acquisition: Record both the height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties across the surface.
Interpreting the Data:
-
Height Images: A well-ordered SAM will exhibit a relatively smooth surface with few defects. The presence of pits or islands may indicate incomplete monolayer formation or the presence of contaminants.
-
Phase Images: Variations in the phase image can highlight domains with different molecular packing or orientation.
Electrochemical Barrier Properties: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Why it's critical: For applications such as corrosion inhibition, it is essential to evaluate the ability of the SAM to block the access of ions and redox-active species to the underlying substrate.[21][22] CV and EIS are powerful electrochemical techniques for probing the barrier properties of the monolayer.[7][23]
Experimental Protocol: Electrochemical Characterization
-
Electrode Preparation: Use a gold electrode modified with the DBATDT SAM as the working electrode.
-
Electrochemical Cell: Place the working electrode in a three-electrode cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).
-
Cyclic Voltammetry: Scan the potential of the working electrode and measure the resulting current. A well-formed, insulating SAM will block the electron transfer between the redox probe and the electrode, leading to a significant reduction in the peak currents compared to a bare electrode.[23]
-
Electrochemical Impedance Spectroscopy: Apply a small amplitude AC potential over a range of frequencies and measure the impedance. The data can be modeled with an equivalent circuit to extract parameters such as the charge transfer resistance, which is a quantitative measure of the monolayer's barrier properties.[7]
Interpreting the Data: A significant increase in the charge transfer resistance and a decrease in the double-layer capacitance upon SAM formation indicate the formation of a dense, insulating monolayer that effectively blocks the electrode surface.
Comparative Analysis: DBATDT vs. Alternative SAMs
To fully appreciate the characteristics of DBATDT SAMs, it is instructive to compare them with other commonly used SAM-forming molecules.
| Feature | DBATDT SAMs | Alkanethiol SAMs | Aromatic Dithiol SAMs |
| Anchoring Group | Two thiol groups | One thiol group | Two thiol groups |
| Potential Stability | High (bidentate binding) | Moderate | High (bidentate binding) |
| Molecular Backbone | Triazine ring with alkyl chains | Alkyl chain | Aromatic ring(s) |
| Intermolecular Interactions | van der Waals, potential H-bonding | van der Waals | π-π stacking, van der Waals |
| Surface Properties | Tunable via triazine chemistry | Primarily determined by terminal group | Primarily determined by aromatic core |
| Primary Applications | Corrosion inhibition, biosensing, molecular electronics | Surface functionalization, biosensing | Molecular electronics, surface patterning |
Key Insights from the Comparison:
-
Enhanced Stability: The dithiol nature of DBATDT suggests a higher thermal and chemical stability compared to single-chain alkanethiols, which is a significant advantage for applications in harsh environments.[24]
-
Unique Intermolecular Interactions: The triazine core of DBATDT introduces the possibility of specific intermolecular interactions, such as hydrogen bonding, which could lead to different packing arrangements and surface properties compared to the purely van der Waals-driven assembly of alkanethiols.[4]
-
Tunable Functionality: The triazine ring provides a versatile platform for further chemical modification, allowing for the fine-tuning of surface properties for specific applications.
Conclusion: A Versatile Platform for Advanced Surface Engineering
The characterization of self-assembled monolayers of this compound reveals a promising system for a variety of applications. Its unique molecular structure, combining the robust bidentate anchoring of a dithiol with the versatile chemistry of a triazine core, offers a compelling alternative to traditional alkanethiol-based SAMs. A comprehensive characterization approach, employing techniques such as contact angle goniometry, XPS, AFM, and electrochemical methods, is crucial for understanding and optimizing the performance of these monolayers. The comparative analysis highlights the potential advantages of DBATDT in terms of stability and tunable functionality, paving the way for its use in advanced materials and devices.
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Reactivity of the non-functionalized and SAM-functionalized passive films - ResearchGate. (URL: [Link])
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(a) XPS S 2p of DT SAM on polycrystalline Ni. S1 is assigned to... - ResearchGate. (URL: [Link])
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Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. (URL: [Link])
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem. (URL: [Link])
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Contact angle | KRÜSS Scientific. (URL: [Link])
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This compound, 25 grams. (URL: [Link])
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Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. (URL: [Link])
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Multifunctional Inhibitors: Additives to Control Corrosive Degradation and Microbial Adhesion - MDPI. (URL: [Link])
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Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (URL: [Link])
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This compound - CAS Common Chemistry - CAS.org. (URL: [Link])
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XPS spectra (S 2p) taken from different thiol adlayers: (a) 30 min DTT... - ResearchGate. (URL: [Link])
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (URL: [Link])
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Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (URL: [Link])
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The Porter-Whitesides Discrepancy: Revisiting Odd-Even Effects in Wetting Properties of n-Alkanethiolate SAMs - MDPI. (URL: [Link])
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s-Triazine-Based Self-Assembling Information Molecules - Apollo. (URL: [Link])
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XAS and XPS Characterization of Monolayers Derived from a Dithiol and Structurally Related Disulfide-Containing Polyamides | Journal Article | PNNL. (URL: [Link])
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Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing). (URL: [Link])
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Six different types of crosslinked SAMs: (A) aromatic thiol-based SAMs;... - ResearchGate. (URL: [Link])
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Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.. (URL: [Link])
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A Senior Application Scientist's Guide to the Efficacy of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a Corrosion Inhibitor for Metal Alloys
In the relentless battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth technical analysis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, a heterocyclic compound showing significant promise in the protection of various metal alloys. We will delve into its performance across different metallic substrates, offer a comparative perspective against established inhibitors, and provide the experimental frameworks necessary for its evaluation.
Introduction: The Role of Triazine Dithiols in Corrosion Mitigation
Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety concerns across numerous industries. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of corrosion.[1] Among these, triazine derivatives have garnered considerable attention due to the presence of multiple nitrogen and sulfur atoms, which act as active centers for adsorption on metal surfaces.[2][3]
This compound, hereafter referred to as DBN, is a member of this promising class of inhibitors. Its molecular structure, featuring a triazine ring, a dibutylamino group, and two thiol groups, bestows upon it favorable characteristics for effective corrosion inhibition.[3][4] This guide will explore the empirical evidence supporting its efficacy.
Performance Evaluation of DBN on Various Metal Alloys
The effectiveness of DBN has been investigated across a range of metal alloys, primarily through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as traditional weight loss methods.
Stainless Steel
Studies on SUS304 stainless steel in aggressive acidic environments have demonstrated the exceptional performance of DBN. In a 1.0 M HCl solution, DBN exhibited a remarkable protection efficiency of up to 99.82%.[4] This high level of inhibition is attributed to the formation of a stable, protective film on the steel surface.
Mild Steel
For mild steel in a 1 M HCl solution, DBN has also been shown to be an excellent corrosion inhibitor. Research has indicated a significant decrease in the corrosion rate with increasing DBN concentration. The adsorption of DBN on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film.
Copper and Copper Alloys (Brass)
Copper and its alloys are susceptible to corrosion in various environments, including saline solutions. The performance of DBN on brass (a copper-zinc alloy) in a 0.5 M sodium chloride solution has been thoroughly investigated. The results are summarized in the table below.
| DBN Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 0.58 | - |
| 0.05 | 0.15 | 74 |
| 0.1 | 0.08 | 86 |
| 0.5 | 0.03 | 95 |
| 1.0 | 0.015 | 97 |
| 1.2 | 0.012 | 98 |
Data sourced from a study on brass in 0.5 M NaCl solution.[3]
As evidenced by the data, the inhibition efficiency of DBN on brass increases with concentration, reaching an impressive 98% at 1.2 mM. This indicates the formation of a highly effective protective layer on the brass surface.[3]
Aluminum Alloys
The corrosion inhibition of aluminum alloys in 1 M HCl by DBN has also been reported. Similar to its performance on other metals, the inhibition efficiency of DBN on aluminum alloys increases with concentration.
Comparative Analysis: DBN versus a Benchmark Inhibitor
To contextualize the performance of DBN, a comparison with a widely used corrosion inhibitor is essential. Benzotriazole (BTA) is a well-established inhibitor, particularly for copper and its alloys. While direct side-by-side comparative studies under identical conditions are limited in the available literature, we can infer a comparative performance based on existing data for similar systems.
For instance, studies on copper in neutral chloride solutions have shown BTA to have an inhibition efficiency of around 70.4% after a short immersion time. In contrast, DBN has demonstrated efficiencies exceeding 90% on brass in a chloride environment. This suggests that DBN may offer superior protection for copper alloys in saline conditions.
It is crucial to note that the performance of any inhibitor is highly dependent on the specific metal, the corrosive environment (pH, temperature, presence of aggressive ions), and the inhibitor concentration. Therefore, for a definitive comparison, direct experimental evaluation under the specific conditions of interest is always recommended.
Mechanism of Action: The Protective Film Formation
The primary mechanism by which DBN inhibits corrosion is through adsorption onto the metal surface, forming a protective film.[3][4] This process is facilitated by the multiple active centers within the DBN molecule:
-
Nitrogen atoms in the triazine ring possess lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms.
-
Sulfur atoms in the thiol groups can also form strong bonds with the metal surface.
-
The dibutylamino group contributes to the overall electron density of the molecule, enhancing its adsorption tendency.
The adsorption of DBN on the metal surface can be described as a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). This results in the formation of a stable, dense, and hydrophobic film that acts as a barrier, isolating the metal from the corrosive environment.
Below is a diagram illustrating the proposed adsorption mechanism of DBN on a metal surface.
Caption: Proposed mechanism of DBN adsorption on a metal surface.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating the performance of corrosion inhibitors. Below are detailed methodologies for potentiodynamic polarization and electrochemical impedance spectroscopy.
Potentiodynamic Polarization Measurements
This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly related to the corrosion rate.
Experimental Workflow:
Caption: Workflow for Potentiodynamic Polarization Measurement.
Step-by-Step Methodology:
-
Specimen Preparation: The metal alloy specimen (working electrode) is mechanically polished with successively finer grades of abrasive paper, rinsed with distilled water and a suitable solvent (e.g., acetone), and dried.
-
Electrolyte Preparation: The corrosive solution is prepared with and without the desired concentrations of DBN.
-
Cell Assembly: A standard three-electrode electrochemical cell is used, consisting of the prepared metal specimen as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite rod as the counter electrode.
-
Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached (typically 30-60 minutes).
-
Polarization Scan: The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: The resulting polarization curve (logarithm of current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion current density (i_corr) and corrosion potential (E_corr). The inhibition efficiency (IE%) is then calculated.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion process at the metal/electrolyte interface.
Experimental Workflow:
Sources
A Researcher's Guide to the Quantitative Analysis of Adsorption Isotherms: Featuring Cyclodextrins as a Model Adsorbent
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the quantitative analysis of adsorption isotherms. While the initial intent was to focus on a specific chemical entity, CAS 29529-99-5 (6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol)[1][2][3][4][5][6], a thorough literature review revealed a lack of published data regarding its application as an adsorbent. In the spirit of providing a scientifically robust and practical guide, we have pivoted to a more extensively studied and highly relevant class of adsorbents: cyclodextrins .
This guide will leverage the well-documented adsorptive properties of cyclodextrins to provide a comprehensive framework for understanding, generating, and analyzing adsorption isotherm data. The principles and methodologies discussed herein are broadly applicable to the characterization of a wide range of adsorbent materials.
The Adsorbent in Focus: An Introduction to Cyclodextrins
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[7] The most common forms are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively.[7] Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic central cavity, makes them excellent candidates for forming inclusion complexes with a variety of guest molecules.[8][9] This property is extensively utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[8][9][10][11] Furthermore, insoluble polymers of cyclodextrins have demonstrated high sorption capacities for various pollutants, including dyes and pesticides.[12][13]
For the purpose of this guide, we will focus on beta-cyclodextrin (β-CD) , a widely used and cost-effective member of the cyclodextrin family.[7]
Experimental Protocol: Generating Adsorption Isotherm Data
The foundation of any quantitative analysis is reliable experimental data. Here, we outline a detailed, self-validating protocol for a batch adsorption study to determine the adsorption isotherm of a model adsorbate (e.g., a pharmaceutical compound or a dye) onto a β-cyclodextrin-based adsorbent.
Materials and Reagents
-
Adsorbent: Insoluble β-cyclodextrin polymer
-
Adsorbate: A model compound of interest (e.g., Methylene Blue, Ibuprofen)
-
Solvent: High-purity water (e.g., Milli-Q) or an appropriate buffer solution
-
Conical flasks or vials
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
UV-Vis Spectrophotometer or other suitable analytical instrument for concentration measurement
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure:
Caption: Experimental workflow for generating adsorption isotherm data.
Step-by-Step Methodology
-
Preparation of Adsorbate Solutions:
-
Prepare a concentrated stock solution of the adsorbate in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a range of initial concentrations (C₀).
-
-
Batch Adsorption Experiments:
-
To a series of conical flasks, add a fixed volume of each adsorbate dilution.
-
Accurately weigh and add a constant mass of the β-cyclodextrin adsorbent to each flask.
-
Seal the flasks and place them on an orbital shaker set to a constant speed and temperature. Allow the systems to equilibrate. The time required for equilibrium should be determined from preliminary kinetic studies.
-
-
Analysis of Equilibrium Concentrations:
-
After equilibration, separate the adsorbent from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and measure the equilibrium concentration (Ce) of the adsorbate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry).
-
-
Calculation of Adsorption Capacity:
-
The amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following mass balance equation:
qe = (C₀ - Ce) * V / m
Where:
-
qe is the equilibrium adsorption capacity (mg/g)
-
C₀ is the initial adsorbate concentration (mg/L)
-
Ce is the equilibrium adsorbate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Quantitative Analysis: Modeling the Adsorption Isotherms
Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at equilibrium and constant temperature.[14] Several mathematical models can be used to describe this relationship, with the Langmuir and Freundlich models being the most common.
The Langmuir Isotherm
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.[15][16]
-
Equation: qe = (qm * KL * Ce) / (1 + KL * Ce)
-
Linear Form: Ce / qe = (1 / (qm * KL)) + (Ce / qm)
Where:
-
qm is the maximum monolayer adsorption capacity (mg/g)
-
KL is the Langmuir constant related to the affinity of the binding sites (L/mg)
A plot of Ce / qe versus Ce should yield a straight line with a slope of 1 / qm and an intercept of 1 / (qm * KL).
The Freundlich Isotherm
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.[15][16]
-
Equation: qe = KF * Ce^(1/n)
-
Linear Form: log(qe) = log(KF) + (1/n) * log(Ce)
Where:
-
KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n))
-
n is the heterogeneity factor, which indicates the favorability of the adsorption process. If n > 1, adsorption is favorable.
A plot of log(qe) versus log(Ce) gives a straight line with a slope of 1/n and an intercept of log(KF).
The Temkin Isotherm
The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
-
Equation: qe = (RT/bT) * ln(AT * Ce)
-
Linear Form: qe = B * ln(A) + B * ln(Ce)
Where:
-
B = RT/bT is the Temkin constant related to the heat of adsorption
-
A is the Temkin isotherm equilibrium binding constant (L/g)
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
-
bT is the Temkin isotherm constant
A plot of qe versus ln(Ce) enables the determination of the constants A and B.
Data Presentation and Comparative Analysis
To illustrate the application of these models, let's consider a hypothetical dataset for the adsorption of a drug molecule onto a β-cyclodextrin adsorbent.
Hypothetical Experimental Data
| Initial Concentration (C₀) (mg/L) | Equilibrium Concentration (Ce) (mg/L) | Adsorption Capacity (qe) (mg/g) |
| 10 | 1.5 | 17.0 |
| 20 | 3.8 | 32.4 |
| 40 | 9.5 | 61.0 |
| 60 | 16.2 | 87.6 |
| 80 | 24.0 | 112.0 |
| 100 | 32.5 | 135.0 |
(Experimental conditions: 0.05 g of adsorbent, 100 mL of solution)
Isotherm Model Parameters
By plotting the linearized forms of the isotherm equations, the following parameters can be derived:
| Isotherm Model | Parameter | Value | R² |
| Langmuir | qm (mg/g) | 192.3 | 0.998 |
| KL (L/mg) | 0.085 | ||
| Freundlich | KF ((mg/g)(L/mg)^(1/n)) | 28.7 | 0.985 |
| n | 1.75 | ||
| Temkin | A (L/g) | 1.2 | 0.971 |
| B | 35.4 |
The coefficient of determination (R²) indicates how well the model fits the experimental data. In this case, the Langmuir model provides the best fit (R² = 0.998), suggesting that the adsorption process is likely monolayer adsorption on a homogeneous surface.[16]
Logical Comparison of Isotherm Models
The choice of the most appropriate isotherm model depends on the underlying assumptions and the goodness of fit to the experimental data.
Caption: Logical workflow for selecting the most appropriate adsorption isotherm model.
Conclusion
The quantitative analysis of adsorption isotherms is a critical step in characterizing the performance of adsorbent materials. By systematically generating experimental data and applying appropriate mathematical models, researchers can gain valuable insights into the adsorption mechanism, capacity, and affinity of an adsorbent for a specific adsorbate. While our investigation into CAS 29529-99-5 did not yield relevant adsorption data, the principles outlined in this guide using cyclodextrins as a model adsorbent provide a robust framework for your own research endeavors. The careful selection of an isotherm model based on statistical fitting is paramount for accurately predicting the behavior of an adsorption system and for the rational design of applications in drug delivery, purification, and environmental remediation.
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A Comparative Guide to Substituted Triazine Dithiol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a specific, yet highly potent subclass: substituted 1,3,5-triazine-2,4-dithiol derivatives. These compounds, characterized by the presence of two thiol groups on the triazine ring, have demonstrated significant potential as anticancer and antimicrobial agents. This document provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, a critical evaluation of their biological performance supported by experimental data, and an exploration of their structure-activity relationships (SAR). Detailed, field-proven experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Versatility of the 1,3,5-Triazine Core
The 1,3,5-triazine, or s-triazine, ring system is a privileged structure in drug discovery due to its versatile biological activities and unique physicochemical properties.[1] Its three modifiable positions allow for the creation of a diverse library of compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[2][3] The introduction of dithiol functionalities at the 2 and 4 positions of the triazine ring has been a particularly fruitful strategy, leading to compounds with enhanced biological activities. This guide will explore the nuances of how different substituents at the 6-position of the 1,3,5-triazine-2,4-dithiol core influence their therapeutic potential.
Comparative Biological Activity of Substituted Triazine Dithiol Derivatives
The therapeutic efficacy of 6-substituted-1,3,5-triazine-2,4-dithiol derivatives is profoundly influenced by the nature of the substituent at the C6 position. This section presents a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data from various studies.
Anticancer Activity: A Comparative Analysis
Substituted triazine dithiol and structurally related triazine derivatives have shown promising cytotoxic activity against a range of human cancer cell lines. The data presented below, collated from multiple studies, highlights the impact of different substitution patterns on their anticancer potency. While direct head-to-head comparative studies across a wide range of dithiol derivatives are limited, we can draw valuable insights from the available data on various triazine analogs.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Triazine Derivatives
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Dithiol Derivative Example | Phenylamino | Not Specified | - | [1] |
| Related Triazine 1 | 4-Phenylpiperazin-1-yl | MALME-3M (Melanoma) | 0.033 | [4] |
| Related Triazine 2 | N-allyl-N-methylamino | MDA-MB-231 (Breast) | 6.25 | [5] |
| Related Triazine 3 | N-cyclohexyl-N-methylamino | MDA-MB-231 (Breast) | 8.18 | [5] |
| Imatinib (Control) | - | MDA-MB-231 (Breast) | 35.50 | [5] |
Note: The IC50 values are collated from different studies and may not be directly comparable due to variations in experimental conditions. The table illustrates the potential potency of triazine derivatives.
Structure-Activity Relationship (SAR) Insights:
The data suggests that the nature of the substituent at the 6-position plays a critical role in determining the anticancer activity. For instance, the presence of a piperazine ring with a phenyl substituent in "Related Triazine 1" leads to exceptionally high potency against melanoma cells.[4] In the case of "Related Triazine 2" and "3", the substitution with small, flexible alkylamino groups on the triazine core results in significantly better activity against breast cancer cells compared to the standard drug imatinib.[5] This highlights the importance of exploring diverse substituents at this position to optimize anticancer efficacy.
Antimicrobial Activity: A Comparative Analysis
Substituted triazine derivatives, including those with dithiol functionalities, have also been investigated for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of some triazine derivatives against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Triazine Derivatives
| Compound ID | Substituent Pattern | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Triazine Derivative A | 2,4,6-trisubstituted | - | 6.25 | 6.25 | 12.5 | - | [6] |
| Triazine Derivative B | 2,4,6-trisubstituted | 12.5 | 12.5 | 25 | 25 | - | [6] |
| Triazine Derivative C | 2-(N-methylamino)-4-(N,N-dimethylamino)-6-(arylthioureido) | 100 | 50 | 100 | 100 | - | |
| Streptomycin (Control) | - | - | 6.25 | 6.25 | 6.25 | - | [6] |
| Penicillin (Control) | - | 25 | 25 | - | - | - | [7] |
Note: The MIC values are from different studies and experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial data reveals that the substitution pattern on the triazine ring is a key determinant of activity. For example, certain 2,4,6-trisubstituted triazines (Derivative A) exhibit potent antibacterial activity comparable to the standard antibiotic Streptomycin against B. subtilis and E. coli.[6] The introduction of a thioureido moiety (Derivative C) also confers antimicrobial properties, although to a lesser extent in the example shown. These findings underscore the potential of tailoring the substituents on the triazine dithiol core to develop novel antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and reliability of research in this field, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted triazine dithiol derivatives.
Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
This protocol is adapted from a green synthesis approach, which is environmentally benign and efficient.[1]
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Aniline
-
Sodium thiocyanate
-
Polyethylene glycol (PEG-400)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 6-chloro-N-phenyl-1,3,5-triazin-2-amine:
-
In a round-bottom flask, dissolve cyanuric chloride (1 mmol) in acetone (10 mL) and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve aniline (1 mmol) in acetone (5 mL).
-
Add the aniline solution dropwise to the cyanuric chloride solution with constant stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for 4 hours at the same temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol:
-
To a solution of 6-chloro-N-phenyl-1,3,5-triazin-2-amine (1 mmol) in PEG-400 (10 mL), add sodium thiocyanate (2.2 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the solution with dilute HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 6-(phenylamino)-1,3,5-triazine-2,4-dithiol.
-
Characterization:
The synthesized compound should be characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.[8][9]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
General Synthetic Pathway
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Conclusion and Future Perspectives
Substituted 1,3,5-triazine-2,4-dithiol derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. This guide has provided a comparative overview of their biological activities, highlighting the crucial role of the substituent at the 6-position in modulating their efficacy. The detailed experimental protocols for synthesis and biological evaluation serve as a valuable resource for researchers aiming to explore this chemical space further.
Future research should focus on synthesizing a broader range of these dithiol derivatives and conducting systematic, direct comparative studies to establish more definitive structure-activity relationships. Investigating their mechanisms of action at a molecular level will also be crucial for their rational design and optimization as next-generation therapeutic agents. The application of green chemistry principles in their synthesis, as outlined in this guide, should be further explored to ensure sustainable drug development practices.
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Serag, M. I., Gomaa, R. M., Massoud, M. A. M., & Eisa, H. M. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(1), 1-11. [Link]
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Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(22), 12937-12948. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]
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Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4381. [Link]
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Balaha, M. F., El-Hamamsy, M. H., El-Din, N. A. S., & El-Mahdy, N. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]
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Khan, M. S. Y., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a]t[4][5][8]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European journal of medicinal chemistry, 67, 325–334. [Link]
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Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(22), 12937-12948. [Link]
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Ghorab, M. M., et al. (2022). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(10), 2200216. [Link]
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Desai, K. R., et al. (2010). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of enzyme inhibition and medicinal chemistry, 25(1), 121–125. [Link]
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Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]
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Dolzhenko, A. V., et al. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]
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Al-Zaydi, K. M. (2014). A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave. Arkivoc, 2014(6), 281-292. [Link]
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A Senior Application Scientist's Guide to Validating Corrosion Inhibition Efficiency with Electrochemical Impedance Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of materials is paramount. Corrosion can compromise manufacturing equipment, storage containers, and even implantable devices, leading to product contamination, failure, and significant safety concerns. This guide provides an in-depth exploration of Electrochemical Impedance Spectroscopy (EIS) as a powerful, non-destructive technique for validating the efficiency of corrosion inhibitors. We will delve into the theoretical underpinnings, practical experimental execution, and rigorous data interpretation, while also objectively comparing EIS with other established corrosion monitoring methods.
The Insidious Threat of Corrosion and the Role of Inhibitors
Corrosion is the gradual degradation of a material due to chemical or electrochemical reactions with its environment.[1] In the pharmaceutical and biomedical sectors, this can manifest as the leaching of metallic ions into a drug formulation, compromising its purity and efficacy, or the premature failure of a critical component in a manufacturing line.[2] Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a material.[3] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. Validating the effectiveness of these inhibitors is a critical step in material selection and quality control.
Unveiling the Power of Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive electrochemical technique used to study the properties of materials and their interfaces with electrolytes.[4] It works by applying a small amplitude alternating current (AC) voltage signal to the material over a wide range of frequencies and measuring the resulting current response.[5] By analyzing the impedance of the system at different frequencies, we can gain detailed insights into the corrosion mechanism and the effectiveness of an inhibitor film.[6]
The primary advantage of EIS lies in its ability to separate and quantify the different electrochemical processes occurring at the metal/electrolyte interface, such as charge transfer resistance (related to the corrosion rate) and the capacitance of the protective double layer.[7] This non-destructive nature allows for in-situ monitoring of corrosion over time, providing a dynamic understanding of inhibitor performance.[8]
The Experimental Battlefield: A Step-by-Step Protocol for EIS Measurement
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following steps, grounded in standards such as ASTM G106, provide a robust framework for validating corrosion inhibitor efficiency.
The Three-Electrode Setup: A Triumvirate of Control
A standard EIS experiment employs a three-electrode electrochemical cell:
-
Working Electrode (WE): The material sample under investigation (e.g., stainless steel, titanium alloy).
-
Reference Electrode (RE): Provides a stable potential against which the potential of the WE is measured. Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes are common choices.
-
Counter Electrode (CE): An inert conductor (e.g., platinum or graphite) that completes the electrical circuit.
Detailed Experimental Protocol
-
Sample Preparation: The working electrode surface must be meticulously prepared to ensure a reproducible starting condition. This typically involves sequential polishing with abrasive papers of decreasing grit size, followed by rinsing with deionized water and ethanol, and finally drying. The exposed surface area must be precisely known.
-
Electrolyte Preparation: The corrosive medium (e.g., simulated body fluid, process solution) is prepared. For inhibitor testing, a blank solution (without inhibitor) and solutions with varying inhibitor concentrations are required.
-
Cell Assembly: The prepared working electrode, reference electrode, and counter electrode are assembled in the electrochemical cell containing the electrolyte. Ensure the reference electrode tip is positioned close to the working electrode surface to minimize ohmic drop.
-
Open Circuit Potential (OCP) Stabilization: Before initiating the EIS measurement, the system is allowed to stabilize at its OCP for a predetermined period (e.g., 30-60 minutes). This ensures the initial corrosion potential is stable.
-
EIS Measurement: The EIS experiment is performed using a potentiostat equipped with a frequency response analyzer. Typical parameters include:
-
Data Acquisition: The impedance data, consisting of the real (Z') and imaginary (Z'') components of impedance at each frequency, is recorded.
Deciphering the Data: Interpretation and Analysis
The raw EIS data is typically visualized using Nyquist and Bode plots. However, for a quantitative assessment of corrosion inhibition, the data is fitted to an equivalent electrical circuit (EEC) model.[9]
The Language of Circuits: Equivalent Circuit Models
EECs are composed of fundamental electrical components (resistors, capacitors, etc.) that represent the physical and chemical processes occurring at the electrode-electrolyte interface. The choice of the EEC is crucial and should be based on the physical understanding of the corrosion system.
A common model for a simple corroding system is the Randles circuit, which includes:
-
Solution Resistance (Rs): The resistance of the electrolyte between the working and reference electrodes.
-
Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates lower corrosion.
-
Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the metal/electrolyte interface.
For an inhibited system, the EEC is often modified to include elements representing the protective inhibitor film, such as film resistance (Rf) and film capacitance (Cf).
Calculating Inhibition Efficiency (IE%)
The primary goal of these measurements is to determine the inhibition efficiency of the tested compound. This is calculated from the charge transfer resistance values obtained from the EEC fitting, both in the absence (Rct,uninhibited) and presence (Rct,inhibited) of the inhibitor:
IE% = [(Rct,inhibited - Rct,uninhibited) / Rct,inhibited] x 100
A higher IE% signifies a more effective corrosion inhibitor.
A Comparative Analysis: EIS vs. Other Corrosion Monitoring Techniques
While EIS is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other commonly used techniques.
| Feature | Electrochemical Impedance Spectroscopy (EIS) | Linear Polarization Resistance (LPR) | Weight Loss (Gravimetric) |
| Principle | Measures impedance response to a small AC perturbation over a range of frequencies. | Measures the current response to a small DC potential scan near the OCP.[10] | Measures the mass loss of a coupon exposed to the corrosive environment over time.[11] |
| Information Provided | Detailed mechanistic information (Rct, Cdl, film properties), corrosion rate.[6] | Polarization resistance (Rp), which is inversely proportional to the corrosion rate.[10] | Average corrosion rate over the exposure period.[11] |
| Measurement Time | Minutes to hours per measurement.[4] | A few minutes per measurement.[12] | Days, weeks, or even months. |
| Sensitivity | Very high; can detect subtle changes in the corrosion process. | High, but generally less sensitive than EIS to mechanistic details. | Low; not suitable for low corrosion rates or short-term tests. |
| Nature of Measurement | Non-destructive, allows for in-situ monitoring.[8] | Minimally destructive, allows for repeated measurements.[12] | Destructive (coupon is removed for analysis).[11] |
| Cost & Complexity | Higher initial equipment cost; data analysis requires expertise. | Moderate equipment cost and complexity. | Low equipment cost; simple procedure. |
| Applicability | Wide range of systems, including high-resistance environments (e.g., coatings, organic inhibitors).[6] | Primarily for conductive aqueous systems. | Applicable to a wide range of environments.[11] |
Case Study: Validating an Organic Inhibitor for Stainless Steel in a Simulated Pharmaceutical Process Stream
Objective: To evaluate the corrosion inhibition efficiency of a novel organic inhibitor (Inhibitor X) for 316L stainless steel in a simulated acidic process stream (0.1 M HCl).
Methodology:
-
316L stainless steel coupons were prepared as working electrodes.
-
EIS measurements were conducted in 0.1 M HCl (blank) and in 0.1 M HCl containing various concentrations of Inhibitor X (10, 50, 100 ppm).
-
The data was fitted to an appropriate equivalent circuit model to determine Rct and Cdl values.
-
Inhibition efficiency was calculated for each inhibitor concentration.
Results:
| Inhibitor X Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 580 | 120 | - |
| 10 | 1,250 | 95 | 53.6 |
| 50 | 4,800 | 62 | 87.9 |
| 100 | 12,500 | 35 | 95.4 |
Interpretation:
The results clearly demonstrate that Inhibitor X is an effective corrosion inhibitor for 316L stainless steel in the acidic environment. The charge transfer resistance (Rct) increased significantly with increasing inhibitor concentration, indicating a substantial decrease in the corrosion rate.[9] Conversely, the double-layer capacitance (Cdl) decreased, suggesting the adsorption of the inhibitor molecules onto the steel surface, displacing water molecules and forming a protective barrier.[5] The calculated inhibition efficiency reached over 95% at a concentration of 100 ppm.
Conclusion: Embracing EIS for Enhanced Material Integrity
Electrochemical Impedance Spectroscopy stands out as a premier technique for the validation of corrosion inhibitor efficiency. Its ability to provide detailed, mechanistic insights in a non-destructive manner makes it an invaluable tool for researchers and scientists in the pharmaceutical and drug development fields. By understanding and implementing the principles and protocols outlined in this guide, professionals can make more informed decisions regarding material selection and corrosion prevention strategies, ultimately ensuring the safety, quality, and reliability of their products and processes.
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Gamry Instruments. (2020, August 13). Webinar Live Demo Calculating Corrosion Rates with LPR and EIS [Video]. YouTube. [Link]
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Pine Research Instrumentation. (2024, May 13). Electrochemical Impedance Spectroscopy (EIS) Basics. Retrieved from [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
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Zulkifli, F., Khairina, S., Ghazali, M. S. M., Al-Amiery, A. A., Ismail, N., Izionworu, V. O., Suriani, M. J., & Nik, W. B. W. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303–1318. [Link]
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Astro Pak. (n.d.). Corrosion Investigation of Pharmaceutical Clean Steam Systems. Retrieved from [Link]
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Hachelef, M., Benmoussa, A., Chafai, N., & Khelil, A. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Journal of Materials and Environmental Science, 7(5), 1751-1758. [Link]
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analyzetest.com. (2021, April 4). Corrosion monitoring using EIS and polarization techniques. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2024). Corrosion Inhibition Study of Carboxymethyl Cellulose-Ionic Liquid via Electrochemical and Machine Learning Technique. 28(2), 335-349. [Link]
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Zakeri, M., & Hirzallah, R. (2014). Why is the corrosion rate calculated from EIS different from LPR? ResearchGate. [Link]
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ResearchGate. (n.d.). Comparison between the results obtained by linear polarization.... Retrieved from [Link]
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ResearchGate. (n.d.). Summary of Corrosion Monitoring Techniques. Retrieved from [Link]
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Nesa, L. (2021). Corrosion and its effect on the pharmaceutical industry. ResearchGate. [Link]
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International Journal of Electrochemical Science. (2021). EIS Evaluation of corrosion resistance of AISI 304 stainless steel exposed to Pseudomonas stutzeri. 16, 21058. [Link]
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AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
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MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Molecules, 27(3), 1033. [Link]
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The Evolving Landscape of Metal Protection: A Comparative Guide to Alternatives for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of material science and corrosion prevention, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol (DBATD) has carved a niche as a formidable guardian of metallic integrity. Its unique molecular architecture, featuring a triazine ring functionalized with a dibutylamino group and two thiol groups, allows for the formation of a robust protective film on various metal surfaces. However, the relentless pursuit of enhanced performance, environmental compatibility, and cost-effectiveness has spurred the exploration of alternative corrosion inhibitors. This guide provides a comprehensive comparison of DBATD with prominent alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Understanding the Incumbent: this compound (DBATD)
DBATD belongs to the family of triazine dithiols, organic compounds renowned for their corrosion inhibition properties. The protective mechanism of these molecules is primarily attributed to the strong affinity of their sulfur-containing thiol groups for metal surfaces. Upon adsorption, these groups form a dense, polymeric, and water-repellent film that acts as a physical barrier, effectively isolating the metal from the corrosive environment. Furthermore, the nitrogen atoms in the triazine ring can also coordinate with the metal, enhancing the stability and adhesion of the protective layer.
A study on a close analog, 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN), demonstrated its exceptional performance on brass in a 0.5 M NaCl solution. Potentiodynamic polarization measurements revealed a remarkable inhibition efficiency of up to 98% at a concentration of 1.2 mM.[1][2] This high level of protection underscores the efficacy of the triazine dithiol scaffold in mitigating corrosion.
The Contenders: A Comparative Analysis of Leading Alternatives
The quest for alternatives to DBATD has led to the investigation of several classes of organic compounds, each with its own distinct mechanism of action and performance profile. This guide will focus on three prominent and well-documented alternatives: Benzotriazole (BTA), 2,5-Dimercapto-1,3,4-thiadiazole (DMTD), and Cysteamine (CA).
Benzotriazole (BTA): The Veteran Azole
Benzotriazole is arguably one of the most widely studied and utilized corrosion inhibitors, particularly for copper and its alloys. Its efficacy stems from the formation of a stable, polymeric complex with cuprous ions on the metal surface. This film acts as a barrier to both anodic and cathodic corrosion reactions.
Numerous studies have quantified the high inhibition efficiency of BTA. For instance, in synthetic tap water, BTA has been shown to achieve an inhibition efficiency of over 99% for copper.[3] In more aggressive environments, such as dilute seawater and various acidic and alkaline solutions, BTA has demonstrated excellent protection, often with efficiencies approaching 100%.[4]
2,5-Dimercapto-1,3,4-thiadiazole (DMTD): The Thiol Powerhouse
DMTD is a heterocyclic compound containing two thiol groups, which, similar to DBATD, exhibit a strong affinity for metal surfaces. It forms a protective film through the coordination of its sulfur atoms with the metal, effectively blocking active corrosion sites.
Experimental data highlights the impressive performance of DMTD. In a 3.5% NaCl solution, DMTD exhibited a 94.48% inhibition efficiency for copper.[5][6] Further studies have shown that DMTD can be a mixed-type inhibitor, retarding both anodic and cathodic reactions, and its self-assembled monolayer on copper can provide effective protection in acidic environments.
Cysteamine (CA): The Simple but Effective Amino Thiol
Cysteamine is a structurally simpler molecule containing both a thiol and an amino group. This bifunctional nature allows it to form a self-assembled monolayer (SAM) on metal surfaces. The thiol group provides strong anchoring to the metal, while the amino group can participate in intermolecular interactions, contributing to the stability and density of the protective film.
Electrochemical studies have demonstrated the high efficiency of cysteamine as a corrosion inhibitor for copper in a 3 wt% NaCl solution, with a reported inhibition efficiency of 90.00%.[7] Research indicates that it acts as a mixed-type inhibitor, and the conformation of the adsorbed molecules plays a crucial role in its protective ability.
Performance at a Glance: A Comparative Data Table
Disclaimer: The following data is compiled from various studies conducted under different experimental conditions. A direct comparison should be made with caution. This table serves as a guide to the relative performance of each inhibitor.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiolmonosodium (DBN) | Brass | 0.5 M NaCl | 1.2 mM | 98 | [1][2] |
| Benzotriazole (BTA) | Copper | Synthetic Tap Water | Not Specified | >99 | [3] |
| Benzotriazole (BTA) | Copper | Dilute Seawater | 1 mM | 100 | [3] |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | Copper | 3.5% NaCl | Not Specified | 94.48 | [5][6] |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | Copper | 0.5 M HCl | 7.5 mM | High | |
| Cysteamine (CA) | Copper | 3 wt% NaCl | Not Specified | 90.00 | [7] |
The "How-To": Experimental Evaluation of Corrosion Inhibitors
To rigorously assess and compare the performance of these inhibitors, a standardized set of experimental protocols is essential. The following sections detail the methodologies for three key techniques: Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, and X-ray Photoelectron Spectroscopy (XPS).
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
Detailed Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the charge transfer resistance (Rct) of the metal-electrolyte interface, which is inversely proportional to the corrosion rate. A higher Rct indicates better corrosion protection. This protocol is based on the principles outlined in ASTM G106.[8][9]
Materials and Equipment:
-
Potentiostat with a frequency response analyzer module.
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite).
-
Corrosive solution (e.g., 3.5% NaCl) with and without the desired concentration of the inhibitor.
-
Polished and cleaned metal coupons.
Procedure:
-
Assemble the three-electrode cell with the metal coupon as the working electrode.
-
Fill the cell with the corrosive solution (either blank or containing the inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude AC voltage perturbation (e.g., 10 mV).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Detailed Protocol: Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr) and corrosion current density (icorr) of the metal. A lower icorr indicates a lower corrosion rate. This protocol follows the principles of ASTM G5 and G61.[10][11]
Materials and Equipment:
-
Potentiostat.
-
Three-electrode electrochemical cell.
-
Corrosive solution with and without the inhibitor.
-
Polished and cleaned metal coupons.
Procedure:
-
Assemble the three-electrode cell as described for EIS.
-
Fill the cell with the test solution.
-
Allow the OCP to stabilize.
-
Perform the potentiodynamic polarization scan.
-
Start the potential scan from a value cathodic to the OCP (e.g., -250 mV vs. OCP).
-
Scan in the anodic direction to a potential well above the OCP (e.g., +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).
-
-
Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine Ecorr and icorr.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Detailed Protocol: X-ray Photoelectron Spectroscopy (XPS)
Objective: To analyze the elemental composition and chemical states of the elements on the metal surface after exposure to the inhibitor, providing insights into the composition and bonding of the protective film.
Materials and Equipment:
-
X-ray photoelectron spectrometer.
-
Metal coupons exposed to the corrosive medium with the inhibitor.
-
High-purity solvents for rinsing (e.g., ethanol, deionized water).
-
Inert gas (e.g., nitrogen or argon) for drying.
Procedure:
-
After the electrochemical test, carefully remove the metal coupon from the cell.
-
Gently rinse the surface with a suitable solvent to remove any loosely adsorbed species and residual electrolyte.
-
Dry the sample under a stream of inert gas.
-
Mount the sample in the XPS instrument's analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, S 2p, and the metal's core levels).
-
Analyze the high-resolution spectra to determine the chemical states and bonding environments of the elements, which can confirm the adsorption of the inhibitor and the nature of its interaction with the metal surface.[12][13]
Mechanism of Action: A Visual Representation
The protective action of these inhibitors is fundamentally based on their ability to form a stable interface between the metal and the corrosive environment.
Caption: General mechanism of corrosion inhibition by film-forming organic inhibitors.
Conclusion and Future Outlook
While this compound remains a highly effective corrosion inhibitor, this guide demonstrates that several viable alternatives exist, each with its own set of advantages. Benzotriazole stands out for its exceptional performance on copper, 2,5-dimercapto-1,3,4-thiadiazole offers robust protection through its dual thiol functionality, and cysteamine provides a simpler yet effective solution.
The choice of the optimal inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, cost considerations, and environmental regulations. The experimental protocols detailed herein provide a robust framework for conducting comparative studies to make an evidence-based selection. As research in this field continues, the development of novel, "green" inhibitors with even greater efficacy and environmental compatibility is an exciting prospect for the future of metal protection.
References
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Inhibition of corrosion of copper by 2,5-dimercapto-1,3,4-thiadiazole in 3.5% NaCl solution. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Corrosion inhibition of copper by 2,5-dimercapto-1,3,4-thiadiazole monolayer in acidic solution. (n.d.). International Atomic Energy Agency. Retrieved January 7, 2026, from [Link]
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Inhibition of corrosion of copper by 2,5-dimercapto-1,3,4-thiadiazole in 3.5% NaCl solution. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
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Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science. Retrieved January 7, 2026, from [Link]
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Insight in cysteamine adsorption behaviors on the copper surface by electrochemistry and Raman spectroscopy. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Chemical Reactions of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) with Metallic Copper, Silver, and Mercury. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved January 7, 2026, from [Link]
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Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (n.d.). CSIR-CECRI. Retrieved January 7, 2026, from [Link]
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Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (n.d.). NACE International. Retrieved January 7, 2026, from [Link]
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Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015). International Journal of Electrochemical Science. Retrieved January 7, 2026, from [Link]
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X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (n.d.). Indian Academy of Sciences. Retrieved January 7, 2026, from [Link]
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Potentiodynamic polarization methods. (n.d.). G2MT Labs. Retrieved January 7, 2026, from [Link]
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ASSESSMENT OF THE INHIBITIVE ACTION OF L(-)-CYSTINE ON THE CORROSION OF COPPER ALLOY IN ACID SOLUTION. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Electrochemical Impedance Spectroscopy (EIS) Testing. (n.d.). Charter Coating Service. Retrieved January 7, 2026, from [Link]
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Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
EIS and ASTM G106: Electrochemical Impedance Measurements. (2023). Matergenics Inc. Retrieved January 7, 2026, from [Link]
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Corrosion Electrochemistry: Theory and Testing. (n.d.). ASTM International. Retrieved January 7, 2026, from [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 7, 2026, from [Link]
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Chemical structure of 2,5-dimercapto 1,3,4-thiadiazole (acid form). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Cysteine as an Eco-Friendly Anticorrosion Inhibitor for Mild Steel in Various Acidic Solutions: Electrochemical, Adsorption, Surface Analysis, and Quantum Chemical Calculations. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Corrosion testing: what is potentiodynamic polarization?. (n.d.). Surface Technology. Retrieved January 7, 2026, from [Link]
-
ASTM G61: Potentiodynamic Polarization. (2023). Matergenics Inc. Retrieved January 7, 2026, from [Link]
-
Electrochemical and XPS studies of the corrosion inhibition of carbon steel in hydrochloric acid pickling solutions by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium as an inhibitor of brass corrosion in 0.5 M sodium chloride solution. (2019). International Journal of Electrochemical Science. Retrieved January 7, 2026, from [Link]
-
Inhibitive effect of 6-dibutylamino-1,3,5-triazine-2,4- dithiolmonosodium as a corrosion inhibitor for SUS304 stainless steel in. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Adsorption of Cysteamine at Copper Electrodes as Studied by Surface-Enhanced Raman Spectroscopy. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Review of corrosive environments for copper and its corrosion inhibitors. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]
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A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Corrosion inhibition of brass 60Cu-40Zn in 3% NaCl solution by 3-amino-1, 2, 4-triazole-5-thiol. (n.d.). ScienceOpen. Retrieved January 7, 2026, from [Link]
-
Protection of copper in contact with an aggressive medium using various inhibitors: review. (n.d.). Springer. Retrieved January 7, 2026, from [Link]
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Corrosion of α-Brass in Solutions Containing Chloride Ions and 3-Mercaptoalkyl-5-amino-1H-1,2,4-triazoles. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Inhibition effects of 2,5-dimercapto-1,3,4-thiadiazole on the corrosion of mild steel in sulphuric acid solution. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Assessing the Binding Affinity of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol to Metal Ions: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the metal ion binding affinity of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBATD). We will delve into the fundamental principles of metal chelation, present comparative analytical methodologies with detailed protocols, and contextualize the potential of DBATD against other well-established chelating agents.
Introduction to this compound (DBATD)
DBATD is a heterocyclic compound featuring a triazine core substituted with a lipophilic dibutylamino group and two thiol (-SH) groups.[1] The presence of these dithiol functionalities is of significant interest as they are known to effectively chelate metal ions.[2] This property makes DBATD a candidate for various applications, including the development of novel therapeutic agents for heavy metal detoxification, analytical reagents for metal ion detection, and in material science.[2] Understanding the binding affinity and selectivity of DBATD for different metal ions is paramount for these applications.
The dibutylamino group enhances the molecule's solubility in less polar environments and can improve its membrane permeability, a crucial factor in biological systems.[2] The triazine ring itself can participate in non-covalent interactions, further influencing the stability of metal complexes.
Principles of Metal-Ligand Binding Affinity
The interaction between a metal ion (M) and a ligand (L), such as DBATD, to form a complex (ML) is a reversible equilibrium process:
nM + mL ⇌ MnLm
The strength of this interaction is quantified by the association constant (Kₐ) or its reciprocal, the dissociation constant (Kₔ). A higher Kₐ (and lower Kₔ) indicates a stronger binding affinity. The stoichiometry of the complex (n:m ratio) is also a critical parameter.
Several biophysical techniques can be employed to determine these parameters. This guide will focus on three widely accessible and informative methods: UV-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Analytical Techniques for Binding Affinity Assessment
The choice of analytical technique is crucial and depends on the specific properties of the ligand and the metal ion, as well as the desired information (e.g., thermodynamics, kinetics).
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the change in absorbance of a solution as the ligand binds to the metal ion.[3] | Binding stoichiometry (e.g., Job's plot), Binding constant (Kₐ).[4] | Widely available, relatively simple and cost-effective, suitable for a wide range of metal ions.[5] | Requires a change in the chromophore upon binding, can be less sensitive for very tight binders. |
| Fluorescence Spectroscopy | Measures the change in fluorescence intensity (quenching or enhancement) of a fluorophore upon metal binding.[6][7] | Binding constant (Kₐ), stoichiometry.[8] | High sensitivity, can be used for very low concentrations.[6] | Requires the ligand to be fluorescent or to be coupled with a fluorophore, susceptible to inner filter effects. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event.[9] | Binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction in a single experiment, label-free. | Requires larger sample quantities and specialized equipment, sensitive to buffer mismatch.[10] |
Experimental Protocols
Protocol 1: Determination of Binding Affinity by UV-Vis Spectrophotometry
This protocol describes a titration experiment to determine the binding affinity of DBATD for a metal ion of interest (e.g., Cu²⁺, Pb²⁺, Cd²⁺).
1. Materials and Reagents:
-
This compound (DBATD)
-
Metal salt (e.g., CuSO₄, Pb(NO₃)₂, CdCl₂)
-
Appropriate buffer solution (e.g., Tris-HCl, HEPES) at a specific pH
-
High-purity solvent (e.g., Methanol, DMSO, or aqueous buffer if DBATD is sufficiently soluble)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Experimental Workflow:
Caption: Workflow for fluorescence quenching assay.
3. Step-by-Step Procedure:
-
Instrument Setup: Determine the optimal excitation and emission wavelengths for the fluorescent DBATD derivative.
-
Initial Measurement: Place a dilute solution of the DBATD derivative (e.g., 1 µM) in a fluorescence cuvette and record the initial fluorescence intensity (F₀).
-
Titration: Add small, precise volumes of the concentrated metal salt solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix and allow the solution to equilibrate before measuring the fluorescence intensity (F).
-
Data Collection: Continue the titration until the fluorescence is significantly quenched.
-
Data Analysis: The data can be analyzed using the Stern-Volmer equation to determine the quenching constant. For determining the binding affinity, plot the change in fluorescence against the metal ion concentration and fit to a binding isotherm. It is crucial to perform control experiments to correct for the inner filter effect. [11]
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC provides a comprehensive thermodynamic characterization of the binding interaction. [12] 1. Materials and Reagents:
-
Pure DBATD
-
Pure metal salt
-
Precisely matched buffer for both DBATD and metal salt solutions
-
Isothermal Titration Calorimeter
2. Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
3. Step-by-Step Procedure:
-
Sample Preparation: Prepare solutions of DBATD and the metal salt in the exact same buffer. The buffer choice is critical as different buffers have different ionization enthalpies that can affect the results. [10]Dialysis of macromolecular samples is common, and for small molecules, ensure the buffer is prepared from the same stock. Degas both solutions thoroughly before use.
-
Instrument Setup: Load the DBATD solution into the sample cell and the metal salt solution into the injection syringe. Set the experimental temperature.
-
Titration: Perform a series of small, automated injections of the metal solution into the sample cell while stirring.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to yield the heat change per injection. This is then plotted against the molar ratio of the metal to DBATD. The resulting binding isotherm is fitted to a model to extract the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Comparative Performance: DBATD vs. Standard Chelators
To provide a practical context, we compare the potential binding characteristics of DBATD with well-established chelating agents, meso-2,3-dimercaptosuccinic acid (DMSA) and ethylenediaminetetraacetic acid (EDTA).
| Chelator | Key Structural Features | Primary Metal Targets | Mode of Administration | Potential Advantages of DBATD |
| DBATD | Triazine ring, two thiol groups, dibutylamino group. | Hypothetically strong affinity for soft heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺) due to dithiol functionality. | Dependent on formulation (likely oral or parenteral). | The dibutylamino group may enhance lipophilicity and cell permeability. The triazine core offers a scaffold for further functionalization. |
| DMSA | Two thiol groups, two carboxylic acid groups. [13] | Primarily lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). [14] | Oral. [14] | DBATD's triazine structure is fundamentally different and may offer unique binding geometries and selectivities. |
| EDTA | Polyamino carboxylic acid. [14] | Broad-spectrum, but particularly effective for lead (Pb²⁺) and cadmium (Cd²⁺). [14] | Intravenous. [14] | DBATD as a dithiol is expected to have a higher affinity for soft metals compared to the harder carboxylate groups of EDTA. This could lead to greater selectivity. |
DMSA and EDTA are well-characterized and FDA-approved for specific indications. [14]Any application of DBATD would require extensive preclinical and clinical evaluation. The primary advantage of exploring new chelators like DBATD lies in the potential for improved selectivity, oral bioavailability, and reduced side effects, such as the depletion of essential minerals. [15][16]
Conclusion
Assessing the binding affinity of this compound to metal ions is a critical step in evaluating its potential as a novel chelating agent. This guide has provided a framework for this assessment by comparing three powerful analytical techniques: UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry. Each method offers unique insights, and a combination of these approaches will provide the most comprehensive understanding of DBATD's metal-binding properties. The detailed protocols and comparative analysis with standard chelators serve as a robust starting point for researchers in this field. Further investigation into the selectivity, in vivo efficacy, and toxicological profile of DBATD is warranted to fully elucidate its therapeutic and analytical potential.
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Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Understanding the Compound: A Dichotomy in Hazard Classification
Before delving into disposal protocols, it is imperative to have a clear and cautious understanding of the hazard profile of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol. A review of available safety data reveals a notable discrepancy that warrants a conservative approach.
A Safety Data Sheet (SDS) from at least one supplier, TCI Chemicals, classifies the substance as "Not a hazardous substance or mixture" under European Regulation (EC) No 1272/2008.[1][2] However, aggregated data from multiple sources, including notifications to the European Chemicals Agency (ECHA), as compiled in the PubChem database, present a more cautionary picture.[3][4] This aggregated GHS information indicates the following potential hazards:
-
Skin Sensitization: May cause an allergic skin reaction (H317).[3][4]
-
Serious Eye Damage: Causes serious eye damage (H318).[3]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).[3]
Core Directive: Given this conflicting information, this guide adopts the precautionary principle . All personnel handling this compound for disposal must treat it as a hazardous substance, adhering to the more stringent safety warnings. This approach ensures the highest level of protection for both the individual and the environment. The potential for skin sensitization necessitates the consistent use of appropriate personal protective equipment (PPE), while the aquatic toxicity underscores the importance of preventing any release into the environment.
The Disposal Decision Matrix: Selecting the Appropriate Pathway
The optimal disposal route for this compound is contingent on the quantity of waste, the available institutional resources, and local, state, and federal regulations. The following decision matrix provides a logical flow for selecting the most appropriate disposal method.
Caption: Disposal decision matrix for this compound.
Primary Disposal Method: High-Temperature Incineration
For bulk quantities of this compound, the recommended and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.
The Scientific Rationale:
The molecular structure of this compound contains carbon, hydrogen, nitrogen, and sulfur. High-temperature incineration provides several advantages:
-
Complete Destruction: At temperatures typically exceeding 1300°C (2372°F), the organic structure of the molecule is completely broken down into its constituent oxides.[5]
-
Management of Sulfur Byproducts: The presence of two thiol groups means that uncontrolled combustion would produce sulfur dioxide (SO₂), a major air pollutant. Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, often referred to as "scrubbers," which remove acidic gases like SO₂ before they are released into the atmosphere.[1][6][7][8]
Procedural Steps for Bulk Waste:
-
Waste Segregation and Labeling:
-
Collect all waste this compound in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the potential hazards: "Skin Sensitizer," "Eye Irritant," "Aquatic Toxin."
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.
-
Provide them with the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Follow all institutional and vendor-specific protocols for waste pickup and transportation.
-
Alternative Disposal Method: Hazardous Waste Landfill
In situations where high-temperature incineration is not a viable option, disposal in a designated hazardous waste landfill may be permissible, subject to local regulations.
The Scientific Rationale:
Triazine compounds can be persistent in the environment.[9] Improper landfilling could lead to the leaching of the compound or its degradation products into soil and groundwater, posing a long-term risk to aquatic ecosystems.[10][11][12][13][14][15] Therefore, if landfilling is the only option, it must be done in a manner that minimizes environmental release and potential for acidification from the sulfur content.
Procedural Steps for Landfill Disposal:
-
Waste Characterization: The waste must be profiled by the receiving hazardous waste landfill to determine its suitability for this disposal method.
-
Potential Pre-treatment: Depending on the landfill's acceptance criteria, the waste may require stabilization or neutralization to mitigate the acid-generating potential of the sulfur.[16][17] This process is typically handled by the licensed waste disposal facility.
-
Segregation, Labeling, and Storage: Follow the same procedures as outlined for incineration.
Decontamination of Empty Containers and Management of Small Residuals
Properly decontaminating empty containers is crucial to ensure they do not pose a residual hazard. This procedure is also applicable for managing very small quantities of the compound.
Experimental Protocol for Decontamination:
-
Initial Cleaning: In a chemical fume hood and while wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat), rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).
-
Collection of Rinsate: Collect all solvent rinsate in a designated hazardous waste container labeled "Halogen-free Organic Solvent Waste" (or as per your institution's waste stream classification). This rinsate must be disposed of as hazardous waste, typically via incineration.
-
Final Rinse: After the solvent rinses, perform a final triple rinse with water.[18][19] This aqueous rinsate should also be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, deface the original label on the container and mark it as "EMPTY." The container can then typically be disposed of in regular laboratory glass or solid waste streams, in accordance with institutional policies.
Spill Management: A Rapid and Safe Response
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Personal Protective Equipment: Before attempting to clean the spill, don appropriate PPE, including at a minimum:
-
Chemical-resistant gloves (nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
-
Containment: For solid spills, carefully sweep or scoop the material to prevent the generation of dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup and Collection: Carefully collect the absorbed material and spilled solid into a sealed, labeled container for hazardous waste.
-
Decontamination of Spill Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the conflicting hazard data and erring on the side of caution, and by selecting the appropriate disposal pathway based on the principles of chemical destruction and environmental protection, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health. Always consult your institution's specific waste disposal protocols and local regulations as the final authority.
References
-
PubChem. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. National Center for Biotechnology Information. [Link]
-
NBE. Sulfur recovery incineration system. [Link]
-
Zeeco. Sulfur Treatment, Decomposition, and Recovery. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Hladilova, A., et al. THE EFFECT OF SELECTED TRIAZINES ON FISH: A REVIEW. Veterinarni Medicina. [Link]
-
Alberta Environment. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government Program. [Link]
-
Modra, H., et al. Effects of the exposure of fish to triazine herbicides. Neuroendocrinology Letters. [Link]
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U.S. Environmental Protection Agency. Sulfur Recovery. [Link]
-
Modric, T., et al. Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Arhiv za higijenu rada i toksikologiju. [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. [Link]
-
ResearchGate. The effect of selected triazines on fish: A review. [Link]
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National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
-
National Institutes of Health. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. [Link]
-
ResearchGate. Effects of the exposure of fish to triazine herbicides. [Link]
-
ResearchGate. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. [Link]
-
Clean Harbors. High-Temperature Incineration. [Link]
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University of Illinois Division of Research Safety. Decontaminating Empty Containers. [Link]
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Earth911. Recycling Mystery: Disposing Of Herbicides And Packaging Safely. [Link]
-
Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program. [Link]
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- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
This guide provides essential safety and logistical information for the handling and disposal of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS No. 29529-99-5). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Contradictory Profile Demands Caution
This compound presents a somewhat contradictory hazard profile in available safety literature. While some suppliers classify it as not a hazardous substance or mixture under European CLP regulations, aggregated GHS data from multiple sources indicates potential for skin sensitization, serious eye damage, and long-term aquatic toxicity.[1][2] This discrepancy underscores a critical principle of laboratory safety: when in doubt, err on the side of caution. The recommendations in this guide are therefore based on a conservative approach that addresses the highest potential risks identified.
Key Potential Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2]
-
Serious Eye Damage/Irritation: Potential to cause serious eye damage or irritation.[2]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]
-
Irritation (general): A structurally similar compound, 6-Amino-1,3,5-triazine-2,4-dithiol, is known to be irritating to the eyes, respiratory system, and skin.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, mitigating the risk of skin sensitization.[2][4] Nitrile offers good chemical resistance for this class of compound. |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust, addressing the potential for serious eye damage or irritation.[2] A face shield offers broader protection, especially when handling larger quantities. |
| Body Protection | A lab coat. | Prevents contamination of personal clothing and protects against accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) may be necessary if handling the powder outside of a fume hood or if dust is generated. | While not always mandatory, a respirator should be used if there is a risk of inhaling the powder, especially given the irritant potential of similar compounds.[3] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.
-
Pre-Handling Check: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Put on all required PPE before opening the container.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield on the balance to prevent the powder from becoming airborne.
Experimental Use
-
Containment: Keep the compound in a closed container as much as possible.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: This compound may be incompatible with strong oxidizing agents, acids, and bases.[3]
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue on the outside of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and excess compound, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed waste disposal company, following all local and national regulations.[1] Do not dispose of this compound down the drain, as it may be harmful to aquatic life.[2]
Emergency Procedures
In the event of an exposure, immediate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
CP Lab Safety. (n.d.). This compound, 100g. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1,3,5-triazine-2,4-dithiol, tech. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
Sources
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- 2. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
